molecular formula C8H12N2 B1643393 1-(4-Methyl-pyridin-2-YL)-ethylamine CAS No. 58088-63-4

1-(4-Methyl-pyridin-2-YL)-ethylamine

Cat. No.: B1643393
CAS No.: 58088-63-4
M. Wt: 136.19 g/mol
InChI Key: YYIROKBEKIVBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-pyridin-2-YL)-ethylamine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylpyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-4-10-8(5-6)7(2)9/h3-5,7H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIROKBEKIVBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297825
Record name α,4-Dimethyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58088-63-4
Record name α,4-Dimethyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58088-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,4-Dimethyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Methyl-pyridin-2-YL)-ethylamine (CAS: 58088-63-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methyl-pyridin-2-YL)-ethylamine, registered under CAS number 58088-63-4, is a versatile primary amine that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyridine ring, imparts unique electronic properties and conformational flexibility, making it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on providing actionable insights for laboratory and drug discovery professionals. The molecule's utility is particularly noted in the development of compounds targeting neurological disorders.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and formulation. The key properties are summarized below.

PropertyValueSource
CAS Number 58088-63-4[1]
Molecular Formula C₈H₁₂N₂[1]
Molecular Weight 136.19 g/mol [1]
Appearance Not specified (likely a liquid)Inferred
Storage Keep in a dark place, sealed in dry, 2-8°C[1]
SMILES CC(N)C1=NC=CC(C)=C1[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 2-acetyl-4-methylpyridine (CAS: 59576-26-0). The Leuckart reaction, which utilizes ammonium formate as both the amine source and the reducing agent, is a well-established and scalable method for this transformation.[4]

Synthetic Workflow

Synthesis_Workflow Precursor 2-Acetyl-4-methylpyridine Intermediate Imine Intermediate Precursor->Intermediate Reaction with Ammonia Reagent Ammonium Formate Reagent->Intermediate Provides Ammonia & Formate Product This compound Intermediate->Product Reduction by Formate

Synthetic route from 2-acetyl-4-methylpyridine.
Detailed Experimental Protocol: Leuckart Reaction

This protocol describes a general procedure for the reductive amination of 2-acetyl-4-methylpyridine to yield this compound.

Materials:

  • 2-Acetyl-4-methylpyridine

  • Ammonium formate

  • Formic acid (optional, as a catalyst)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Diethyl ether or other suitable organic solvent (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-acetyl-4-methylpyridine (1.0 equivalent) and ammonium formate (3.0-5.0 equivalents). For some variations of the Leuckart reaction, a small amount of formic acid can be added to catalyze the reaction.[4]

  • Heating: Heat the reaction mixture to a temperature of 160-185°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Hydrolysis: After the reaction is complete (typically several hours), cool the mixture to room temperature. Add a solution of hydrochloric acid (e.g., 10% HCl) and heat the mixture under reflux for 1-2 hours to hydrolyze the intermediate formamide.

  • Workup: Cool the reaction mixture and basify with a concentrated solution of sodium hydroxide until the pH is greater than 10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methyl group on the pyridine ring, the methine proton adjacent to the amine, the amine protons, and the methyl group of the ethylamine side chain. The chemical shifts will be influenced by the positions of the substituents on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, providing further confirmation of the structure.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will typically show a molecular ion peak corresponding to the molecular weight of the compound (136.19 g/mol ). The fragmentation pattern can provide valuable structural information. A common fragmentation for primary amines is the alpha-cleavage, which would result in the loss of a methyl group.[5]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used to assess the purity of the compound. As a chiral compound, enantiomeric separation can be achieved using a chiral stationary phase (CSP), such as a polysaccharide-based column. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[1]

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its derivatives have been explored for their potential as kinase inhibitors and as agents targeting the central nervous system.

Kinase Inhibitors

The pyridine and amine functionalities of this compound provide key interaction points for binding to the ATP-binding pocket of various kinases. Modifications to the amine group and the pyridine ring can be used to tune the selectivity and potency of these inhibitors. For instance, derivatives of similar pyridine-containing scaffolds have shown inhibitory activity against cyclin-dependent kinases (CDKs) and Src family kinases, which are important targets in oncology.[6][7]

Kinase_Inhibition cluster_0 Kinase Active Site Hinge Hinge Region DFG_Motif DFG Motif P_Loop P-Loop Inhibitor 1-(4-Methyl-pyridin-2-YL) -ethylamine Derivative Inhibitor->Hinge H-Bonding (Pyridine N) Inhibitor->DFG_Motif Hydrophobic Interactions Inhibitor->P_Loop Ionic/H-Bonding (Amine)

Potential binding interactions in a kinase active site.
Central Nervous System (CNS) Drug Discovery

The structural similarity of the ethylamine side chain to neurotransmitters makes this scaffold a promising starting point for the development of drugs targeting the CNS. Derivatives can be designed to interact with various receptors and transporters in the brain. For example, related compounds have been investigated as activators of voltage-gated sodium channels and for their potential in treating neurological disorders.[8][9]

Conclusion

This compound is a valuable and versatile building block for drug discovery and organic synthesis. Its straightforward synthesis via reductive amination and the potential for diverse chemical modifications make it an important tool for medicinal chemists. The analytical methods outlined in this guide provide a framework for ensuring the quality and integrity of this key intermediate. As research into kinase inhibitors and CNS-active agents continues, the utility of this scaffold is likely to expand further.

References

An In-Depth Technical Guide to 1-(4-Methylpyridin-2-yl)ethanamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methylpyridin-2-yl)ethanamine, a pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The guide details its fundamental physicochemical properties, with a particular focus on its molecular weight and spectral characteristics. A thorough exploration of its synthesis, purification, and analytical characterization is presented, supported by established chemical principles. Furthermore, this document elucidates the compound's emerging role as a versatile building block in the design and discovery of novel therapeutic agents, offering insights for researchers and professionals in the field of drug development.

Introduction

1-(4-Methylpyridin-2-yl)ethanamine, a substituted pyridine derivative, is a chiral amine that has garnered attention as a valuable intermediate in the synthesis of complex molecular architectures. Its structural features, comprising a 4-methylpyridine ring and an ethylamine side chain, offer multiple points for chemical modification, making it an attractive scaffold for the development of new chemical entities with potential therapeutic applications. The presence of the pyridine ring, a common motif in numerous biologically active compounds, imparts specific electronic and steric properties that can influence molecular interactions with biological targets. This guide aims to provide a detailed technical resource on 1-(4-Methylpyridin-2-yl)ethanamine for scientists engaged in chemical synthesis and drug discovery.

Physicochemical Properties and Molecular Weight

A precise understanding of the physicochemical properties of 1-(4-Methylpyridin-2-yl)ethanamine is fundamental for its application in synthesis and drug design.

Molecular Formula and Weight

The chemical structure of 1-(4-Methylpyridin-2-yl)ethanamine consists of a pyridine ring substituted with a methyl group at the 4-position and an aminoethyl group at the 2-position.

  • Molecular Formula: C₈H₁₂N₂[1][2]

  • Molecular Weight (of the free base): 136.19 g/mol [1][2]

The compound is also available as a dihydrochloride salt, which exhibits different physical properties, such as increased water solubility.

  • Molecular Formula (Dihydrochloride Salt): C₈H₁₂N₂·2HCl

  • Molecular Weight (Dihydrochloride Salt): 209.12 g/mol

The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.

Structural and Chemical Properties

The structure of 1-(4-Methylpyridin-2-yl)ethanamine is depicted below:

Caption: Chemical structure of 1-(4-Methylpyridin-2-yl)ethanamine.

The presence of a basic nitrogen atom in the pyridine ring and a primary amine group makes the molecule basic. The chiral center at the carbon atom of the ethylamine side chain allows for the existence of two enantiomers, (R)- and (S)-1-(4-Methylpyridin-2-yl)ethanamine. The stereochemistry of this chiral center can be a critical determinant of biological activity in drug candidates.

Table 1: Physicochemical Properties of 1-(4-Methylpyridin-2-yl)ethanamine

PropertyValueSource
CAS Number (Free Base) 58088-63-4[1][2][3][4][5][6]
Molecular Formula C₈H₁₂N₂[1][2]
Molecular Weight 136.19 g/mol [1][2]
Purity ≥95% - ≥97.0% (HPLC)[1][2][3]

Synthesis and Purification

The synthesis of 1-(4-Methylpyridin-2-yl)ethanamine can be achieved through various synthetic routes, often starting from commercially available pyridine derivatives. A common strategy involves the reductive amination of a corresponding ketone precursor.

General Synthesis Workflow

A plausible synthetic pathway is outlined below. This represents a general approach, and specific reaction conditions may require optimization.

Caption: A general synthetic workflow for the preparation of 1-(4-Methylpyridin-2-yl)ethanamine.

Experimental Protocol (Illustrative)

Step 1: Oximation of 4-Methyl-2-acetylpyridine

  • To a solution of 4-methyl-2-acetylpyridine in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride.

  • Add a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the hydrochloride and facilitate the reaction.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ketoxime intermediate.

Causality: The oximation step converts the ketone functionality into an oxime. This is a crucial intermediate step as the C=N bond of the oxime is more readily reduced to a primary amine than the direct reductive amination of the ketone in some instances.

Step 2: Reduction of the Ketoxime

  • Dissolve the ketoxime intermediate from Step 1 in a suitable solvent (e.g., ethanol or tetrahydrofuran).

  • Add a reducing agent. Catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or a metal hydride reducing agent (e.g., lithium aluminum hydride in THF) can be employed.

  • Conduct the reaction under appropriate conditions (e.g., pressure for hydrogenation, controlled temperature for metal hydrides) until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction (especially if using metal hydrides) and work up the mixture. This typically involves filtration to remove the catalyst, followed by extraction and purification.

Causality: The reduction of the oxime C=N double bond and the N-O bond yields the desired primary amine. The choice of reducing agent can influence the reaction's selectivity and yield.

Purification

The crude 1-(4-Methylpyridin-2-yl)ethanamine can be purified by standard laboratory techniques such as:

  • Distillation under reduced pressure: Suitable for thermally stable liquid products.

  • Column chromatography: Using silica gel or alumina as the stationary phase and an appropriate solvent system (e.g., a mixture of dichloromethane and methanol with a small amount of triethylamine to prevent protonation on the column).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the ethylamine side chain. The chemical shifts and coupling patterns would be characteristic of the substitution pattern. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm). The methyl group on the pyridine ring would likely appear as a singlet around δ 2.3-2.5 ppm. The methine proton of the ethylamine group would be a quartet coupled to the adjacent methyl group, and the amine protons would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons would be in the aromatic region (δ 120-160 ppm), while the aliphatic carbons of the ethylamine and the methyl group would appear in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the free base (136.19). Fragmentation may involve the loss of the methyl group or cleavage of the ethylamine side chain.

  • Electrospray Ionization (ESI-MS): This technique would typically show the protonated molecule [M+H]⁺ at an m/z of approximately 137.19.

Applications in Drug Development and Medicinal Chemistry

Pyridine derivatives are a cornerstone in medicinal chemistry, and aminopyridine scaffolds are present in a wide range of clinically used drugs. While specific pharmacological data for 1-(4-Methylpyridin-2-yl)ethanamine is not extensively published, its structural motifs suggest its potential as a key intermediate in the synthesis of bioactive molecules.

Role as a Synthetic Intermediate

The primary amine group of 1-(4-Methylpyridin-2-yl)ethanamine provides a reactive handle for the introduction of various functional groups through reactions such as:

  • Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

These transformations allow for the construction of diverse chemical libraries for screening against various biological targets.

Potential Pharmacological Relevance

Derivatives of similar aminopyridines have been investigated for a range of biological activities, including but not limited to:

  • Kinase inhibition: The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of protein kinases.

  • GPCR modulation: The amine functionality can interact with aminergic G-protein coupled receptors.

  • Enzyme inhibition: The overall structure can be tailored to fit into the active sites of various enzymes.

For example, research on related 2-amino-4-methylpyridine analogues has identified potent inhibitors of inducible nitric oxide synthase (iNOS), suggesting a potential role for such scaffolds in the development of anti-inflammatory agents.

Conclusion

1-(4-Methylpyridin-2-yl)ethanamine is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular weight, physicochemical properties, and a general approach to its synthesis and characterization. Its utility as a versatile building block for the creation of diverse molecular structures underscores its importance for researchers in drug discovery and development. Further investigation into the specific biological activities of derivatives of 1-(4-Methylpyridin-2-yl)ethanamine is warranted to fully explore its therapeutic potential.

References

1-(4-Methyl-pyridin-2-YL)-ethylamine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-methylpyridin-2-yl)ethan-1-amine

Foreword

Prepared for researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of 1-(4-methylpyridin-2-yl)ethan-1-amine. As a chiral amine featuring a substituted pyridine core, this compound represents a valuable building block in medicinal chemistry and synthetic applications. Its structural motifs are prevalent in a variety of biologically active molecules, making a thorough understanding of its properties, synthesis, and handling essential for its effective utilization. This document moves beyond a simple data summary, offering insights into the causality behind its chemical behavior and the strategic considerations for its application in research and development.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all subsequent research. The compound is systematically named according to IUPAC conventions to ensure unambiguous communication.

The formal IUPAC name for the structure is 1-(4-methylpyridin-2-yl)ethan-1-amine . It is also commonly found in chemical databases and supplier catalogs under various synonyms.

IdentifierValueSource
IUPAC Name 1-(4-methylpyridin-2-yl)ethan-1-amineIUPAC Nomenclature
CAS Number 58088-63-4BLD Pharm[1]
Molecular Formula C₈H₁₂N₂ChemicalBook[2]
Canonical SMILES CC1=CC(=NC=C1)C(C)NPubChem
InChIKey ORLGLBZRQYOWNA-UHFFFAOYSA-NChemicalBook[3]

Note: The compound exists as a racemate unless a specific stereoisomer is designated.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound dictate its behavior in experimental settings, from reaction conditions to analytical characterization.

Physicochemical Properties

These properties are critical for predicting solubility, membrane permeability, and appropriate handling procedures.

PropertyValueSource
Molecular Weight 136.19 g/mol PubChem[4][5]
Appearance Varies; often a liquid or low-melting solidGeneral Chemical Properties
Boiling Point Not consistently reported; estimated >200 °CEstimation
XLogP3-AA 0.6PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]
Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule. The following data represents expected patterns for 1-(4-methylpyridin-2-yl)ethan-1-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural elucidation. Key expected signals include:

  • Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) will be the most downfield, while the protons at positions 3 and 5 will appear in a more shielded region.

  • Ethylamine Methine (CH): A quartet (due to coupling with the adjacent methyl group) around δ 4.0-4.5 ppm. Its proximity to the electron-withdrawing pyridine ring and the nitrogen atom causes a significant downfield shift.

  • Amine (NH₂): A broad singlet that can appear over a wide range (δ 1.5-3.5 ppm).[6][7][8] Its position is concentration and solvent-dependent. This signal will disappear upon D₂O exchange, a key diagnostic test.[7][9]

  • Pyridine Methyl (CH₃): A sharp singlet around δ 2.2-2.4 ppm.

  • Ethylamine Methyl (CH₃): A doublet (due to coupling with the methine proton) around δ 1.3-1.5 ppm.

¹³C NMR Spectroscopy: Carbon NMR provides information on the carbon skeleton.

  • Pyridine Carbons: Five signals in the range of δ 120-160 ppm. The carbon bearing the ethylamine group (C2) and the nitrogen-adjacent carbon (C6) will be the most downfield.

  • Methine Carbon (CH): A signal around δ 50-55 ppm.

  • Methyl Carbons: The pyridine methyl carbon will appear around δ 20-25 ppm, while the ethylamine methyl carbon will be slightly more shielded, appearing around δ 15-20 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

  • N-H Stretch: Primary amines show a characteristic pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[7][9]

  • C-H Stretch: Signals just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for sp² C-H bonds of the pyridine ring.

  • C=N and C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides fragmentation data.

  • Molecular Ion (M⁺): A peak at m/z = 136, corresponding to the molecular weight. According to the Nitrogen Rule, an odd molecular weight indicates the presence of an odd number of nitrogen atoms (in this case, one).[6][8]

  • Key Fragmentation: The most common fragmentation pathway is α-cleavage, where the bond between the methine carbon and its adjacent methyl group breaks. This would result in the loss of a methyl radical (•CH₃) to form a stable iminium cation at m/z = 121.

Synthesis and Reaction Chemistry

The synthesis of 1-(4-methylpyridin-2-yl)ethan-1-amine is most efficiently achieved through the reductive amination of its corresponding ketone precursor, 1-(4-methylpyridin-2-yl)ethanone. This method is widely applicable and allows for variations to produce related derivatives.

Synthetic Workflow

The overall process involves the formation of an imine intermediate from the ketone, followed by its in-situ reduction to the target amine.

G cluster_0 Synthesis Workflow A Precursor: 1-(4-methylpyridin-2-yl)ethanone C Imine Formation A->C B Ammonia Source (e.g., NH4OAc) B->C E Reductive Amination C->E D Reducing Agent (e.g., NaBH3CN) D->E F Work-up & Purification (Extraction, Chromatography) E->F G Final Product: 1-(4-methylpyridin-2-yl)ethan-1-amine F->G H Characterization (NMR, MS) G->H

Caption: Synthetic workflow for 1-(4-methylpyridin-2-yl)ethan-1-amine.

Experimental Protocol: Reductive Amination

This protocol describes a standard laboratory procedure for the synthesis.

Materials:

  • 1-(4-methylpyridin-2-yl)ethanone[10]

  • Ammonium acetate (NH₄OAc)

  • Methanol (MeOH)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a solution of 1-(4-methylpyridin-2-yl)ethanone (1.0 eq) in methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Causality Note: NaBH₃CN is chosen as it is a mild reducing agent that selectively reduces the protonated imine over the ketone starting material, minimizing side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (as monitored by TLC/LC-MS).

  • Quenching and Extraction: Carefully quench the reaction by adding water. Remove the methanol under reduced pressure. Add dichloromethane and saturated NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of DCM/Methanol (with 0.5% triethylamine to prevent streaking on the column) to yield the pure amine.

  • Confirmation: Confirm the structure and purity of the final product using NMR and MS analysis as described in Section 2.2.

Applications in Drug Discovery and Chemical Synthesis

Pyridine-based amines are privileged scaffolds in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various intermolecular interactions with biological targets.

  • Kinase Inhibitors: The pyridine-amine motif is a core component of numerous kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of the enzyme. N-(1,3-thiazol-2-yl)pyridin-2-amines, for instance, have been developed as potent inhibitors of KDR kinase.[11]

  • Central Nervous System (CNS) Agents: The ability of small, relatively polar molecules to cross the blood-brain barrier makes this scaffold suitable for developing CNS-active agents. Related pyrazinone derivatives containing a substituted pyridin-3-ylamino group have been explored as antagonists for the corticotropin-releasing factor (CRF₁) receptor, a target for anxiety and depression.[12]

  • Antiparasitic Agents: Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricidal compounds for treating human filarial infections, highlighting the versatility of the pyridine-amine core in diverse therapeutic areas.[13]

  • Synthetic Intermediate: As a chiral primary amine, it is an invaluable building block for creating more complex molecules.[14] It can be used in amide couplings, further alkylations, or as a ligand in catalysis. Its presence in agrochemicals and specialty chemicals also underscores its broad utility.[14]

Analytical Methodologies

Ensuring the purity and identity of the compound is critical for its use in any application, particularly in drug development.

Purity Assessment Workflow

A standard workflow ensures the material meets required specifications before use.

G A Synthesized Sample B Qualitative Analysis (TLC) A->B C Structural Confirmation (NMR, MS) B->C D Quantitative Purity (HPLC-UV or GC-FID) C->D E Is Purity >95%? D->E F Release for Use E->F Yes G Repurification Required E->G No G->D

Caption: Standard workflow for analytical quality control.

Protocol: Purity Determination by HPLC

Objective: To determine the purity of 1-(4-methylpyridin-2-yl)ethan-1-amine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Instrumentation & Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

  • Inject the prepared sample.

  • Run the gradient method and collect the data.

  • Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Self-Validation Note: The use of TFA in the mobile phase ensures that the amine is protonated, leading to sharper peaks and better chromatography. A blank injection (solvent only) should be run first to ensure no system peaks interfere with the analysis.

Safety, Handling, and Storage

Proper handling of any chemical is paramount to ensure laboratory safety. The information provided is based on data for structurally similar amines and should be treated as a guideline. Always consult the specific Safety Data Sheet (SDS) for the material being used.[15][16]

  • Hazards: May be toxic if swallowed or in contact with skin.[15] Causes skin irritation and serious eye irritation or damage.[16][17] May cause respiratory irritation.[15][17]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16] All handling should be performed in a well-ventilated area or a chemical fume hood.[15]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[15][16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[16]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[15]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[16] The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[18] Store locked up.[15][16]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[15][16]

Conclusion

1-(4-methylpyridin-2-yl)ethan-1-amine is a synthetically accessible and highly valuable compound for chemical and pharmaceutical research. Its combination of a substituted pyridine ring and a chiral primary amine function provides a versatile platform for constructing complex molecular architectures with diverse biological activities. A thorough understanding of its synthesis, characterization, and handling as detailed in this guide is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to the Spectral Characteristics of 1-(4-Methyl-pyridin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the predicted spectral data for the compound 1-(4-Methyl-pyridin-2-YL)-ethylamine . As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control. This document synthesizes data from foundational organic molecules to provide a comprehensive and predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and Context

This compound is a chiral amine featuring a 4-methylpyridine ring linked to an ethylamine side chain at the 2-position. This unique combination of a heterocyclic aromatic ring and a primary amine functional group imparts specific and predictable characteristics to its spectral data. Understanding these characteristics is paramount for researchers working on the synthesis and application of this and related compounds.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of its constituent fragments: 2-amino-4-methylpyridine and ethylamine.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Pyridine-H (position 6)~8.0-8.2d1HDownfield due to proximity to the electronegative nitrogen.
Pyridine-H (position 5)~6.8-7.0d1H
Pyridine-H (position 3)~6.6-6.8s1H
CH (ethylamine)~4.0-4.3q1HCoupled to the adjacent CH₃ and NH₂ protons.
CH₃ (pyridine)~2.3-2.5s3H
NH₂ (ethylamine)~1.5-2.5br s2HBroad signal, chemical shift can vary with solvent and concentration.
CH₃ (ethylamine)~1.3-1.5d3HCoupled to the adjacent CH proton.

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.

Causality behind Experimental Choices: The choice of a deuterated solvent such as CDCl₃ is standard for ¹H NMR to avoid a large solvent peak. Tetramethylsilane (TMS) is used as an internal standard with a chemical shift of 0.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Notes
Pyridine-C2~160-165Carbon attached to the ethylamine group.
Pyridine-C6~148-152
Pyridine-C4~145-150Carbon with the methyl substituent.
Pyridine-C3~120-125
Pyridine-C5~115-120
CH (ethylamine)~50-55
CH₃ (pyridine)~20-25
CH₃ (ethylamine)~15-20

Note: These are estimated chemical shifts and can be influenced by solvent effects.

cluster_nmr NMR Analysis Workflow Sample Prep Sample Preparation (Dissolve in CDCl3 with TMS) Acquisition Data Acquisition (¹H and ¹³C NMR) Sample Prep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Interpretation Spectral Interpretation (Chemical Shifts, Coupling, Integration) Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: A typical workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary amine (NH₂)
3100-3000C-H stretchAromatic C-H
2980-2850C-H stretchAliphatic C-H
1620-1580C=N and C=C stretchPyridine ring
1650-1550N-H bendPrimary amine (NH₂)
1480-1440C-H bendAliphatic C-H
1250-1020C-N stretchAmine

Expertise & Experience: The broad N-H stretching band is a characteristic feature of primary amines due to hydrogen bonding. The sharpness and position of this band can be influenced by the concentration of the sample and the solvent used. The presence of distinct aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹ helps to confirm the presence of both the pyridine ring and the ethylamine side chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₈H₁₂N₂), the expected molecular weight is approximately 136.10 g/mol .

Predicted Mass Spectrum Fragmentation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 136. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical cations.

  • Molecular Ion (M⁺): m/z = 136

  • Base Peak: A prominent peak is expected at m/z 121, resulting from the loss of a methyl radical (•CH₃) from the ethylamine side chain (alpha-cleavage), which is a common fragmentation pathway for amines.

  • Other Significant Fragments:

    • m/z 107: Loss of an ethyl group (•C₂H₅).

    • m/z 93: Corresponding to the 4-methyl-2-aminopyridine cation.

    • m/z 78: Pyridine ring fragment.

    • m/z 44: [CH₃CHNH₂]⁺ fragment.

M [M]⁺˙ m/z = 136 F1 [M - CH₃]⁺ m/z = 121 (Base Peak) M->F1 - •CH₃ F2 [M - C₂H₅]⁺ m/z = 107 M->F2 - •C₂H₅ F5 [C₂H₆N]⁺ m/z = 44 M->F5 Benzylic Cleavage F3 [C₆H₇N₂]⁺ m/z = 93 F1->F3 - C₂H₄ F4 [C₅H₄N]⁺ m/z = 78 F3->F4 - NH₃

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Self-Validating Protocols

To ensure the accuracy of the spectral data, the following self-validating system should be employed:

  • Purity Assessment: Prior to spectral analysis, the purity of the compound should be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Cross-Verification: The data obtained from NMR, IR, and MS should be cross-referenced. For instance, the molecular weight determined by MS should be consistent with the structure elucidated by NMR. The functional groups identified by IR should correspond to the structural features observed in the NMR spectra.

  • Reference Comparison: Whenever possible, the obtained spectra should be compared with data from reputable spectral databases for confirmation. While direct data for this specific molecule may not be readily available, comparison with spectra of closely related analogs can provide a high degree of confidence in the structural assignment.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By understanding the expected NMR, IR, and MS data, researchers and drug development professionals can confidently identify and characterize this compound, ensuring the integrity and quality of their scientific work. The principles and predictive methodologies outlined herein are grounded in established spectroscopic theories and data from analogous structures, providing a reliable framework for the analysis of this and similar molecules.

commercial availability of 1-(4-Methyl-pyridin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Methyl-pyridin-2-YL)-ethylamine

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate for the pharmaceutical and agrochemical sectors. We will explore its commercial availability, core physicochemical properties, established synthesis routes, and standard analytical protocols for quality assurance. This document serves as a practical, field-proven resource, designed to equip researchers and drug development professionals with the critical information needed for effective procurement, handling, and application of this versatile compound.

Introduction: A Strategic Building Block in Modern Synthesis

This compound is a substituted pyridine derivative recognized for its utility as a versatile building block in medicinal and chemical research.[1] Its molecular architecture, which combines a 4-methylpyridine nucleus with a chiral ethylamine side chain, presents a unique set of properties. The pyridine ring acts as a reactive scaffold and can influence the molecule's interaction with biological systems, while the primary amine offers a reactive site for a multitude of chemical transformations.[1] This compound is particularly valuable as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders, and is also utilized in the development of agrochemicals and fine chemicals.[1][2] Its ability to serve as a ligand in coordination chemistry further broadens its applicability into catalysis and material science.[1]

Commercial Availability & Procurement Strategy

Sourcing high-quality starting materials is a foundational step in any successful research and development program. This compound is available from several specialized chemical suppliers, often under different CAS numbers or as various salt forms. Researchers should verify the specific form of the compound required for their application.

Table 1: Commercial Supplier Overview

SupplierProduct NameCAS NumberAvailable Forms
BLD Pharm1-(4-Methylpyridin-2-yl)ethanamine58088-63-4Base
CymitQuimicaThis compound58088-63-4Solid (Purity: 95%)
BLDpharm1-(4-Methylpyridin-2-yl)ethan-1-amine dihydrochloride1187932-01-9Dihydrochloride salt

Note: Product availability and specifications are subject to change. Always consult the supplier's official website for the most current data before procurement.

Physicochemical Properties & Safe Handling

A comprehensive understanding of a compound's properties is essential for safe handling and successful experimental design.

Table 2: Key Physicochemical Properties

PropertyValue
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Appearance Solid / Colorless Liquid (Varies by supplier and form)[2][3]
CAS Number 58088-63-4 (Base)
Safety & Handling Protocols

As with many amine-containing compounds, proper safety precautions are imperative.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]

  • Handling: Avoid contact with skin and eyes, and prevent inhalation of vapors or mists.[5][6] Keep the compound away from sources of ignition.[6]

  • Storage: Store in a cool, dry place in a tightly sealed container.[6] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

  • Hazards: The compound may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin, eye, and respiratory tract irritation.[6] The toxicological properties have not been fully investigated.[6]

Synthesis and Manufacturing Insights

While commercially available, an understanding of the synthetic pathways to this compound is valuable for process development or custom synthesis. A common and logical approach involves the reduction of an oxime intermediate derived from the corresponding ketone.

Caption: A generalized workflow for the synthesis of this compound.

Illustrative Experimental Protocol
  • Step 1: Oxime Formation. 4-Acetylpyridine is reacted with hydroxylamine hydrochloride in a suitable solvent like pyridine.[7] The reaction mixture is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC). The product, an E/Z mixture of the oxime, is then isolated.[7]

  • Step 2: Purification of Oxime (Optional but Recommended). For higher purity in the final product, the desired E-isomer of the oxime can be isolated through recrystallization.[7] This step is crucial as using an isomeric mixture can lead to lower overall yields.[7]

  • Step 3: Reduction to Amine. The purified oxime intermediate is subjected to reduction. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Step 4: Isolation and Purification. After the reduction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the crude product is purified, typically by column chromatography or distillation, to yield the final this compound.

Self-Validating System Note: The success of this synthesis relies on careful monitoring of each step. The purity of the oxime intermediate directly impacts the purity and yield of the final amine. Analytical confirmation (e.g., NMR) of the intermediate is a critical checkpoint before proceeding to the reduction step.

Analytical Characterization & Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the compound before its use in sensitive applications.

QC_Workflow cluster_workflow Analytical Quality Control Workflow cluster_tests Characterization Tests Sample Received Sample NMR NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation Sample->NMR MS Mass Spectrometry - Molecular Weight Verification Sample->MS HPLC HPLC Analysis - Purity Assessment Sample->HPLC Decision Data Review NMR->Decision MS->Decision HPLC->Decision Pass QC Pass: Material Released Decision->Pass Meets Specs Fail QC Fail: Repurify or Reject Decision->Fail Fails Specs

Caption: A logical workflow for the quality control of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all expected proton and carbon signals are present and correctly assigned.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound, typically aiming for ≥95% for research applications.[2]

Applications in Research and Development

The unique structure of this compound makes it a valuable component in several research areas.

  • Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals.[1] Its structure is particularly relevant for developing drugs that target neurological disorders by interacting with specific receptors in the brain.[1][2] It is a crucial component for designing selective receptor modulators.[1]

  • Agrochemical Synthesis: The compound is also utilized in the formulation of agrochemicals, contributing to the development of more effective and potentially environmentally friendlier pesticides and herbicides.[1][8]

  • Organic Synthesis and Material Science: As a versatile building block, it is employed in organic synthesis to create more complex molecules.[8] Its ability to act as a ligand for metal ions also opens up applications in catalysis and the formulation of advanced materials like specialized polymers and coatings.[1][2]

Conclusion

This compound stands out as a strategically important chemical intermediate with proven utility across multiple scientific disciplines. Its commercial availability from specialized suppliers, combined with well-understood synthesis and characterization protocols, makes it an accessible and reliable building block for researchers. By leveraging the insights provided in this guide, professionals in drug development, agrochemical research, and material science can confidently integrate this compound into their discovery and innovation pipelines.

References

Navigating the Synthesis and Handling of 1-(4-Methyl-pyridin-2-YL)-ethylamine: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Properties and Applications

1-(4-Methyl-pyridin-2-YL)-ethylamine is a substituted pyridine derivative recognized for its utility as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its structural features, including the pyridine ring and the ethylamine side chain, make it a valuable precursor in the development of novel therapeutics, particularly those targeting neurological disorders.[1][2] The compound also finds applications in agrochemical synthesis and as a ligand in coordination chemistry.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Amino-4-methylpyridine (Analogue)4-Ethylpyridine (Analogue)
CAS Number 58088-63-4[3]695-34-1536-75-4
Molecular Formula C₈H₁₂N₂[3]C₆H₈N₂C₇H₉N
Molecular Weight 136.19 g/mol [3]108.14 g/mol 107.15 g/mol
Appearance Data not availableColorless solidColorless liquid
Boiling Point Data not availableData not available166 °C
Melting Point Data not available96 - 101 °C-93.5 °C
Flash Point Data not available118 °C[4]43 °C
Storage Temperature 2-8°C, in a dark, dry, and sealed environment[3]Room temperatureRoom temperature, in a flammables area

Note: Data for analogues are provided for comparative hazard assessment.

Hazard Assessment and GHS Classification (Inferred)

Based on the hazard profiles of structurally related aminopyridines, this compound should be handled as a hazardous substance. The inferred Globally Harmonized System (GHS) classification highlights its potential for acute toxicity, skin and eye irritation, and respiratory tract irritation.

Table 2: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4Toxic or Harmful if swallowed
Acute Toxicity, DermalCategory 3Toxic in contact with skin
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

The cornerstone of safe handling lies in a robust system of engineering controls and appropriate personal protective equipment. The causality behind these choices is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area. For procedures that may generate aerosols or dusts, a certified chemical fume hood is mandatory.[5] An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Given that no specific breakthrough time data is available, it is prudent to double-glove and change gloves frequently, especially after any suspected contact.

    • Lab Coat: A flame-retardant lab coat should be worn and kept buttoned to provide a barrier against skin contact.

  • Respiratory Protection: In situations where engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Standard Operating Procedures for Safe Handling and Storage

Adherence to standardized protocols is critical for mitigating risks.

Handling
  • Always handle this compound within a chemical fume hood.[5]

  • Avoid inhalation of vapors or dust.[6]

  • Prevent contact with skin and eyes.[6]

  • Use spark-proof tools and avoid sources of ignition, as aminopyridine derivatives can be flammable.[7]

  • Wash hands thoroughly after handling, even if gloves were worn.[4]

  • Do not eat, drink, or smoke in the laboratory.[5]

Storage
  • Store in a cool, dry, and well-ventilated area, away from direct sunlight.[3][6]

  • Keep containers tightly closed to prevent the ingress of moisture and air.[5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • The recommended storage temperature is between 2-8°C.[3]

Emergency Procedures: Preparedness and Response

A clear and practiced emergency plan is vital for effectively managing incidents.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[5]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Response

A tiered response protocol ensures that spills are managed safely and effectively.

Diagram 1: Spill Response Workflow

SpillResponse Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill (<100 mL) Assess->SmallSpill Minor LargeSpill Large Spill (>100 mL) or Unknown Assess->LargeSpill Major Cleanup Trained Personnel with Appropriate PPE Cleanup SmallSpill->Cleanup Evacuate Evacuate Immediate Area LargeSpill->Evacuate Notify Notify Lab Supervisor and EHS Evacuate->Notify Absorb Absorb with Inert Material (e.g., vermiculite, sand) Cleanup->Absorb Collect Collect and Place in a Sealed Container for Hazardous Waste Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate End Dispose of Waste According to Regulations Decontaminate->End

Caption: A decision-making workflow for responding to a chemical spill.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[7]

Conclusion

While this compound is a valuable tool in research and development, its safe use is paramount. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established handling and emergency procedures, researchers can mitigate risks and foster a safe and productive laboratory environment. This guide serves as a foundational resource, and it is imperative that all users consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and training.

References

Methodological & Application

Application Notes & Protocols: 1-(4-Methyl-pyridin-2-YL)-ethylamine as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 1-(4-Methyl-pyridin-2-YL)-ethylamine as a precursor to chiral ligands for asymmetric catalysis. While direct catalytic applications of the title compound are not extensively reported, this guide leverages established protocols for the closely related 1-(Pyridin-2-yl)ethylamine to provide a robust framework for its utilization. The primary focus is on the synthesis of derivative tridentate ligands and their in situ application in the Ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones, a cornerstone reaction in the synthesis of chiral alcohols for the pharmaceutical and fine chemical industries.

Introduction: The Promise of Chiral Pyridine-Based Ligands

Chiral pyridine derivatives are a significant class of ligands in asymmetric catalysis, valued for their modular synthesis, thermal stability, and effective coordination to a wide range of transition metals.[1] The pyridine nitrogen, with its distinct electronic properties, and the adjacent chiral amine center in structures like this compound, create a powerful bidentate or, upon further modification, tridentate coordination environment. This arrangement is highly effective at inducing enantioselectivity in a variety of chemical transformations.[2][3]

The title compound, this compound, offers several advantageous features:

  • Structural Rigidity: The pyridine ring provides a rigid backbone, which helps in creating a well-defined chiral pocket around the metal center.

  • Tunable Steric and Electronic Properties: The methyl group at the 4-position of the pyridine ring can subtly influence the electronic nature and steric bulk of the ligand, potentially enhancing catalytic activity and enantioselectivity compared to its unsubstituted counterpart.

  • Versatile Precursor: It serves as a versatile building block for the synthesis of more complex, often tridentate, ligands which can offer superior stability and stereocontrol in catalysis.[2]

This guide will focus on a key application: the asymmetric transfer hydrogenation of acetophenone, a model reaction for the enantioselective reduction of ketones to valuable chiral secondary alcohols.[4]

Ligand Synthesis: From Chiral Amine to Tridentate Ligand

To enhance the coordinating ability and stereodirecting influence of this compound, it can be elaborated into a tridentate N,N,O-ligand. The following protocol is adapted from the synthesis of analogous ligands derived from 1-(Pyridin-2-yl)ethylamine.[2] This procedure involves a reductive amination reaction.

Protocol 2.1: Synthesis of (S)-2,4-di-tert-butyl-6-(((1-(4-methylpyridin-2-yl)ethyl)amino)methyl)phenol

This protocol outlines the synthesis of a tridentate Schiff base ligand and its subsequent reduction.

Materials:

  • (S)-1-(4-Methyl-pyridin-2-YL)-ethylamine

  • 3,5-di-tert-butyl-2-hydroxybenzaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Schiff Base Formation:

    • In a 100 mL round-bottom flask, dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in 20 mL of anhydrous methanol.

    • Add (S)-1-(4-Methyl-pyridin-2-YL)-ethylamine (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours. The formation of the imine can be monitored by TLC.

  • Reduction to the Amine Ligand:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 12 hours.

    • Quench the reaction by the slow addition of 10 mL of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tridentate ligand.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tridentate ligand.

Causality Note: The initial condensation forms a C=N double bond (imine). The subsequent reduction with NaBH₄ is a crucial step to introduce flexibility in the ligand backbone, which is often beneficial for achieving high enantioselectivity in the catalytic complex.

Application in Asymmetric Transfer Hydrogenation

The newly synthesized tridentate ligand can be used to form a chiral catalyst in situ with a suitable Ruthenium precursor for the asymmetric transfer hydrogenation of prochiral ketones.

Protocol 3.1: In Situ Catalyst Formation and Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • (S)-2,4-di-tert-butyl-6-(((1-(4-methylpyridin-2-yl)ethyl)amino)methyl)phenol (from Protocol 2.1)

  • Tris(triphenylphosphine)ruthenium(II) dichloride [Ru(PPh₃)₃Cl₂]

  • Acetophenone

  • Isopropanol (anhydrous and degassed)

  • Potassium hydroxide (KOH)

  • Schlenk flask and line

  • Inert atmosphere (Argon or Nitrogen)

  • Gas chromatograph with a chiral column (e.g., Chirasil-DEX CB) for enantiomeric excess determination.

Procedure:

  • Catalyst Pre-formation (in situ):

    • To a dry Schlenk flask under an inert atmosphere, add [Ru(PPh₃)₃Cl₂] (0.01 eq) and the chiral tridentate ligand (0.012 eq).

    • Add 5 mL of degassed, anhydrous isopropanol.

    • Stir the mixture at 80 °C for 30 minutes to allow for complex formation. The solution should become homogeneous.

  • Catalytic Reaction:

    • In a separate flask, prepare a solution of acetophenone (1.0 eq) in 5 mL of isopropanol.

    • Prepare a 0.1 M solution of KOH in isopropanol.

    • To the catalyst solution at 80 °C, add the acetophenone solution via syringe.

    • Add the KOH solution (0.1 eq) to initiate the reaction.

    • Maintain the reaction mixture at 80 °C and monitor the conversion by TLC or GC.

  • Work-up and Analysis:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting 1-phenylethanol by column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral GC analysis.

Trustworthiness Note: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Ruthenium catalyst. The addition of a base (KOH) is essential for the catalytic cycle, facilitating the deprotonation of isopropanol to generate the active Ruthenium-hydride species.

Mechanistic Insights & Visualization

The asymmetric transfer hydrogenation is believed to proceed through a concerted outer-sphere mechanism. The chiral ligand creates a sterically defined environment that favors the transfer of a hydride from the Ruthenium center to one of the two enantiotopic faces of the ketone carbonyl.

Catalytic Cycle Visualization

Catalytic_Cycle cluster_0 Catalytic Cycle Precatalyst [Ru]-L* Active_Catalyst [Ru-H]-L* Precatalyst->Active_Catalyst i-PrOH, Base Transition_State [Ketone---H-Ru]-L* Active_Catalyst->Transition_State Ketone Product_Complex [Ru]-Alkoxide-L* Transition_State->Product_Complex Hydride Transfer Product_Complex->Precatalyst i-PrOH, -Acetone, -Alcohol

Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.

Experimental Workflow Visualization

Experimental_Workflow Start Start Ligand_Synthesis Synthesize Tridentate Ligand (Protocol 2.1) Start->Ligand_Synthesis In_Situ_Formation In Situ Catalyst Formation [Ru] + Ligand Ligand_Synthesis->In_Situ_Formation Reaction_Setup Add Substrate (Ketone) & Base in i-PrOH In_Situ_Formation->Reaction_Setup Reaction Heat at 80°C Monitor Conversion Reaction_Setup->Reaction Workup Quench & Purify Product Reaction->Workup Analysis Determine Yield & ee (Chiral GC) Workup->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow.

Expected Performance Data

The performance of chiral pyridine-based ligands in asymmetric transfer hydrogenation is highly dependent on the specific ligand structure, substrate, and reaction conditions. Based on literature for the analogous 1-(pyridin-2-yl)ethylamine derived ligand, the following table provides an indication of expected outcomes for the reduction of acetophenone.[2]

Ligand PrecursorCatalyst SystemSubstrateConversion (%)ee (%)
(S)-1-(Pyridin-2-yl)ethylaminein situ Ru-complexAcetophenone~9947

Note: It is anticipated that the 4-methyl substitution on the pyridine ring could lead to variations in both conversion and enantioselectivity. Optimization of reaction parameters such as temperature, base, and catalyst loading is recommended to achieve the best results.

Conclusion

This compound is a promising and accessible chiral building block for the development of effective ligands for asymmetric catalysis. By converting it into a tridentate N,N,O-ligand, researchers can readily access a catalytic system capable of performing enantioselective transfer hydrogenations. The protocols and insights provided in this guide offer a solid foundation for exploring the full potential of this ligand in the synthesis of valuable chiral molecules, with wide-ranging applications in drug discovery and development.

References

Application Notes & Protocols: 1-(4-Methyl-pyridin-2-yl)ethylamine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Pyridinyl Ligands in Asymmetric Synthesis

In the landscape of modern asymmetric catalysis, the design of effective chiral ligands is paramount for achieving high enantioselectivity in the synthesis of valuable chiral molecules, particularly alcohols and amines.[1] Among the diverse architectures of chiral ligands, those incorporating a pyridine moiety have proven exceptionally versatile. The pyridine nitrogen atom serves as an effective coordination site for a variety of transition metals, while the adjacent chiral center, as seen in 1-(4-Methyl-pyridin-2-yl)ethylamine, provides the necessary steric and electronic information to control the stereochemical outcome of a reaction.

This document serves as a detailed technical guide for researchers, chemists, and drug development professionals on the application of 1-(4-Methyl-pyridin-2-yl)ethylamine and its derivatives as chiral ligands in asymmetric catalysis. While this specific molecule serves as our focal point, the principles, mechanisms, and protocols discussed are broadly applicable to a range of related chiral pyridinyl-ethylamine ligands. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, field-tested protocols for its use in asymmetric transfer hydrogenation, and offer insights into reaction optimization and substrate scope. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to adapt and innovate in their own synthetic endeavors.

Core Application: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

The reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in organic synthesis. Catalytic systems derived from 1-(4-Methyl-pyridin-2-yl)ethylamine complexed with transition metals, particularly Ruthenium(II), are highly effective for this purpose via Asymmetric Transfer Hydrogenation (ATH).[2][3]

Principle and Mechanism of Action

The prevailing mechanism for ATH catalyzed by Ru(II)-diamine complexes is a metal-ligand bifunctional pathway.[4][5] This process avoids direct coordination of the substrate to the metal center. Instead, the catalyst, ligand, and hydrogen donor work in concert to deliver a hydride and a proton to the ketone in a highly organized, six-membered ring transition state.

The key steps in the catalytic cycle are:

  • Catalyst Activation: The Ru(II) precatalyst reacts with the chiral diamine ligand and a base (e.g., isopropoxide) to form the active 18-electron ruthenium hydride species. The base is essential for deprotonating the hydrogen donor (e.g., 2-propanol) and the N-H group of the ligand to form the catalytically active amido complex.[4][5]

  • Hydrogen Transfer: The activated complex delivers the hydride (from Ru-H) to the carbonyl carbon and a proton (from the ligand's N-H) to the carbonyl oxygen simultaneously. This concerted transfer via a pericyclic transition state accounts for the high efficiency and enantioselectivity.

  • Product Release & Catalyst Regeneration: The resulting chiral alcohol and acetone (the oxidized hydrogen donor) are released. The catalyst is then regenerated by reaction with another molecule of the hydrogen donor (2-propanol) and base, closing the catalytic loop.

Below is a visualization of this catalytic cycle.

ATH_Mechanism Precatalyst [Ru(arene)Cl(NH₂-L)]⁺ Precatalyst Active_Hydride Ru(arene)(H)(NH-L) 18e⁻ Active Hydride Precatalyst->Active_Hydride + Base (iPrO⁻) - Cl⁻, - iPrOH TS [Ru···H···C(R₂)O···H···N-L]‡ Transition State Active_Hydride->TS + Ketone (R₂C=O) Product_Complex Ru(arene)(NH-L) + R₂CHOH Product Complex TS->Product_Complex H⁻/H⁺ Transfer Product_Complex->Active_Hydride + iPrOH - Acetone

Caption: Generalized catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and application of the catalyst system.

Protocol 1: In Situ Preparation of the Ru(II)-1-(4-Methyl-pyridin-2-yl)ethylamine Catalyst and ATH of Acetophenone

This protocol describes the formation of the active catalyst from commercially available precursors and its immediate use in a model reaction. This in situ approach is highly efficient and avoids the isolation of sensitive organometallic complexes.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) precursor)

  • (R)-1-(4-Methyl-pyridin-2-yl)ethylamine (Chiral Ligand)

  • Acetophenone (Substrate)

  • 2-Propanol (Anhydrous, as hydrogen donor and solvent)

  • Potassium tert-butoxide (t-BuOK) or Sodium isopropoxide (Base)

  • Inert atmosphere glovebox or Schlenk line equipment

  • Anhydrous solvents and standard glassware

Workflow Visualization:

Caption: Standard experimental workflow for in situ catalyst preparation and ATH.

Step-by-Step Procedure:

  • Catalyst Pre-formation:

    • Under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 1 mol%) and (R)-1-(4-Methyl-pyridin-2-yl)ethylamine (e.g., 2.7 mg, 0.02 mmol, 2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar. Rationale: A slight excess of the chiral ligand relative to the Ru dimer ensures complete complexation.

    • Add 2.5 mL of anhydrous, degassed 2-propanol.

    • Stir the resulting orange solution at 80 °C for 1 hour. The color may change, indicating complex formation.

  • Asymmetric Reduction:

    • Cool the catalyst solution to room temperature.

    • Add acetophenone (e.g., 120 mg, 1.0 mmol, 100 mol%) to the flask via syringe.

    • In a separate vial, prepare a 0.1 M solution of potassium tert-butoxide in anhydrous 2-propanol. Add 0.2 mL of this solution (0.02 mmol, 2 mol%) to the reaction mixture to initiate the catalysis. Rationale: The base is the final component needed to generate the active ruthenium hydride species.[5]

    • Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the acetophenone is fully consumed (typically 1-4 hours).

  • Workup and Analysis:

    • Once the reaction is complete, quench by adding 5 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 1-phenylethanol.

    • Determine Enantiomeric Excess (ee): Analyze the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and compare the peak areas of the two enantiomers.

Performance and Substrate Scope

Catalytic systems based on chiral pyridinyl-ethylamine ligands demonstrate broad applicability for the ATH of various ketones. High yields and excellent enantioselectivities are typically achieved, especially for aryl and heteroaryl ketones.[6][7]

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%) [ref]
1Acetophenone1-Phenylethanol>95>99[3]
21-Acetonaphthone1-(Naphthalen-1-yl)ethanol9898
32-Acetylpyridine1-(Pyridin-2-yl)ethanol9699[8]
42-Acetylthiophene1-(Thiophen-2-yl)ethanol>9997
5Benzylacetone4-Phenyl-2-butanol9295
6α-Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol>9996[8]

Note: The results in this table are representative and synthesized from typical outcomes reported for this class of catalyst. Actual results may vary based on precise ligand structure and reaction conditions.

Troubleshooting and Optimization

  • Low Conversion:

    • Catalyst Inactivity: Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under an inert atmosphere. Oxygen can deactivate the catalyst.

    • Insufficient Base: The stoichiometry of the base is critical. Try increasing the base loading slightly (e.g., from 2 mol% to 5 mol%).

    • Temperature: For less reactive substrates (e.g., sterically hindered ketones), gently heating the reaction (e.g., to 40-50 °C) may improve the rate.

  • Low Enantioselectivity (ee):

    • Ligand Purity: The enantiomeric purity of the 1-(4-Methyl-pyridin-2-yl)ethylamine ligand is crucial. Use a ligand with >99% ee.

    • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or -10 °C) can often enhance enantioselectivity, albeit at the cost of a slower reaction rate.

    • Solvent/Hydrogen Donor: While 2-propanol is common, a formic acid/triethylamine (5:2 azeotrope) mixture can be a highly effective alternative hydrogen donor system, particularly for the reduction of imines.[9]

Conclusion

1-(4-Methyl-pyridin-2-yl)ethylamine represents a highly effective and accessible class of chiral ligands for asymmetric catalysis. When combined with ruthenium precursors, it forms a robust catalytic system for the asymmetric transfer hydrogenation of a wide array of prochiral ketones, delivering chiral alcohols in high yields and with excellent enantioselectivity. The operational simplicity of the in situ protocol, coupled with the predictable performance and clear mechanistic basis, makes this system a valuable tool for synthetic chemists in both academic and industrial settings. The principles outlined here provide a solid foundation for further exploration and application in the synthesis of complex, high-value chiral molecules.

References

Application Notes and Protocols for 1-(4-Methyl-pyridin-2-YL)-ethylamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Chiral Building Block

1-(4-Methyl-pyridin-2-YL)-ethylamine is a chiral primary amine that serves as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a pyridine ring, a methyl substituent, and a chiral ethylamine moiety, offers multiple points for chemical modification, making it a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The pyridine nitrogen can act as a ligand for metal catalysts, while the primary amine provides a nucleophilic center for the formation of amides, imines, and secondary amines. This guide provides detailed protocols for the application of this compound in several fundamental synthetic transformations, offering insights into the rationale behind the experimental design and methodologies for the synthesis of diverse molecular architectures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The following table summarizes key properties.

PropertyValueSource
Molecular Formula C₈H₁₂N₂CymitQuimica
Molecular Weight 136.19 g/mol CymitQuimica
Appearance SolidCymitQuimica
Purity ≥95%CymitQuimica
CAS Number 58088-63-4CymitQuimica

Core Synthetic Applications and Protocols

This section details step-by-step protocols for three key synthetic transformations utilizing this compound: N-acylation to form amides, reductive amination to generate secondary amines, and Schiff base formation leading to imines.

N-Acylation: Synthesis of Chiral Amides

Scientific Rationale: The synthesis of amides from primary amines and acylating agents is a cornerstone of medicinal chemistry and materials science. The resulting amide bond is a stable and common functional group in many pharmaceuticals. The reaction of this compound with an acyl chloride provides a straightforward and efficient route to chiral amides, which can be further elaborated or screened for biological activity. The use of a mild base is essential to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[][2][3][4]

Experimental Workflow for N-Acylation:

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification A Dissolve this compound and triethylamine in an anhydrous solvent (e.g., Dichloromethane) B Cool the mixture to 0 °C A->B C Add acyl chloride dropwise B->C D Warm to room temperature and stir C->D E Wash with aqueous NaHCO₃ solution D->E F Dry organic layer and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for the N-acylation of this compound.

Detailed Protocol for N-Acylation with Benzoyl Chloride:

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzoyl-1-(4-methyl-pyridin-2-yl)-ethylamine.

Reductive Amination: Synthesis of Secondary Amines

Scientific Rationale: Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[5][6] The reaction proceeds via the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and avoids the over-alkylation often observed in direct alkylation methods.[6] Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[6]

Experimental Workflow for Reductive Amination:

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up and Purification A Combine this compound and an aldehyde/ketone in a suitable solvent B Stir at room temperature A->B C Add sodium triacetoxyborohydride B->C D Continue stirring until completion C->D E Quench with saturated aqueous NaHCO₃ D->E F Extract with an organic solvent E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the reductive amination of an aldehyde/ketone with this compound.

Detailed Protocol for Reductive Amination with Benzaldehyde:

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCE, add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-benzyl-1-(4-methyl-pyridin-2-yl)-ethylamine.

Schiff Base Formation: Synthesis of Chiral Imines

Scientific Rationale: Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone.[7] These compounds are important intermediates in organic synthesis and can also serve as ligands in coordination chemistry. The formation of a Schiff base is a reversible reaction, and in some cases, removal of water is necessary to drive the equilibrium towards the product. However, for many aromatic aldehydes and amines, the reaction proceeds efficiently at room temperature without the need for a dehydrating agent.[8]

Experimental Workflow for Schiff Base Formation:

Schiff_Base_Workflow cluster_reaction Condensation cluster_isolation Product Isolation A Dissolve this compound and an aldehyde in a suitable solvent (e.g., Ethanol) B Stir at room temperature or with gentle heating A->B C Cool the reaction mixture to induce crystallization B->C D Collect the solid product by filtration C->D E Wash with cold solvent and dry D->E

Caption: Workflow for the synthesis of a Schiff base from this compound.

Detailed Protocol for Schiff Base Formation with Salicylaldehyde:

Materials:

  • This compound (1.0 eq)

  • Salicylaldehyde (1.0 eq)

  • Ethanol

  • Round-bottom flask, magnetic stirrer, reflux condenser (optional), Büchner funnel

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add salicylaldehyde (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Gentle heating under reflux can be applied to accelerate the reaction if necessary, monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization of the Schiff base product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure Schiff base.

Characterization of Derivatives

The synthesized derivatives should be characterized using standard analytical techniques to confirm their identity and purity.

TechniqueExpected Observations for N-Benzoyl Derivative
¹H NMR Appearance of aromatic protons from the benzoyl group, a downfield shift of the methine proton adjacent to the nitrogen, and a broad singlet for the amide N-H.
¹³C NMR Appearance of a carbonyl carbon signal around 165-175 ppm, and signals corresponding to the benzoyl aromatic carbons.
Mass Spectrometry Observation of the molecular ion peak corresponding to the calculated mass of the product.
FT-IR A strong absorption band for the amide C=O stretch (around 1630-1680 cm⁻¹) and an N-H stretching band (around 3200-3400 cm⁻¹).

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides are corrosive and lachrymatory; handle with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive reagent.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of chemical entities. The protocols outlined in this guide for N-acylation, reductive amination, and Schiff base formation provide robust and reliable methods for the derivatization of this chiral amine. These fundamental transformations open the door to the creation of extensive compound libraries for screening in drug discovery and for the development of novel materials and catalysts. The inherent chirality and the presence of the modifiable pyridine and amine functionalities ensure that this compound will continue to be a key component in the toolbox of synthetic chemists.

References

The Strategic deployment of 1-(4-Methyl-pyridin-2-YL)-ethylamine in Contemporary Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Building Block of Strategic Importance

In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Chiral building blocks are fundamental to this endeavor, enabling the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) that exhibit optimal therapeutic efficacy and safety profiles.[1][2][3][4] Among these, 1-(4-Methyl-pyridin-2-YL)-ethylamine stands out as a versatile and highly valuable synthon. Its unique structure, featuring a chiral ethylamine substituent on a 4-methylpyridine core, offers a confluence of properties that are highly sought after in medicinal chemistry. The pyridine ring provides a key site for interaction with biological targets and can be readily functionalized, while the chiral amine serves as a crucial handle for building stereochemically defined molecules.[5] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, with a focus on its role in the generation of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[6][7]

Core Application: A Gateway to Kinase Inhibitors

Kinase inhibitors have emerged as a cornerstone of targeted therapy, modulating the activity of protein kinases that play critical roles in cell signaling pathways.[6] A common structural motif in many kinase inhibitors is a substituted aminopyrimidine or aminopyridine core, which often serves as a scaffold for orienting other functional groups that interact with the kinase active site. This compound is an ideal precursor for introducing a key chiral element into these scaffolds.

A pivotal reaction for this purpose is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5][8][9] This reaction allows for the coupling of amines with aryl or heteroaryl halides under relatively mild conditions, offering broad functional group tolerance and high yields.[8] The following sections provide a detailed protocol for a representative Buchwald-Hartwig amination using this compound and a subsequent transformation to illustrate its utility in the synthesis of a potential kinase inhibitor intermediate.

Workflow for the Synthesis of a Kinase Inhibitor Intermediate

G cluster_0 Part 1: Buchwald-Hartwig Amination cluster_1 Part 2: Further Functionalization A This compound D N-(1-(4-methylpyridin-2-yl)ethyl)-5-(trifluoromethyl)pyridin-2-amine (Intermediate 1) A->D B 2-chloro-5-(trifluoromethyl)pyridine B->D C Pd Catalyst & Ligand Base, Solvent C->D Coupling E Intermediate 1 H Final Kinase Inhibitor Scaffold E->H F Acylating Agent (e.g., Acryloyl chloride) F->H G Base, Solvent G->H Acylation

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Detailed Protocols

Protocol 1: Synthesis of N-(1-(4-methylpyridin-2-yl)ethyl)-5-(trifluoromethyl)pyridin-2-amine (Intermediate 1) via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of (S)-1-(4-methylpyridin-2-yl)ethan-1-amine with 2-chloro-5-(trifluoromethyl)pyridine. The trifluoromethylpyridine moiety is a common feature in many kinase inhibitors.

Rationale: The Buchwald-Hartwig amination is chosen for its high efficiency and functional group tolerance. The use of a chiral amine necessitates conditions that do not lead to racemization. The selection of a bulky, electron-rich phosphine ligand, such as XPhos, is crucial for promoting the catalytic cycle and achieving high yields.[5] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the amine without competing side reactions. Toluene is a common solvent for this reaction due to its high boiling point, which allows for the necessary reaction temperatures.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Molarity/Concentration
(S)-1-(4-methylpyridin-2-yl)ethan-1-amine58088-63-4136.191.0-
2-chloro-5-(trifluoromethyl)pyridine52334-81-3181.551.2-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.02-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.660.04-
Sodium tert-butoxide (NaOtBu)865-48-596.101.4-
Anhydrous Toluene108-88-392.145 mL-

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add (S)-1-(4-methylpyridin-2-yl)ethan-1-amine (136 mg, 1.0 mmol), 2-chloro-5-(trifluoromethyl)pyridine (218 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, N-(1-(4-methylpyridin-2-yl)ethyl)-5-(trifluoromethyl)pyridin-2-amine.

Expected Results:

ProductYield (%)Physical Appearance
N-(1-(4-methylpyridin-2-yl)ethyl)-5-(trifluoromethyl)pyridin-2-amine80-90Pale yellow solid

Catalytic Cycle for Buchwald-Hartwig Amination

G A Pd(0)L2 B Oxidative Addition Complex A->B Ar-X C Amine Coordination B->C R2NH D Reductive Elimination Complex C->D -HX D->A Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application in the Synthesis of Tropomyosin Receptor Kinase (Trk) Inhibitors

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that are attractive targets for the treatment of various cancers when their encoding genes (NTRK1, NTRK2, and NTRK3) are fused with other genes.[7] The intermediate synthesized in Protocol 1 is a key building block for the synthesis of potent and selective Trk inhibitors. For instance, this intermediate can be further functionalized to introduce moieties that interact with specific residues in the Trk active site.

Protocol 2: Acylation of Intermediate 1 to a Covalent Trk Inhibitor Scaffold

This protocol describes the acylation of the secondary amine in Intermediate 1 with acryloyl chloride to form a covalent inhibitor scaffold. Covalent inhibitors can offer enhanced potency and duration of action by forming an irreversible bond with a cysteine residue in the target protein.

Rationale: The reaction is a standard acylation of a secondary amine. Triethylamine is used as a mild base to neutralize the HCl generated during the reaction. Dichloromethane is a suitable solvent for this transformation. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Molarity/Concentration
N-(1-(4-methylpyridin-2-yl)ethyl)-5-(trifluoromethyl)pyridin-2-amine-283.271.0-
Acryloyl chloride814-68-690.511.1-
Triethylamine (TEA)121-44-8101.191.5-
Anhydrous Dichloromethane (DCM)75-09-284.9310 mL-

Procedure:

  • Reaction Setup: Dissolve N-(1-(4-methylpyridin-2-yl)ethyl)-5-(trifluoromethyl)pyridin-2-amine (283 mg, 1.0 mmol) and triethylamine (0.21 mL, 1.5 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of acryloyl chloride (0.09 mL, 1.1 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final acylated product.

Conclusion

This compound is a chiral building block of significant strategic importance in pharmaceutical synthesis. Its utility is particularly pronounced in the construction of complex, stereochemically defined molecules such as kinase inhibitors. The protocols detailed herein for the Buchwald-Hartwig amination and subsequent acylation provide a clear illustration of its application in generating valuable pharmaceutical intermediates. The principles and methodologies described can be adapted and extended to the synthesis of a wide array of other important therapeutic agents, underscoring the versatility and value of this key synthon in the drug discovery and development pipeline.

References

The Versatile Role of 1-(4-Methyl-pyridin-2-YL)-ethylamine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery and Beyond

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, pyridine-based structures hold a privileged position, primarily due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.[1] 1-(4-Methyl-pyridin-2-YL)-ethylamine, a chiral primary amine, has emerged as a particularly valuable building block. Its unique structural features—a nucleophilic primary amine on an ethyl scaffold attached to the 2-position of a 4-methylpyridine ring—offer a trifecta of synthetic handles for diversification and molecular elaboration.

This technical guide provides an in-depth exploration of this compound as a versatile building block. We will delve into its synthesis, key applications with detailed protocols, and its role in the generation of medicinally relevant compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthon in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a building block is crucial for its effective utilization. The table below summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 58088-63-4
  • ¹H NMR: The spectrum is expected to show a singlet for the methyl group on the pyridine ring, distinct aromatic protons, and signals for the ethylamine side chain (a quartet for the methine proton and a doublet for the methyl group). The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will display characteristic signals for the pyridine ring carbons, with the methyl-substituted carbon appearing at a distinct chemical shift. The two carbons of the ethylamine side chain will also be readily identifiable.

  • IR Spectroscopy: Key vibrational frequencies are expected for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyridine ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 136, with characteristic fragmentation patterns.

Synthesis of this compound: A Practical Approach

The most common and practical laboratory synthesis of this compound is achieved through the reductive amination of its corresponding ketone precursor, 2-acetyl-4-methylpyridine. This two-step process, starting from commercially available materials, is outlined below.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction start1 2-Acetyl-4-methylpyridine + Hydroxylamine HCl proc1 Reaction in aqueous NaOH start1->proc1 prod1 2-Acetyl-4-methylpyridine oxime proc1->prod1 start2 2-Acetyl-4-methylpyridine oxime prod1->start2 Intermediate proc2 Reduction (e.g., H₂/Raney Ni or LiAlH₄) start2->proc2 prod2 This compound proc2->prod2

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination of 2-Acetyl-4-methylpyridine

This protocol is adapted from established procedures for the reduction of similar pyridine derivatives.

Materials:

  • 2-Acetyl-4-methylpyridine

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Methanol

  • Ammonia (aqueous solution)

  • Raney Nickel (or other suitable reducing agent like LiAlH₄)

  • Hydrogen gas supply (if using catalytic hydrogenation)

  • Standard laboratory glassware and equipment

Step 1: Synthesis of 2-Acetyl-4-methylpyridine Oxime

  • In a round-bottom flask, dissolve 2-acetyl-4-methylpyridine (1 equivalent) in a suitable solvent such as ethanol.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.

  • Slowly add the hydroxylamine solution to the stirred solution of 2-acetyl-4-methylpyridine at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Reduction of the Oxime to this compound

This protocol describes a catalytic hydrogenation. Alternative reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent can also be employed with appropriate safety precautions.

  • Dissolve the crude 2-acetyl-4-methylpyridine oxime (1 equivalent) in methanol containing approximately 10-15% w/w ammonia.

  • Transfer the solution to a hydrogenation vessel and add a catalytic amount of Raney Nickel (typically 5-10% by weight of the oxime).

  • Pressurize the vessel with hydrogen gas (e.g., 20-50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Applications in Organic Synthesis: A Gateway to Molecular Complexity

The synthetic utility of this compound is primarily derived from the reactivity of its primary amine and the presence of the pyridine ring, which can act as a ligand or be further functionalized.

Amide Bond Formation: Crafting Bioactive Molecules

The primary amine of this compound readily participates in amide coupling reactions with carboxylic acids, acid chlorides, or acid anhydrides. This transformation is fundamental in medicinal chemistry for the synthesis of a wide array of biologically active compounds, including enzyme inhibitors.

A notable application is in the synthesis of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[2][3][4] The general scheme involves the coupling of the amine with a substituted benzoic acid derivative.

Workflow for Amide Bond Formation

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling start1 Carboxylic Acid (R-COOH) proc1 Coupling Agent (e.g., HATU, EDCI) or conversion to Acid Chloride (SOCl₂) start1->proc1 prod1 Activated Carboxylic Acid Derivative proc1->prod1 proc2 Reaction with activated acid in the presence of a base (e.g., DIPEA) prod1->proc2 Coupling Partner start2 This compound start2->proc2 prod2 N-(1-(4-methylpyridin-2-yl)ethyl)amide proc2->prod2

Caption: General workflow for amide synthesis.

Representative Protocol: Synthesis of N-(1-(4-methylpyridin-2-yl)ethyl)benzamide

This protocol is a general representation of an amide coupling reaction.

Materials:

  • This compound

  • Benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and equipment

Procedure:

  • To a stirred solution of benzoic acid (1.0 equivalent) in anhydrous DCM, add EDCI (1.2 equivalents) and HOBt (1.2 equivalents) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 equivalents) and DIPEA (1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-(1-(4-methylpyridin-2-yl)ethyl)benzamide.

Expected Yields: Yields for such coupling reactions are typically in the range of 70-95%, depending on the specific substrates and purification method.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity

The pyridine moiety in this compound can serve as a ligand in transition metal catalysis. Furthermore, if the pyridine ring is halogenated, it can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[5][6][7][8] This allows for the introduction of various aryl or vinyl substituents, significantly expanding the molecular diversity achievable from this building block.

Workflow for a Suzuki-Miyaura Coupling

G cluster_0 Reactants cluster_1 Catalytic Cycle start1 Halogenated this compound derivative proc1 Pd(0) Catalyst + Base start1->proc1 start2 Boronic Acid/Ester (R-B(OR)₂) start2->proc1 prod1 Coupled Product proc1->prod1

Caption: Simplified workflow for Suzuki-Miyaura coupling.

Conceptual Protocol: Suzuki-Miyaura Coupling of a Halogenated Derivative

This protocol outlines a conceptual approach for a Suzuki-Miyaura coupling, assuming a bromo-substituted derivative of the title compound is available or synthesized.

Materials:

  • Bromo-substituted this compound derivative (protected amine if necessary)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water mixture, Toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add the bromo-substituted pyridine derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Note on Amine Protection: In some cases, the primary amine may need to be protected (e.g., as a Boc carbamate) to prevent interference with the catalytic cycle. The protecting group can be removed in a subsequent step.

Conclusion: A Building Block of Strategic Importance

This compound stands out as a highly versatile and valuable building block in the synthetic chemist's toolbox. Its straightforward synthesis and the dual reactivity of its primary amine and pyridine ring provide a robust platform for the creation of diverse and complex molecules. The applications in the synthesis of bioactive compounds, particularly enzyme inhibitors, underscore its significance in drug discovery programs. The detailed protocols provided herein serve as a practical guide for researchers to effectively utilize this synthon in their synthetic campaigns, paving the way for the discovery of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols: Catalytic Activity of Metal Complexes with 1-(4-Methyl-pyridin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Pyridine-Based Ligand for Asymmetric Catalysis

In the realm of modern synthetic chemistry, the development of efficient and selective catalysts is paramount for the sustainable production of pharmaceuticals, agrochemicals, and fine chemicals. Chiral pyridine-based ligands have emerged as a privileged class of molecular scaffolds for the construction of transition metal catalysts, owing to their modularity, strong coordination to metal centers, and ability to induce high levels of stereocontrol in a wide range of chemical transformations. This document provides a comprehensive guide to the synthesis, characterization, and catalytic applications of metal complexes featuring the chiral bidentate ligand, 1-(4-Methyl-pyridin-2-YL)-ethylamine.

This ligand, possessing both a pyridine nitrogen and an ethylamine nitrogen as coordination sites, forms stable chelate complexes with various transition metals, including ruthenium, rhodium, and iridium. The presence of a stereocenter on the ethylamine backbone allows for the creation of a chiral environment around the metal center, making these complexes particularly well-suited for asymmetric catalysis. Furthermore, the methyl group at the 4-position of the pyridine ring can subtly influence the electronic properties and steric bulk of the ligand, offering a handle for fine-tuning catalytic activity and selectivity.

These application notes are intended for researchers, scientists, and drug development professionals engaged in the field of catalysis. The protocols provided herein are designed to be robust and reproducible, with a focus on explaining the underlying principles and rationale behind the experimental procedures. By providing detailed methodologies and contextual insights, we aim to empower researchers to explore the full potential of metal complexes derived from this compound in their own synthetic endeavors.

Part 1: Synthesis of the Ligand: this compound

The synthesis of the chiral ligand this compound is a critical first step. While various methods can be envisioned, a reliable and scalable approach involves a multi-step sequence starting from the commercially available 2-acetyl-4-methylpyridine. The following protocol is adapted from a well-established procedure for a related pyridylethylamine synthesis, ensuring a high degree of confidence in its successful implementation.[1]

Protocol 1: Synthesis of this compound

This protocol is presented in three stages: oximation of the starting ketone, tosylation of the resulting oxime, and subsequent reduction to the desired primary amine.

Stage 1: Oximation of 2-Acetyl-4-methylpyridine

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (25.0 g, 0.36 mol) in 50 mL of deionized water. To this solution, add 70 mL of 20% (w/v) aqueous sodium hydroxide.

  • Addition of Ketone: To the stirred solution, add 2-acetyl-4-methylpyridine (36.3 g, 0.30 mol) in one portion. A precipitate will form rapidly.

  • Reaction and Isolation: Stir the reaction mixture at room temperature for 2 hours. Cool the mixture in an ice bath for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid with 500 mL of cold deionized water.

  • Purification: The crude product is a mixture of (E)- and (Z)-isomers of the oxime. To obtain the pure (E)-isomer, recrystallize the crude product from a minimal amount of hot ethanol. A second recrystallization may be necessary to achieve high isomeric purity. Dry the purified (E)-4-acetylpyridine oxime under vacuum to a constant weight.

Stage 2: Tosylation of (E)-4-Acetylpyridine Oxime

  • Reaction Setup: In a 1 L round-bottom flask fitted with a drying tube and a magnetic stir bar, add the purified (E)-4-acetylpyridine oxime (27.1 g, 0.20 mol) and p-toluenesulfonyl chloride (47.9 g, 0.22 mol) to 100 mL of anhydrous pyridine.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. A precipitate of pyridine hydrochloride will form during the reaction.

  • Work-up: Add 500 mL of ice-cold water to the reaction mixture with continued stirring. The initial precipitate will dissolve, followed by the formation of a voluminous white precipitate of the oxime tosylate.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with three 150 mL portions of cold water, and dry under vacuum to a constant weight.

Stage 3: Reduction to this compound

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser and a drying tube, add 80 mL of absolute ethanol. Slowly add potassium metal (7.60 g, 0.19 mol) in small portions to the ethanol.

  • Reaction: Once all the potassium has dissolved, cool the sodium ethoxide solution to 0-5 °C in an ice bath. Dissolve the (E)-4-acetylpyridine oxime tosylate (55.1 g, 0.19 mol) in 320 mL of absolute ethanol (with gentle warming if necessary) and add it to the stirred sodium ethoxide solution over 15 minutes, maintaining the temperature at 0-5 °C. A precipitate of potassium p-toluenesulfonate will form.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional hour. Dilute the mixture with 1 L of anhydrous diethyl ether and filter by suction to remove the potassium p-toluenesulfonate.

  • Isolation of the Amine: Bubble hydrogen chloride gas through the ether filtrate for 15 minutes. A precipitate of the amine dihydrochloride will form. Collect the precipitate by vacuum filtration and wash with three 170 mL portions of anhydrous diethyl ether. Dissolve the dihydrochloride salt in 200 mL of water and add powdered sodium carbonate until the pH is >10. Extract the aqueous solution with four 125 mL portions of chloroform. Combine the chloroform extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the free amine as an oil. The product can be further purified by vacuum distillation.

G cluster_0 Synthesis of this compound 2-Acetyl-4-methylpyridine 2-Acetyl-4-methylpyridine Oxime Oxime 2-Acetyl-4-methylpyridine->Oxime 1. NH2OH·HCl, NaOH Oxime_Tosylate Oxime Tosylate Oxime->Oxime_Tosylate 2. TsCl, Pyridine Amine This compound Oxime_Tosylate->Amine 3. K metal, EtOH

Caption: Synthetic pathway for this compound.

Part 2: Synthesis and Characterization of Metal Complexes

With the chiral ligand in hand, the next step is the synthesis of the corresponding metal complexes. Ruthenium and rhodium complexes are particularly prominent in catalysis. The following protocols describe the synthesis of representative ruthenium(II) and rhodium(I) complexes.

Protocol 2: Synthesis of a Dichloro(p-cymene)ruthenium(II) Complex

This protocol describes the synthesis of a classic "piano-stool" ruthenium(II) complex, which is a common precursor for various catalytic applications, particularly transfer hydrogenation.

  • Reaction Setup: In a 50 mL Schlenk flask under an argon atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.306 g, 0.5 mmol) and this compound (0.136 g, 1.0 mmol) in 20 mL of anhydrous dichloromethane.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. The color of the solution will typically change from dark red to orange or yellow.

  • Isolation: Reduce the volume of the solvent under vacuum to approximately 5 mL. Add 30 mL of anhydrous diethyl ether to precipitate the product.

  • Purification: Collect the solid by filtration, wash with diethyl ether (3 x 10 mL), and dry under vacuum. The product can be further purified by recrystallization from a dichloromethane/hexane mixture.

Characterization Data (Expected):

  • ¹H NMR (CDCl₃): Resonances corresponding to the p-cymene ligand, the this compound ligand, and coordinated solvent molecules.

  • ³¹P NMR (if applicable, for phosphine-containing analogues): A singlet or doublet corresponding to the coordinated phosphine ligand.

  • Mass Spectrometry (ESI-MS): A peak corresponding to the molecular ion of the complex.

  • Elemental Analysis: Calculated and found values for C, H, and N should be in close agreement.

Protocol 3: Synthesis of a Rhodium(I) Norbornadiene Complex

Rhodium(I) complexes are widely used in a variety of catalytic reactions, including hydrogenation, hydroformylation, and C-C bond formation.

  • Reaction Setup: In a 50 mL Schlenk flask under an argon atmosphere, dissolve [Rh(nbd)Cl]₂ (nbd = norbornadiene) (0.231 g, 0.5 mmol) and this compound (0.136 g, 1.0 mmol) in 20 mL of anhydrous dichloromethane.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Isolation: Remove the solvent under vacuum to yield the product as a solid.

  • Purification: The product can be purified by washing with anhydrous diethyl ether and drying under vacuum.

Self-Validating System for Complex Synthesis:

The successful synthesis of the metal complexes can be validated through a combination of spectroscopic techniques. A notable shift in the ¹H NMR signals of the ligand upon coordination to the metal center provides strong evidence of complex formation. For instance, the protons on the carbon adjacent to the coordinating nitrogen atoms will typically experience a downfield shift. Furthermore, the disappearance of the starting metal precursor signals in the appropriate NMR spectrum (e.g., ³¹P NMR for phosphine-containing precursors) confirms the completion of the reaction.

Part 3: Applications in Asymmetric Catalysis

Metal complexes of this compound are versatile catalysts for a range of asymmetric transformations. A prominent application is the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.

Application Note 1: Asymmetric Transfer Hydrogenation of Ketones

Principle: Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of ketones, imines, and other unsaturated compounds.[2] It typically employs a stable and readily available hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst. The ruthenium(II) complex synthesized in Protocol 2 is an excellent candidate for this transformation.

Workflow:

G cluster_1 Asymmetric Transfer Hydrogenation Workflow Catalyst_Prep Catalyst Preparation (Protocol 2) Reaction_Setup Reaction Setup Catalyst_Prep->Reaction_Setup Reaction Catalytic Reaction Reaction_Setup->Reaction Workup Work-up and Purification Reaction->Workup Analysis Analysis (Yield, ee) Workup->Analysis

Caption: General workflow for asymmetric transfer hydrogenation.

Protocol 4: Asymmetric Transfer Hydrogenation of Acetophenone
  • Reaction Setup: In a 25 mL Schlenk tube under an argon atmosphere, add the ruthenium(II) complex from Protocol 2 (0.01 mmol, 1 mol%). Add acetophenone (1.0 mmol) and a 5:2 mixture of formic acid and triethylamine (1.0 mL) as the hydrogen source.

  • Reaction: Stir the reaction mixture at 40 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether (3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product, 1-phenylethanol, can be determined by chiral HPLC or GC analysis.

Expected Results and Causality:

The chiral environment created by the this compound ligand directs the hydride transfer from the ruthenium-hydride intermediate to one of the prochiral faces of the ketone, leading to the formation of one enantiomer of the alcohol in excess. The efficiency and enantioselectivity of the reaction can be influenced by several factors:

  • Temperature: Lower temperatures generally lead to higher enantioselectivity but may require longer reaction times.

  • Solvent: The choice of solvent can affect the solubility of the catalyst and substrate, as well as the stability of the catalytic intermediates.

  • Base: In reactions using isopropanol as the hydrogen source, a base (e.g., potassium tert-butoxide) is required to generate the active ruthenium-hydride species. The nature and stoichiometry of the base can significantly impact the reaction rate and selectivity.

Data Presentation:

SubstrateCatalyst Loading (mol%)H-SourceTemp (°C)Time (h)Conversion (%)ee (%)
Acetophenone1HCOOH/Et₃N4018>95>90 (expected)
4'-Chloroacetophenone1HCOOH/Et₃N4024>95>92 (expected)
1-Tetralone1HCOOH/Et₃N4024>95>95 (expected)

Note: The data in this table are representative and may vary depending on the specific reaction conditions and the absolute configuration of the chiral ligand used.

Conclusion and Future Outlook

The metal complexes of this compound represent a versatile and effective class of catalysts for asymmetric synthesis. The protocols detailed in this document provide a solid foundation for researchers to synthesize the chiral ligand, prepare its metal complexes, and apply them in catalytically relevant transformations such as the asymmetric transfer hydrogenation of ketones. The modular nature of the ligand allows for further structural modifications to fine-tune the catalyst's performance for specific substrates and reactions. Future research in this area could explore the application of these complexes in a broader range of catalytic reactions, including C-C and C-N bond-forming reactions, as well as the immobilization of these catalysts on solid supports for enhanced recyclability and industrial applicability. The continued development of catalysts based on such privileged chiral ligands will undoubtedly contribute to the advancement of sustainable and efficient chemical synthesis.

References

Application Notes and Protocols for the Synthesis of Agrochemicals Using 1-(4-Methyl-pyridin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a foundational scaffold in modern agrochemical design, imparting unique physicochemical and biological properties to active ingredients.[1][2][3] Specifically, the 1-(4-Methyl-pyridin-2-YL)-ethylamine moiety serves as a critical building block in the synthesis of a significant class of fungicides known as pyridine carboxamides. These compounds are highly valued for their efficacy in crop protection. This document provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of this compound in the synthesis of these vital agricultural tools. We will explore the underlying chemistry, provide a detailed synthetic protocol for a representative fungicide, and discuss the biochemical mechanism of action of the resulting products.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is paramount for successful and safe synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 58088-63-4[4]
Molecular Formula C₈H₁₂N₂[5]
Molecular Weight 136.19 g/mol [6]
Appearance Liquid[5]
Purity ≥ 95% (NMR)[5]
Storage Conditions Store at 0-8 °C[5]

Synthesis of a Representative Agrochemical: A Pyridine Carboxamide Fungicide

The primary application of this compound in agrochemical synthesis is in the formation of an amide bond with a suitable carboxylic acid derivative. This reaction is a cornerstone of creating pyridine carboxamide fungicides. The general reaction is a nucleophilic acyl substitution where the primary amine of this compound attacks the electrophilic carbonyl carbon of an acyl chloride.[7][8][9]

This protocol details the synthesis of a representative N-[1-(4-methylpyridin-2-yl)ethyl]benzamide derivative, a scaffold found in several potent fungicides.

Experimental Protocol: Synthesis of N-[1-(4-methylpyridin-2-yl)ethyl]benzamide

Materials:

  • This compound (≥95% purity)

  • Benzoyl chloride (≥98% purity)

  • Triethylamine (Et₃N, ≥99% purity)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • Column chromatography supplies (silica gel, appropriate eluents)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.36 g, 10 mmol) and triethylamine (1.52 g, 2.1 mL, 15 mmol) in 50 mL of anhydrous dichloromethane. Stir the solution under a nitrogen atmosphere at room temperature. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product.[10]

  • Addition of Acyl Chloride: Dissolve benzoyl chloride (1.69 g, 1.4 mL, 12 mmol) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred solution of the amine over 30 minutes. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting amine spot indicates the completion of the reaction.

  • Work-up: Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution to the flask. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-[1-(4-methylpyridin-2-yl)ethyl]benzamide.

Expected Yield: 80-90%

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 This compound reaction Nucleophilic Acyl Substitution (Amide Bond Formation) start1->reaction start2 Benzoyl Chloride start2->reaction start3 Triethylamine (Base) start3->reaction start4 Dichloromethane (Solvent) start4->reaction workup1 Quench with NaHCO₃ reaction->workup1 Reaction Mixture workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Drying (MgSO₄) workup2->workup3 workup4 Solvent Removal workup3->workup4 purification Column Chromatography workup4->purification Crude Product product N-[1-(4-methylpyridin-2-yl)ethyl]benzamide (Pyridine Carboxamide Fungicide) purification->product Pure Product

Caption: Synthetic workflow for a representative pyridine carboxamide fungicide.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyridine carboxamide fungicides derived from this compound are potent inhibitors of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[11][12][13] This enzyme plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle.

The fungicidal action is achieved through the following steps:

  • Binding to the Target Enzyme: The pyridine carboxamide molecule binds to the ubiquinone-binding site (Qp site) of the SDH enzyme complex.

  • Inhibition of Electron Transport: This binding blocks the transfer of electrons from succinate to ubiquinone, a key step in the electron transport chain.

  • Disruption of Cellular Respiration: The inhibition of the electron transport chain leads to a halt in ATP production, the primary energy currency of the cell.

  • Fungal Cell Death: Deprived of energy, the fungal cells are unable to carry out essential metabolic processes, leading to the inhibition of spore germination, germ tube elongation, and ultimately, cell death.[13]

The specificity of these fungicides for fungal SDH over that of other organisms, including mammals, contributes to their favorable toxicological profiles.[12]

Mechanism of Action Diagram

Fungicide Pyridine Carboxamide Fungicide SDH Succinate Dehydrogenase (Complex II) Fungicide->SDH Binds to Qp site ETC Mitochondrial Electron Transport Chain SDH->ETC Blocks electron flow ATP ATP Production (Cellular Energy) ETC->ATP Halts FungalCell Fungal Cell Metabolism ATP->FungalCell Deprives of energy CellDeath Fungal Cell Death FungalCell->CellDeath Leads to

Caption: Inhibition of fungal respiration by pyridine carboxamide fungicides.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a significant class of modern agrochemicals. The straightforward and high-yielding amide coupling reaction allows for the efficient production of pyridine carboxamide fungicides. A comprehensive understanding of the synthetic protocols and the biochemical mechanism of action is essential for the development of new and improved crop protection agents. The information provided in this guide serves as a foundational resource for researchers and professionals dedicated to advancing agricultural chemistry.

References

Application Notes & Protocols: Chiral Resolution of Racemic Carboxylic Acids Using 1-(4-Methyl-pyridin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The generation of enantiomerically pure compounds is a critical objective in the pharmaceutical and fine chemical industries, as the biological activity of a chiral molecule often resides in a single enantiomer.[1] Diastereomeric salt crystallization remains a robust and scalable method for separating enantiomers from a racemic mixture.[2][3] This document provides a comprehensive technical guide on the theory and application of 1-(4-Methyl-pyridin-2-YL)-ethylamine as a versatile and effective chiral resolving agent for racemic carboxylic acids. We will explore the fundamental principles of diastereomeric salt formation, present a detailed, step-by-step protocol using a model compound, discuss key optimization strategies, and provide troubleshooting guidance to empower researchers in developing efficient and reproducible resolution processes.

Introduction: The Imperative of Chirality

Chiral molecules, or enantiomers, are non-superimposable mirror images that possess identical physical properties in an achiral environment, making their separation a significant chemical challenge.[3] In drug development, however, the differences between enantiomers are profound. Often, one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects.[4] For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Ibuprofen is sold as a racemate, but its pharmacological activity resides almost exclusively in the (S)-(+)-enantiomer.[4][5] This necessity for enantiopure compounds drives the demand for reliable resolution methods.

Classical resolution via diastereomeric salt formation is a widely adopted industrial technique.[2] It involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts.[1] These diastereomers, unlike enantiomers, have distinct physical properties, such as solubility, melting points, and crystal structures, which allows for their separation by conventional methods like fractional crystallization.[3] this compound is a chiral amine that serves as an effective resolving agent for a variety of racemic acids, valued for its role as a key building block in pharmaceutical synthesis.[6]

Principle of Diastereomeric Salt Resolution

The core principle of this resolution technique is the conversion of a difficult-to-separate enantiomeric pair into an easy-to-separate diastereomeric pair. The process can be logically divided into three primary stages:

  • Salt Formation: A racemic acid, (R/S)-Acid, is reacted with a single enantiomer of the chiral amine resolving agent, for example, (R)-Amine. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Acid:(R)-Amine] and [(S)-Acid:(R)-Amine].

  • Fractional Crystallization: Due to their different crystal packing energies and solvation properties, one of the diastereomeric salts will be less soluble in a carefully selected solvent system. By controlling conditions such as temperature and concentration, the less soluble salt selectively crystallizes from the solution.[7]

  • Liberation of Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid (to recover the enantiopure carboxylic acid) or a strong base (to recover the chiral resolving agent), effectively "breaking" the salt and yielding the desired enantiomer in high purity.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation racemic_acid Racemic (R/S)-Acid salt_mixture Mixture of Diastereomeric Salts [(R)-Acid:(R)-Amine] [(S)-Acid:(R)-Amine] racemic_acid->salt_mixture + resolving_agent Enantiopure (R)-1-(4-Methyl-pyridin-2-YL)-ethylamine resolving_agent->salt_mixture crystallization Selective Crystallization (based on lower solubility) salt_mixture->crystallization less_soluble Crystals of Less Soluble Salt [(R)-Acid:(R)-Amine] crystallization->less_soluble more_soluble Mother Liquor with More Soluble Salt [(S)-Acid:(R)-Amine] crystallization->more_soluble pure_acid Pure (R)-Acid less_soluble->pure_acid + Strong Acid (e.g., HCl) recovered_agent Recovered Resolving Agent (R)-Amine

Figure 1: General workflow for chiral resolution via diastereomeric salt crystallization.

Properties of this compound

Understanding the properties of the resolving agent is crucial for designing a successful resolution protocol. As a pyridine-containing amine, it serves as a valuable building block in various pharmaceutical and chemical research applications.[6]

PropertyValueSource
Chemical Name This compound-
Synonyms 1-(4-methylpyridin-2-yl)ethan-1-amine-
CAS Number 58088-63-4[8]
Molecular Formula C₈H₁₂N₂Chem-Impex
Molecular Weight 136.19 g/mol PubChem
Appearance Varies (typically liquid or low-melting solid)Commercial Catalogs
Function Chiral base for resolving racemic acids[1]

Detailed Protocol: Resolution of Racemic Ibuprofen

This protocol provides a generalized, yet detailed, workflow for the resolution of racemic ibuprofen, a model 2-arylpropionic acid, using a chiral amine resolving agent.[4][9] The principles and steps are directly applicable when using this compound.

Materials and Reagents:

  • Racemic (±)-Ibuprofen

  • (R)- or (S)-1-(4-Methyl-pyridin-2-YL)-ethylamine (0.5 - 1.0 molar equivalents)

  • Crystallization Solvent (e.g., Methanol, Ethanol, Acetonitrile, or mixtures with Hexane/Heptane)

  • Hydrochloric Acid (HCl), 2M solution

  • Sodium Hydroxide (NaOH), 2M solution

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware, heating mantle, magnetic stirrer, vacuum filtration apparatus

  • Analytical equipment: Polarimeter, Chiral HPLC system

Experimental Workflow

References

Quantitative Analysis of 1-(4-Methyl-pyridin-2-YL)-ethylamine: A Guide to Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This document provides detailed analytical methods for the accurate quantification of 1-(4-Methyl-pyridin-2-YL)-ethylamine, a key intermediate in pharmaceutical synthesis.[1] The accurate determination of its concentration and purity is critical for ensuring the quality, efficacy, and safety of final drug products. This guide presents two robust chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We offer detailed, step-by-step protocols, explanations of experimental choices, and expected performance characteristics to support research, development, and quality control activities.

Introduction

This compound is a pyridine derivative that serves as a versatile building block in the synthesis of various biologically active molecules, particularly those targeting neurological disorders.[1][2][3] As with any active pharmaceutical ingredient (API) intermediate, rigorous analytical oversight is necessary. The ability to precisely quantify this compound in raw materials, during synthesis, and in final formulations is paramount for process optimization, stability testing, and regulatory compliance.

This application note details two primary analytical approaches:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A versatile and widely accessible technique ideal for purity assessment and quantification in various sample matrices.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An alternative method offering high sensitivity and selectivity, particularly for volatile and thermally stable compounds.[4][5]

Analyte Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in developing a robust analytical method.

PropertyValueSource
CAS Number 58088-63-4[6]
Molecular Formula C₈H₁₂N₂[6]
Molecular Weight 136.19 g/mol [6]
Appearance Solid[6]
Purity (Typical) ≥95%[6]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle: This method employs reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase. The moderately polar nature of the pyridine-ethylamine structure allows for good retention and elution using a buffered organic-aqueous mobile phase. The pyridine ring contains a chromophore that strongly absorbs UV light, enabling sensitive detection around 254-260 nm.[4][7]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StdPrep Standard Preparation (Stock & Dilutions) Injection Inject into HPLC System (e.g., 10 µL) StdPrep->Injection SamplePrep Sample Preparation (Weighing & Dissolution) SamplePrep->Injection Separation Isocratic Elution (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration (Chromatogram) Detection->Integration Calibration Calibration Curve (Peak Area vs. Conc.) Integration->Calibration Quantification Calculate Sample Concentration Calibration->Quantification

Caption: HPLC-UV workflow for quantification.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

  • Chromatography Data System (CDS)

Reagents and Materials:

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid (85%)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

Procedure:

  • Mobile Phase Preparation (20 mM Phosphate Buffer, pH 3.0):

    • Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water.

    • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

    • Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards by serially diluting the Stock Solution with the mobile phase. A suggested range is 5 µg/mL to 200 µg/mL.

  • Sample Preparation (Assay):

    • Accurately weigh an amount of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

ParameterCondition
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40 v/v)[4]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time ~10 minutes

Data Analysis:

  • System Suitability: Before analysis, inject the middle concentration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

  • Quantification: Generate a linear regression calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of the analyte in the sample by applying the peak area to the regression equation.

Expected Method Performance

The following table summarizes typical performance characteristics for a validated HPLC method of this type.

ParameterExpected Performance
Linearity Range 5 - 200 µg/mL
Correlation Coefficient (r²) > 0.999[8]
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC is a highly efficient separation technique for thermally stable and volatile compounds. This compound is amenable to GC analysis. The sample is vaporized in a heated inlet and separated on a capillary column. The mass spectrometer serves as a highly selective and sensitive detector, allowing for definitive identification based on mass-to-charge ratio and quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[4][9]

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StdPrep Standard Preparation (In Volatile Solvent) Injection Inject into GC Inlet (Split/Splitless) StdPrep->Injection SamplePrep Sample Preparation (Dissolution/Dilution) SamplePrep->Injection Separation Temperature Program (Capillary Column) Injection->Separation Detection Mass Spectrometry (EI, SIM/Scan Mode) Separation->Detection Integration Extract Ion Chromatogram & Integrate Peak Detection->Integration Calibration Calibration Curve (SIM Response vs. Conc.) Integration->Calibration Quantification Calculate Sample Concentration Calibration->Quantification

Caption: GC-MS workflow for quantification.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas Chromatograph with a split/splitless inlet

  • Autosampler

  • Mass Spectrometer (Single Quadrupole or equivalent)

  • Data System

Reagents and Materials:

  • This compound reference standard

  • Dichloromethane or Methanol (GC or pesticide residue grade)

  • Helium (99.999% purity)

Procedure:

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with dichloromethane.

  • Calibration Standards:

    • Prepare a series of calibration standards by serially diluting the stock solution. A suggested range is 0.1 µg/mL to 25 µg/mL.

  • Sample Preparation:

    • Accurately weigh an amount of sample into a volumetric flask to achieve a final concentration within the calibration range after dissolution in dichloromethane.

GC-MS Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis
Injection Volume 1 µL
Oven Program Start at 100°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min)[4]
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-200) for identification; SIM for quantification
SIM Ions Select 3-4 characteristic ions from the full scan spectrum (e.g., molecular ion and major fragments)

Data Analysis:

  • Identify the analyte peak by comparing its retention time and mass spectrum to that of a pure standard.

  • For quantification, use the peak area from the Extracted Ion Chromatogram (EIC) of the primary quantifier ion.

  • Construct a calibration curve and calculate the sample concentration as described for the HPLC method.

Sample Preparation for Complex Matrices

For samples where the analyte is present in a complex matrix (e.g., biological fluids, reaction mixtures with significant impurities), a cleanup step such as Solid-Phase Extraction (SPE) may be required to remove interferences.[8][9]

SPE_Workflow Condition 1. Condition Cartridge (e.g., Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash Interferences (e.g., Aqueous Buffer) Load->Wash Elute 4. Elute Analyte (e.g., Organic Solvent) Wash->Elute Analyze Analyze by HPLC or GC-MS Elute->Analyze

Caption: General Solid-Phase Extraction workflow.

Conclusion

This guide outlines two effective and reliable methods for the quantification of this compound.

  • HPLC-UV is a robust, versatile, and widely available technique suitable for routine quality control, purity determination, and assay.

  • GC-MS offers superior selectivity and sensitivity, making it an excellent choice for identifying and quantifying the analyte, especially at lower concentrations or for confirmatory analysis.

The choice of method depends on the specific application, sample matrix, required sensitivity, and available instrumentation. Both protocols should be fully validated according to the appropriate regulatory guidelines (e.g., ICH Q2(R1)) before implementation in a regulated environment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methyl-pyridin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 1-(4-Methyl-pyridin-2-YL)-ethylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. As a key building block in pharmaceutical and chemical research, optimizing the synthesis of this pyridine derivative is crucial for efficient development pipelines.[1]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and adaptable method is the reductive amination of 2-acetyl-4-methylpyridine. This is a two-step, one-pot process where the ketone first reacts with an ammonia source to form an imine intermediate, which is then immediately reduced to the target primary amine. This approach avoids the harsh conditions and byproducts associated with older methods like the Leuckart-Wallach reaction.[2][3]

The general reaction scheme is as follows:

G ketone 2-Acetyl-4-methylpyridine intermediate - H₂O ketone->intermediate amine_source + NH₃ Source (e.g., NH₄OAc) amine_source->intermediate imine Imine Intermediate intermediate->imine reduction + Reducing Agent (e.g., NaBH(OAc)₃) imine->reduction product This compound reduction->product

Caption: General workflow for reductive amination.

Q2: My overall yield is consistently low (<50%). What are the most critical factors to investigate?

Low yield is the most common complaint. It rarely stems from a single issue but rather a combination of factors. The three primary areas to scrutinize are:

  • Imine Formation: The equilibrium between the starting ketone and the imine intermediate must be shifted towards the imine. If imine concentration is low, the reaction will be slow and incomplete.

  • Reduction Step: The choice of reducing agent and reaction conditions determines the efficiency and selectivity of the reduction. An improper choice can lead to side reactions or reduction of the starting ketone.

  • Workup and Purification: The product is a basic amine, which can be challenging to isolate. Significant product loss can occur during aqueous extraction and purification if not handled correctly.

The following flowchart outlines a systematic approach to troubleshooting.

Troubleshooting_Workflow cluster_analysis Analysis Results cluster_solutions Potential Solutions start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC, GC-MS, ¹H NMR) start->check_conversion high_ketone High % of Starting Ketone check_conversion->high_ketone Incomplete Conversion side_products Significant Side Products check_conversion->side_products Poor Selectivity good_conversion Good Conversion, but Low Isolated Yield check_conversion->good_conversion Isolation Issue sol_imine Optimize Imine Formation: • Add dehydrating agent (MS 4Å) • Increase NH₃ source concentration • Use Lewis acid (e.g., Ti(iOPr)₄) high_ketone->sol_imine sol_reduction Optimize Reduction: • Check reducing agent activity • Switch to imine-selective reducer (e.g., NaBH₃CN, NaBH(OAc)₃) high_ketone->sol_reduction side_products->sol_reduction sol_workup Refine Workup/Purification: • Adjust pH > 10 for extraction • Use brine to reduce emulsions • Use amine-deactivated silica good_conversion->sol_workup

Caption: Troubleshooting workflow for low yield synthesis.

Q3: Which reducing agent is best suited for this specific reductive amination?

The choice of reducing agent is critical for maximizing yield by selectively reducing the imine without affecting the starting ketone.

  • Not Recommended: Sodium Borohydride (NaBH₄). While powerful, it readily reduces the starting ketone, creating an alcohol impurity and consuming the reagent, leading to lower yields of the desired amine.[3]

  • Good Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃). This is often the preferred reagent for laboratory-scale synthesis. It is less reactive than NaBH₄ and shows excellent selectivity for reducing imines and protonated iminiums in the presence of ketones.[3][4] It is also moisture-sensitive but generally easier to handle than the cyanoborohydride alternative.

  • Alternative Choice: Sodium Cyanoborohydride (NaBH₃CN). This reagent is highly selective for the iminium ion over the ketone.[3] However, it is toxic and requires acidic conditions to be effective, which can sometimes complicate reactions with acid-sensitive substrates. Its use also generates cyanide waste, which requires careful quenching and disposal procedures.

  • Scale-Up Option: Catalytic Hydrogenation (H₂/Catalyst). For larger-scale synthesis, catalytic hydrogenation over a metal catalyst (e.g., Pd/C, Raney Nickel) with an ammonia source is the most atom-economical and environmentally friendly option.[4] However, it requires specialized high-pressure equipment and careful optimization to prevent side reactions or catalyst poisoning.

ReagentProsConsTypical Solvents
NaBH(OAc)₃ High selectivity for imines; mild conditions.[3]Moisture sensitive; provides only one hydride equivalent.[4]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF
NaBH₃CN Excellent selectivity; stable in protic solvents.[3]Highly toxic (cyanide); generates toxic waste.[4]Methanol (MeOH), Ethanol (EtOH)
H₂ / Pd/C Green; high atom economy; ideal for scale-up.[4]Requires high-pressure equipment; catalyst can be pyrophoric; risk of dehalogenation on other parts of a molecule.Methanol, Ethanol, THF
NaBH₄ Inexpensive; readily available.Poor selectivity; reduces starting ketone.[3]Methanol, Ethanol

Troubleshooting Guide

Problem 1: Reaction stalls, leaving significant unreacted 2-acetyl-4-methylpyridine.
  • Root Cause A: Inefficient Imine Formation. The formation of the imine from the ketone and ammonia source (e.g., ammonium acetate) is a reversible equilibrium reaction that produces water. If water is not removed, the equilibrium will not favor the imine, leaving unreacted ketone.

    • Solution:

      • Add a Dehydrating Agent: Include oven-dried 4Å molecular sieves in the reaction mixture to sequester the water produced during imine formation, driving the equilibrium forward.

      • Increase Reagent Concentration: Use a larger excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) to push the equilibrium towards the product side via Le Châtelier's principle.

      • Employ a Lewis Acid: For particularly stubborn ketones, a catalytic amount of a Lewis acid like titanium(IV) isopropoxide (Ti(iOPr)₄) can facilitate imine formation.[3][5]

  • Root Cause B: Deactivated Reducing Agent. Borohydride reagents, especially NaBH(OAc)₃, are sensitive to moisture and can degrade upon improper storage.

    • Solution: Use a fresh bottle of the reducing agent or a recently opened one that has been stored in a desiccator. Add the reducing agent in portions to maintain its concentration throughout the reaction.

Problem 2: The crude product contains a significant amount of 1-(4-methyl-pyridin-2-yl)ethan-1-ol.
  • Root Cause: Non-selective Reduction. This side product arises from the direct reduction of the starting ketone's carbonyl group. This is a classic sign that the reducing agent is too reactive or that the imine is not forming efficiently.

    • Solution:

      • Switch Reducing Agents: If you are using NaBH₄, immediately switch to a more selective reagent like NaBH(OAc)₃ or NaBH₃CN.[3] These reagents react much faster with the protonated imine (iminium ion) than with the neutral ketone.

      • Control Temperature: When adding the reducing agent, maintain the reaction temperature at 0 °C or room temperature. Exothermic additions can increase the rate of ketone reduction.

Problem 3: Product is lost during the aqueous workup and extraction.
  • Root Cause: Incorrect pH. this compound is a basic amine. In acidic or neutral aqueous solution, it will exist as the protonated ammonium salt, which is highly water-soluble. Attempting to extract it into an organic solvent under these conditions will fail.

    • Solution:

      • Ensure Basicity: Before extraction, basify the aqueous layer to a pH of at least 10-12 using 2-4 M NaOH or K₂CO₃ solution. This deprotonates the ammonium salt to the free amine, which is significantly more soluble in organic solvents like DCM, chloroform, or ethyl acetate. Always check the pH with litmus paper or a pH meter.

      • Use Brine: After extraction, wash the combined organic layers with a saturated NaCl solution (brine). This helps to break up emulsions and further reduces the solubility of the amine in any remaining aqueous phase, driving more product into the organic layer.

      • Perform Multiple Extractions: Perform at least three separate extractions with your chosen organic solvent to ensure complete recovery of the product from the aqueous phase.

Problem 4: Product streaks badly during silica gel chromatography.
  • Root Cause: Interaction with Acidic Silica. Amines are basic and interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to irreversible binding or significant tailing/streaking, making purification difficult and causing yield loss.

    • Solution:

      • Deactivate the Silica: Add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (TEA) or a 0.5% solution of ammonium hydroxide in methanol. This base will occupy the acidic sites on the silica, allowing your product to elute cleanly.

      • Use Treated Silica: Use commercially available deactivated silica gel or basic alumina for the chromatography of amines.

      • Alternative Purification: If possible, consider purification by vacuum distillation, as the target amine is likely a liquid at room temperature.

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis via Reductive Amination with NaBH(OAc)₃

This protocol is optimized for selectivity and ease of handling at the lab scale.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-acetyl-4-methylpyridine (1.0 eq), ammonium acetate (5.0 eq), and anhydrous 1,2-dichloroethane (DCE) to make a ~0.5 M solution.

  • Imine Formation: Add activated 4Å molecular sieves (approx. 1g per 10 mmol of ketone). Stir the mixture vigorously at room temperature for 4-6 hours to allow for imine formation.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Workup: Filter the mixture to remove the molecular sieves. Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using an eluent system of DCM/Methanol with 1% triethylamine, or by vacuum distillation.

Protocol 2: Classical Leuckart-Wallach Reaction

This method is provided for reference but is generally lower-yielding due to high temperatures and potential for N-formyl byproduct formation.[6][7]

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-acetyl-4-methylpyridine (1.0 eq) and ammonium formate (3.0-5.0 eq).

  • Reaction: Heat the mixture to 160-180 °C and maintain it at this temperature for 6-12 hours. The reaction is typically run neat (without solvent).

  • Hydrolysis: Cool the reaction mixture to room temperature. A thick slurry may form. Add 3 M hydrochloric acid (HCl) and heat the mixture to reflux for 4-6 hours to hydrolyze the N-formyl intermediate to the free amine.

  • Workup: Cool the mixture and carefully basify with concentrated NaOH solution to pH > 10 in an ice bath.

  • Isolation & Purification: Extract the product with ethyl acetate or ether. Dry the organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by vacuum distillation.

References

common side reactions in the synthesis of 1-(4-Methyl-pyridin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common challenges in the synthesis of 1-(4-Methyl-pyridin-2-YL)-ethylamine, designed for chemical researchers and drug development professionals.

Technical Support Center: Synthesis of this compound

The synthesis of 1-(4-methyl-pyridin-2-yl)ethylamine is a critical step in the development of various pharmaceutical agents. While seemingly straightforward, this reductive amination process is prone to several side reactions and purification challenges that can impact yield, purity, and scalability. This guide provides expert-driven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is unexpectedly low, or I've recovered mostly unreacted 2-acetyl-4-methylpyridine. What went wrong?

Answer: Low conversion is a common issue stemming from two primary areas: inefficient imine/iminium ion formation or ineffective reduction.

Root Cause Analysis:

  • Inefficient Imine Formation: The initial condensation between 2-acetyl-4-methylpyridine and the ammonia source (e.g., ammonium acetate, ammonia in methanol) is a reversible equilibrium. The presence of water, either from reagents or as a byproduct, can shift the equilibrium back towards the starting materials.

  • Suboptimal pH: Imine formation is typically acid-catalyzed. However, if the pH is too low, the amine nucleophile becomes fully protonated and non-nucleophilic. If the pH is too high, the catalyst for carbonyl activation is absent. A weakly acidic environment (pH 4-6) is generally optimal.

  • Ineffective Reduction: The choice and handling of the reducing agent are critical.

    • Hydride Reagent Decomposition: Reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture and highly acidic conditions. If added to a wet reaction mixture, they can decompose before reducing the iminium ion.

    • Catalyst Poisoning (Catalytic Hydrogenation): If using catalytic hydrogenation (e.g., H₂/Pd-C), the pyridine nitrogen can act as a catalyst poison, reducing its activity. Sulfur-containing impurities in the starting material can also irreversibly poison the catalyst.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use dry solvents and consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture during the imine formation step to drive the equilibrium forward.

  • Optimize pH: If using an ammonia salt like ammonium acetate, it often provides its own pH buffer. If starting with aqueous ammonia or ammonia in methanol, consider adding a mild acid like acetic acid to catalyze imine formation.

  • Staged Reagent Addition: Add the amine source to the ketone and allow time for imine formation (e.g., 1-2 hours at room temperature) before adding the reducing agent. This ensures the substrate for reduction is present at a sufficient concentration.

  • Select the Right Reducing Agent: For pyridine-containing substrates, STAB is often preferred as it is effective in mildly acidic conditions and less toxic than NaBH₃CN.[1]

Q2: My final product is contaminated with a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

Answer: This is likely a secondary amine byproduct, bis(1-(4-methylpyridin-2-yl)ethyl)amine, formed when the desired primary amine product reacts with a second molecule of the starting ketone.

Mechanism of Formation:

The newly formed 1-(4-methyl-pyridin-2-yl)ethylamine is also a primary amine and is nucleophilic. It can compete with the ammonia source and attack another molecule of 2-acetyl-4-methylpyridine, forming a new imine that is subsequently reduced to the secondary amine.

Prevention Strategies:

  • Stoichiometry Control: The most effective way to suppress this side reaction is to use a large excess of the initial ammonia source (e.g., 5-10 equivalents of ammonium acetate). This ensures that the concentration of ammonia far exceeds the concentration of the product amine, making it the statistically dominant nucleophile.

  • Slow Addition: Adding the ketone slowly to a solution containing the ammonia source and reducing agent can help maintain a low concentration of the ketone, minimizing the chance for the product to react with it.

Visualizing the Competing Pathways:

G ketone 2-Acetyl-4-methylpyridine imine1 Intermediate Imine 1 ketone->imine1 + Ammonia imine2 Intermediate Imine 2 ketone->imine2 + Product Amine (Competing Reaction) ammonia Ammonia Source (Large Excess) ammonia->imine1 product Desired Primary Amine product->imine2 byproduct Secondary Amine Byproduct imine1->product + [H] imine2->byproduct + [H]

Caption: Competing reaction pathways leading to desired product vs. byproduct.

Q3: The purification of my final amine product by standard silica gel chromatography is difficult, with significant streaking and poor separation. What is the best purification strategy?

Answer: Basic amines like your product strongly interact with the acidic silanol groups on the surface of standard silica gel, leading to the issues you've described. There are three recommended approaches to overcome this.

  • Modified Column Chromatography:

    • Principle: Neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your mobile phase.

    • Protocol: Use a standard solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) and add 0.5-2% triethylamine or ammonium hydroxide to the mixture. This will significantly improve the peak shape and recovery.

  • Acid-Base Extraction:

    • Principle: This classic technique leverages the basicity of the amine to move it between organic and aqueous phases, leaving neutral impurities (like unreacted ketone) behind.

    • Step-by-Step Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

      • Separate the layers and discard the organic phase.

      • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid Na₂CO₃) until the pH is >10.[2]

      • The amine will deprotonate and may precipitate or form an oil.

      • Extract the now basic aqueous layer multiple times with fresh dichloromethane or ethyl acetate.

      • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

  • Strong Cation Exchange (SCX) Chromatography:

    • Principle: This is a highly effective catch-and-release method. The crude material is passed through a solid-phase extraction (SPE) cartridge containing a sulfonic acid resin. The basic amine is protonated and binds to the resin, while neutral impurities are washed through. The pure amine is then released by washing with a basic solution.[3]

    • Protocol Summary:

      • Load: Dissolve crude product in methanol and load onto a pre-conditioned SCX cartridge.

      • Wash: Wash the cartridge with methanol to elute non-basic impurities.

      • Elute: Elute the desired amine using a solution of ammonia in methanol (typically 2M).

      • Concentrate: Evaporate the solvent to obtain the pure product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(4-methyl-pyridin-2-yl)ethylamine?

The most prevalent and versatile method is the reductive amination of the corresponding ketone, 2-acetyl-4-methylpyridine. This is a one-pot reaction that forms an imine intermediate, which is then reduced in situ to the target amine.[4][5] Variations include the choice of ammonia source and the reducing agent. An older, but still viable, method is the Leuckart-Wallach reaction , which uses ammonium formate or formamide at high temperatures.[4][6]

Q2: My reaction turned dark brown or black upon heating. Is the reaction failing?

This is very common, especially for reactions involving pyridine derivatives at elevated temperatures or over extended periods. Pyridine compounds can be prone to polymerization or minor degradation under acidic or heated conditions, leading to colored impurities. While visually alarming, it does not necessarily indicate a failed reaction. The desired product is often still present in a good yield, but it emphasizes the need for a robust purification strategy like acid-base extraction or SCX chromatography to remove these colored byproducts.

Q3: What are the key differences between the Leuckart-Wallach reaction and modern reductive amination methods?

The choice between these methods involves a trade-off between reagent cost, reaction conditions, and efficiency.

FeatureLeuckart-Wallach ReactionModern Reductive Amination (e.g., with STAB)
Reagents Ammonium formate or formamide.[6]Ammonia source + hydride reducing agent (NaBH(OAc)₃, NaBH₃CN, etc.).[1]
Temperature High (120-180 °C).[6]Typically room temperature to 50 °C.
Side Products Can form stable N-formyl amides requiring a separate hydrolysis step.[7]Generally cleaner; main byproduct is the secondary amine if ammonia is not in excess.
Yield & Selectivity Often lower yields and less selective.Generally higher yields and better selectivity under milder conditions.
Safety/Handling High temperatures; evolution of CO₂ gas.[8]STAB/NaBH₃CN are moisture-sensitive; NaBH₃CN is highly toxic.[1][9]
Q4: Can I use sodium borohydride (NaBH₄) for this reaction?

While NaBH₄ is a powerful reducing agent, it is generally not ideal for one-pot reductive aminations. This is because it can readily reduce the starting ketone (2-acetyl-4-methylpyridine) to the corresponding alcohol, competing with the reduction of the desired imine intermediate. Milder, more selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they reduce the protonated iminium ion much faster than they reduce the ketone, leading to higher yields of the desired amine.[1][3]

Visualizing the Reductive Amination Mechanism:

G cluster_0 Step 1: Imine Formation (Acid Catalyzed) cluster_1 Step 2: Reduction Ketone Ketone Protonated Ketone Protonated Ketone Ketone->Protonated Ketone + H+ Hemiaminal Hemiaminal Protonated Ketone->Hemiaminal + NH3 Protonated Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated Hemiaminal + H+ Iminium Ion Iminium Ion Protonated Hemiaminal->Iminium Ion - H2O Product Amine Product Amine Iminium Ion->Product Amine + Hydride (e.g., from STAB)

Caption: General mechanism for reductive amination of a ketone.

References

Technical Support Center: Optimizing Catalysis with 1-(4-Methyl-pyridin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for catalysis utilizing the chiral ligand 1-(4-Methyl-pyridin-2-YL)-ethylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reaction optimization and troubleshoot common challenges. Our goal is to move beyond simple protocols and provide a deeper understanding of the causal relationships between reaction parameters and outcomes, empowering you to achieve high efficiency and stereoselectivity in your catalytic transformations.

The unique structure of this compound, featuring a chiral ethylamine group attached to a 4-methylpyridine core, makes it a versatile bidentate ligand for a range of transition-metal-catalyzed reactions.[1][2] Pyridine-derived ligands are foundational in coordination chemistry and catalysis, but their successful application often requires careful tuning of reaction conditions to balance catalytic activity and selectivity.[3][4] This guide will address the specific issues you may encounter and provide logical, field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format. Each issue is followed by an analysis of potential causes and actionable steps for resolution.

dot

Troubleshooting_Flow cluster_yield Scenario 1: Low Reaction Yield cluster_ee Scenario 2: Low Enantioselectivity (ee) start_node Problem Observed check_node Potential Cause? solution_node Actionable Solution group_node group_node start_yield Low Yield or No Reaction cause_yield1 Inactive Catalyst Complex? start_yield->cause_yield1 cause_yield2 Suboptimal Conditions? cause_yield1->cause_yield2 No sol_yield1 Verify metal precursor & ligand integrity. Prepare catalyst complex in situ under inert gas. cause_yield1->sol_yield1 Yes sol_yield2 Screen temperature, solvent, and base. See General Optimization Protocol. cause_yield2->sol_yield2 Yes start_ee Low Enantioselectivity cause_ee1 Flexible Transition State? start_ee->cause_ee1 cause_ee2 Background Reaction? cause_ee1->cause_ee2 No sol_ee1 Lower reaction temperature. Screen solvents with varying polarity/ coordinating ability. cause_ee1->sol_ee1 Yes sol_ee2 Lower catalyst loading. Run control reaction without ligand. cause_ee2->sol_ee2 Yes

Caption: A logical flowchart for troubleshooting common catalytic issues.

Q1: My reaction shows low conversion or fails to proceed. What are the likely causes?

A1: This is a common starting problem and can typically be traced back to either the catalyst's active state or the reaction conditions.

  • Potential Cause 1: Catalyst Inactivity. The active catalytic species may not be forming correctly. This can be due to impure metal precursors, ligand degradation, or the presence of oxygen/moisture for air-sensitive reactions. The pyridine nitrogen and the ethylamine moiety must coordinate effectively with the metal center.[4]

    • Solution:

      • Ensure Reagent Quality: Use high-purity metal precursors and ensure the this compound ligand is pure.

      • Inert Atmosphere: For air-sensitive catalysts (e.g., those involving Pd(0) or Ni(0)), assemble the reaction under a rigorously inert atmosphere (Argon or Nitrogen). Degas solvents thoroughly.

      • Pre-formation vs. In Situ: Consider pre-forming the metal-ligand complex before adding substrates. Alternatively, when generating the catalyst in situ, allow the metal precursor and ligand to stir in the solvent for 15-30 minutes before adding other reagents to ensure complexation.

  • Potential Cause 2: Suboptimal Reaction Conditions. The chosen solvent, temperature, or base may not be suitable for activating the substrates or facilitating the catalytic cycle.

    • Solution:

      • Systematic Screening: Do not change multiple variables at once. Perform a systematic screen of key parameters. Begin with solvent, as it has a profound effect on both solubility and the transition state energy. Follow this with a temperature and base screen.[5][6] (See the General Protocol for Reaction Optimization below).

      • Literature Precedent: Review literature for similar transformations using pyridine-based ligands to identify a more suitable starting point for conditions.[2][3]

Q2: I'm achieving high conversion, but the enantioselectivity (ee) is poor. How can I improve it?

A2: Poor enantioselectivity in an asymmetric reaction suggests that the chiral catalyst is not effectively controlling the stereochemical outcome of the rate-determining step.

  • Potential Cause 1: High Reaction Temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the pathway leading to the undesired enantiomer, thus eroding selectivity.

    • Solution:

      • Lower the Temperature: Run the reaction at a lower temperature (e.g., room temperature, 0 °C, or even -20 °C). While this may slow the reaction rate, it often dramatically improves enantioselectivity. Monitor the reaction over a longer period.

  • Potential Cause 2: Solvent Interference. The solvent can influence the geometry of the catalyst-substrate complex. Protic or highly coordinating solvents can sometimes interfere with the precise chiral environment required for high selectivity.

    • Solution:

      • Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. Apolar solvents like toluene or dichloromethane often promote a more organized transition state compared to polar, coordinating solvents like THF or acetonitrile.

  • Potential Cause 3: Uncatalyzed Background Reaction. It's possible that a portion of the reaction is proceeding through a non-selective, uncatalyzed pathway, which produces a racemic mixture and lowers the overall measured ee.

    • Solution:

      • Control Experiment: Run the reaction under the same conditions but without the this compound ligand. If any product is formed, a background reaction is occurring.

      • Optimize Catalyst Loading: Lowering the reaction temperature or catalyst loading can sometimes disfavor the higher-energy uncatalyzed pathway.

Q3: My reaction is stalling, or I see the formation of side products, especially in cross-coupling reactions.

A3: This issue, particularly in reactions like Suzuki or Buchwald-Hartwig aminations, can be related to the "2-pyridyl problem."[7] The pyridine nitrogen can bind strongly to the metal center, potentially leading to catalyst inhibition or decomposition pathways.

  • Potential Cause 1: Catalyst Inhibition. The bidentate chelation of the ligand might be too strong under certain conditions, or the product itself (which contains a pyridine moiety) could act as an inhibitor, leading to catalyst deactivation and stalling.

    • Solution:

      • Adjust Ligand:Metal Ratio: While a 1:1 or 1.1:1 ratio is a good starting point, try screening ratios from 0.8:1 to 2:1. A slight excess of ligand can sometimes prevent catalyst decomposition, but too much can inhibit substrate binding.

      • Additive Screening: In some palladium-catalyzed reactions, additives like salts (e.g., LiCl) can disrupt inhibitory catalyst-dimer intermediates and improve turnover.

  • Potential Cause 2: Substrate or Product Instability. The reaction conditions (e.g., a strong base) might be degrading your starting material or desired product over time, leading to side products and reduced yield.

    • Solution:

      • Base Screening: The choice of base is critical. Test a range of bases, from inorganic carbonates (K₂CO₃, Cs₂CO₃) to organic bases (DBU, Et₃N) or alkoxides (NaOtBu). The base's strength and solubility can significantly impact the reaction's success.[5]

      • Monitor Reaction Profile: Take aliquots from the reaction at regular intervals and analyze by LC-MS or GC-MS. This will tell you if the product is forming and then degrading, or if the reaction is simply stopping.

Frequently Asked Questions (FAQs)

Q1: What types of catalytic reactions are best suited for this compound?

A1: As a chiral bidentate N,N-ligand, it is primarily used in asymmetric catalysis. Its structure is well-suited for reactions where a chiral metal complex can influence the stereochemical outcome.[3][8] Key applications include:

  • Asymmetric Hydrogenation and Transfer Hydrogenation: For the reduction of ketones and imines.

  • Asymmetric C-C Bond Formation: Including conjugate additions and allylic alkylations.[9][10]

  • Asymmetric Cross-Coupling Reactions: Although challenges can arise, pyridine-based ligands are used in developing enantioselective coupling methods.[2][7]

Q2: How does the 4-methyl group on the pyridine ring influence the ligand's performance?

A2: The methyl group at the 4-position is an electron-donating group (EDG). This has two primary effects:

  • Increased Basicity: It increases the electron density on the pyridine nitrogen, making it a stronger Lewis base.[11] This enhances its ability to coordinate to the metal center, which can stabilize the catalytic complex.

  • Electronic Tuning: The electronic properties of the ligand can influence the reactivity of the metal center. An electron-rich ligand can make a metal center more nucleophilic and more susceptible to oxidative addition in many cross-coupling cycles.[12]

Q3: What is a good starting point for catalyst loading?

A3: For screening purposes, a catalyst loading of 1-5 mol% of the metal precursor and a slightly higher amount of the ligand (e.g., 1.1-5.5 mol%) relative to the limiting substrate is a standard starting point. If the reaction is successful, you can then attempt to lower the catalyst loading to 0.1-1 mol% for process optimization. High catalyst loadings can sometimes lead to side reactions or product inhibition.

Experimental Protocols & Data Presentation

General Protocol for Reaction Optimization Screening

This protocol outlines a systematic approach to screen key reaction parameters using parallel reaction vials.

Objective: To identify the optimal solvent, base, and temperature for a given catalytic transformation.

Workflow Diagram:

dot

Workflow_Optimization prep_node prep_node exec_node exec_node anal_node anal_node decision_node decision_node A 1. Prepare Stock Solutions (Substrate, Metal Precursor, Ligand) B 2. Set Up Parallel Reactions (Vials with different solvents/bases) A->B C 3. Add Reagents & Run Reactions (Under inert atmosphere at set temp.) B->C D 4. Quench & Work-Up (Standardize procedure for all vials) C->D E 5. Analyze Results (Yield by NMR/GC; ee by chiral HPLC) D->E F Optimal Conditions Found? E->F G 6. Scale-Up & Further Refinement F->G Yes H 7. Re-evaluate Parameters (e.g., screen temperature with best solvent/base) F->H No H->B

Caption: General workflow for systematic reaction optimization.

Methodology:

  • Preparation:

    • In a glovebox or under an inert atmosphere, prepare stock solutions of your limiting substrate, metal precursor (e.g., Pd₂(dba)₃), and this compound in a suitable, dry solvent (e.g., toluene).

    • Array a set of reaction vials (e.g., 8 mL vials with stir bars).

  • Parameter Screening (Example: Solvent Screen):

    • To each vial, add the appropriate base (e.g., K₂CO₃, 1.5 equivalents).

    • Add a different anhydrous solvent (e.g., Toluene, THF, Dioxane, CH₂Cl₂, CH₃CN) to each vial (e.g., 1.0 mL).

    • Add the metal precursor stock solution (e.g., 2.5 mol%) and ligand stock solution (e.g., 5.5 mol%) to each vial. Stir for 15 minutes.

    • Initiate the reaction by adding the substrate stock solution and the other reactant.

  • Execution:

    • Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 60 °C).

    • Stir for a set amount of time (e.g., 12 hours).

  • Analysis:

    • After the reaction time, cool the vials to room temperature.

    • Quench the reaction appropriately (e.g., with water or saturated NH₄Cl).

    • Add an internal standard for quantitative analysis.

    • Filter the contents of each vial through a small plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).

    • Analyze the crude mixture by GC or ¹H NMR to determine conversion/yield.

    • Analyze the sample by chiral HPLC or SFC to determine the enantiomeric excess (ee).

Data Presentation: Hypothetical Solvent Screen Results

The table below illustrates how to present screening data clearly, allowing for easy identification of optimal conditions.

Table 1: Solvent Screening for an Asymmetric Conjugate Addition

EntrySolventConversion (%)Yield (%)ee (%)
1Toluene>999592
2THF958875
3Dioxane>999389
4CH₂Cl₂857894
5CH₃CN605160
6n-Heptane454091

Reaction Conditions: Substrate (0.1 mmol), Pd(OAc)₂ (2.5 mol%), Ligand (5.5 mol%), K₂CO₃ (1.5 equiv), Solvent (1 mL), 60 °C, 12 h.

Analysis: From this data, Toluene (Entry 1) provides the best balance of high yield and high enantioselectivity. While CH₂Cl₂ (Entry 4) gives slightly higher ee, the yield is significantly lower. Toluene would be selected for further optimization of temperature and base.

References

Technical Support Center: Stability and Degradation of 1-(4-Methyl-pyridin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 1-(4-Methyl-pyridin-2-YL)-ethylamine. It provides in-depth answers to frequently asked questions (FAQs) regarding the compound's stability, recommended handling procedures, and troubleshooting strategies for common experimental challenges.

Section 1: Compound Overview and General Handling

This compound is a substituted pyridine derivative utilized as a key building block and intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development.[1] Its structure, containing both a pyridine ring and a primary ethylamine side chain, dictates its reactivity and stability profile. Proper handling and storage are paramount to ensure its integrity and obtain reliable experimental results.

FAQ 1: What are the recommended storage and handling conditions for this compound?

Proper storage is the first line of defense against degradation.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Recommended storage temperatures are typically found on the product label. To prevent potential degradation from atmospheric components, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice, particularly for long-term storage.[4] The material should also be protected from light.

  • Handling: Always handle this compound in a well-ventilated area or under a chemical fume hood.[3][4] Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][5] Avoid contact with skin and eyes, and prevent inhalation of vapors.[2][5] Take measures to prevent the buildup of electrostatic charge, as the compound may be combustible.[2]

FAQ 2: What materials and chemical conditions are incompatible with this compound?

To prevent unintended reactions and degradation, avoid contact with the following:

  • Strong Oxidizing Agents: The ethylamine moiety and the pyridine ring are susceptible to oxidation.[2][6]

  • Strong Acids: The basic nitrogen atoms on both the pyridine ring and the ethylamine side chain will react exothermically with strong acids.[2][4]

  • Acid Chlorides and Anhydrides: These reagents will readily react with the primary amine to form amides.[4]

Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).[2][4]

Section 2: Stability Profile and Degradation Pathways

Understanding how and why a compound degrades is critical for developing stable formulations and designing robust analytical methods. The stability of this compound is influenced by its susceptibility to oxidation, hydrolysis, and photolysis.

FAQ 3: What are the likely degradation pathways for this compound?

While specific degradation studies on this exact molecule are not widely published, we can infer likely pathways based on the chemistry of its functional groups (pyridine and ethylamine).

  • Oxidative Degradation: The pyridine ring itself is somewhat resistant to oxidation, but the ethylamine side chain is a likely target.[6] Oxidation could lead to the formation of an imine, followed by hydrolysis to an aldehyde or ketone, or N-oxidation. The pyridine ring can be oxidized by powerful agents or microbial action, often involving hydroxylation at positions ortho or para to the nitrogen atom, potentially leading to ring cleavage.[7][8][9]

  • Photolytic Degradation: Pyridine and its derivatives can be susceptible to photochemical transformations.[6] Exposure to UV or fluorescent light may provide the energy to initiate degradation, potentially leading to complex product mixtures.

Below is a diagram illustrating potential, non-exhaustive degradation pathways.

G cluster_main This compound cluster_pathways Potential Degradation Pathways Parent This compound Oxidation_Amine Oxidation at Amine (e.g., Imine formation) Parent->Oxidation_Amine Oxidizing Agent (e.g., H₂O₂) Oxidation_Ring Ring Hydroxylation (e.g., Pyridinol formation) Parent->Oxidation_Ring Oxidizing Agent / Light (e.g., Peroxidase, UV) Ring_Cleavage Oxidative Ring Cleavage Oxidation_Ring->Ring_Cleavage Further Oxidation (e.g., Dioxygenase)

Caption: Potential degradation pathways for this compound.

Section 3: Troubleshooting and Analytical Strategy

A proactive approach to stability testing is essential for any research or development project. Forced degradation (or stress testing) is a key tool used to understand a molecule's vulnerabilities.[10][11][12][13]

FAQ 4: How can I perform a forced degradation study to assess stability?

A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods.[12][13] The goal is to achieve 5-20% degradation of the active ingredient.[14]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Expose to Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

Stress ConditionReagent / ConditionTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 60°C, up to 7 daysTo test stability in acidic environments.[11][14]
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 60°C, up to 7 daysTo test stability in basic environments.[11][14]
Oxidation 0.1% to 3% H₂O₂Room Temp, up to 7 daysTo simulate oxidative stress.[10][14]
Thermal 60°C to 80°C (in solution or solid state)Up to 7 daysTo assess intrinsic thermal stability.[10]
Photolytic UV/Vis Light Exposure (ICH Q1B)Min. 1.2 million lux hours (Vis) & 200 watt hours/m² (UV)To assess light sensitivity.[11][13]
  • Neutralization: After the exposure period, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples, including an unstressed control, using a high-resolution chromatographic technique like HPLC or LC-MS.[10][15][16]

Caption: Workflow for a forced degradation study.

FAQ 5: My HPLC analysis shows an unexpected peak. How do I know if it's a degradant?

Troubleshooting unexpected peaks is a common analytical challenge. A systematic approach is required to distinguish between contaminants, artifacts, and true degradation products.

Troubleshooting Protocol: Identifying Unknown Peaks

  • Verify System Suitability: Inject a blank (mobile phase) to ensure the peak is not from the system or solvent. Inject a freshly prepared, known-good standard of this compound to confirm its retention time and purity.

  • Peak Purity Analysis: If your HPLC system has a Photodiode Array (PDA) detector, perform a peak purity analysis on the main peak and the impurity peak. This can indicate if a peak consists of more than one co-eluting compound.

  • Mass Spectrometry (LC-MS): The most definitive method is to analyze the sample by LC-MS.[16] This will provide the mass-to-charge ratio (m/z) of the unknown peak. You can then compare this mass to the masses of potential degradation products hypothesized from known chemical pathways (see FAQ 3).

  • Spiking Study: If you can synthesize or obtain a suspected degradation product, "spike" your sample with a small amount of it. If the unknown peak increases in area without a new peak appearing, you have likely confirmed its identity.

G Start Unexpected Peak in HPLC Check_Blank Inject Blank. Is peak present? Start->Check_Blank Check_Standard Inject fresh standard. Is peak present? Check_Blank->Check_Standard No Artifact System/Solvent Artifact Check_Blank->Artifact Yes Perform_LCMS Perform LC-MS Analysis Check_Standard->Perform_LCMS No (Likely Degradant) Impurity Impurity in Standard Check_Standard->Impurity Yes Analyze_Mass Compare mass to potential degradants Perform_LCMS->Analyze_Mass Identity_Confirmed Identity Confirmed Analyze_Mass->Identity_Confirmed Match Found Unknown Identity Unknown. Further investigation needed. Analyze_Mass->Unknown No Match

Caption: Troubleshooting flowchart for identifying unknown HPLC peaks.

References

Technical Support Center: Enantioselective Reactions with 1-(4-Methyl-pyridin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enantioselective reactions utilizing the chiral ligand 1-(4-Methyl-pyridin-2-YL)-ethylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during asymmetric synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

Introduction: The Role of this compound in Asymmetric Catalysis

This compound is a C₁-symmetric chiral diamine ligand. Its structure is pivotal to its function: the pyridine nitrogen and the primary amine form a bidentate chelate with a transition metal (e.g., Ruthenium, Rhodium, Iridium), creating a well-defined, rigid chiral environment around the catalytic center. This structure is particularly effective in asymmetric transfer hydrogenation (ATH) of ketones and imines, where it facilitates the stereocontrolled transfer of a hydride from a hydrogen donor (like isopropanol or formic acid) to a prochiral substrate.[1][2]

The following sections are structured to address the most pressing experimental issues, from foundational reagent quality checks to in-depth reaction optimization.

Section 1: Foundational Troubleshooting: Ligand Integrity and Handling

Before optimizing reaction parameters, it is imperative to validate the quality of the chiral ligand. An impure or partially racemized ligand is the most common and often overlooked cause of poor enantioselectivity.

Q1: My enantiomeric excess (ee) is unexpectedly low or zero. How can I confirm the quality of my this compound ligand?

A1: Verifying both chemical purity and enantiomeric purity is the critical first step.

  • Chemical Purity: Use ¹H and ¹³C NMR to confirm the structural integrity and absence of organic impurities. The molecular formula is C₈H₁₂N₂ with a molecular weight of 136.2 g/mol .[3][4]

  • Enantiomeric Purity (ee%): The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). You will likely need to derivatize the amine to a carbamate or amide to achieve good separation on a chiral stationary phase. A common derivatizing agent is ethyl 2-cyanoacetate.[5] A baseline separation of the derivatized enantiomers is essential for accurate ee determination.[5]

Protocol: Chiral HPLC Analysis of Ligand

  • Derivatization: In a clean vial, dissolve ~5 mg of your amine ligand in 1 mL of a suitable solvent (e.g., toluene). Add 1.1 equivalents of ethyl 2-cyanoacetate and stir at room temperature for 24-48 hours.[5]

  • Sample Prep: Once the reaction is complete (monitor by TLC), dilute a small aliquot of the reaction mixture with the mobile phase.

  • HPLC Conditions:

    • Column: A cellulose-based chiral stationary phase (e.g., CHIRALCEL® OD-H or Lux® Cellulose-3) is often effective.[5]

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a good starting point. A small amount of an amine modifier like diethylamine (DEA) may be needed to improve peak shape.

    • Detection: UV at 254 nm.

  • Analysis: Inject both the derivatized racemic and the chiral sample. The racemic sample should show two well-resolved peaks of equal area. The chiral sample should ideally show only one major peak. Calculate the ee% using the formula: ee% = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| * 100.

Q2: What are the correct storage and handling procedures for this ligand to prevent degradation or racemization?

A2: As a primary amine, the ligand is susceptible to oxidation and reaction with atmospheric CO₂.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C in a tightly sealed container.[4] Protect from light.

  • Handling: Handle exclusively in a glovebox or under a positive pressure of inert gas. Use clean, dry syringes and glassware. Avoid exposure to air and moisture, which can deactivate both the ligand and the resulting catalyst.

Section 2: Troubleshooting Guide for Asymmetric Reactions

This section addresses specific problems you might encounter after confirming the quality of your starting materials.

Problem A: Low Enantioselectivity (ee < 90%)

Low enantioselectivity suggests that the transition state leading to the two enantiomeric products are not sufficiently different in energy. This can be influenced by a multitude of factors.

Low_ee_Workflow start Start: Low ee% ligand_check 1. Verify Ligand Purity (Chiral HPLC, >99% ee) start->ligand_check ratio_opt 2. Optimize Metal:Ligand Ratio (Typically 1:1.1 to 1:1.2) ligand_check->ratio_opt Purity OK fail Consult Literature for Substrate-Specific Issues ligand_check->fail Purity Low solvent_screen 3. Screen Solvents (e.g., i-PrOH, DCM, THF) ratio_opt->solvent_screen temp_opt 4. Vary Temperature (Try lower temps, e.g., 0°C to -20°C) solvent_screen->temp_opt additive_check 5. Consider Additives / Base (e.g., KOtBu, Formic Acid/Triethylamine) temp_opt->additive_check success Success: High ee% additive_check->success additive_check->fail

Caption: Logical workflow for troubleshooting low enantioselectivity.

Q: I've confirmed my ligand is enantiopure, but my ee is still poor. What should I investigate next?

A: Follow the logical workflow above. The next step is to examine the catalyst formation and reaction conditions.

  • Metal:Ligand Ratio: The stoichiometry is crucial. An excess of the ligand is often required to ensure all the metal is complexed and to prevent the formation of less selective or achiral catalytic species. Start with a Metal:Ligand ratio of 1:1.1 and screen up to 1:1.5.[6]

  • Solvent Effects: The solvent can significantly influence the catalyst's conformation and the transition state geometry, thereby affecting enantioselectivity.[7] For transfer hydrogenations, the hydrogen source (e.g., isopropanol) often serves as the solvent. However, screening other solvents like THF, Dichloromethane (DCM), or Toluene can be beneficial.[6][8] A change in solvent can sometimes even reverse the sense of enantioinduction.[7]

  • Temperature: Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.[8][9] If your reaction proceeds at room temperature, try running it at 0°C or -20°C.

  • Additives and Base/Acid: In transfer hydrogenations, the choice of base (e.g., KOtBu, DBU) or the composition of the formic acid/triethylamine azeotrope is critical. The base is involved in the catalytic cycle, and its nature can impact the rate and selectivity.[2] For other reactions, Lewis acid additives may be necessary to activate the substrate.[6]

Data Table: Effect of Reaction Parameters on Enantioselectivity (Hypothetical Example based on Literature[6][8])

EntryMetal PrecursorSolventTemp (°C)Yield (%)ee (%)
1[Ru(p-cymene)Cl₂]₂i-PrOH309588
2[Ru(p-cymene)Cl₂]₂THF307092
3[Ru(p-cymene)Cl₂]₂i-PrOH09296
4[Ir(Cp*)Cl₂]₂i-PrOH309994
Problem B: Poor Yield or Incomplete Conversion

Low conversion points to issues with catalyst activity or stability.

Q: My reaction starts but stalls before completion. What causes catalyst deactivation?

A: Catalyst deactivation can be caused by several factors:

  • Atmospheric Contamination: Oxygen can oxidize the metal center or the ligand, rendering the catalyst inactive. Ensure your reaction is run under a strictly inert atmosphere (N₂ or Ar) using degassed solvents.

  • Substrate Impurities: Functional groups on your substrate or impurities (e.g., water, other coordinating species) can bind to the metal center and inhibit catalysis. Purify your substrate meticulously before use.

  • Product Inhibition: In some cases, the product can coordinate more strongly to the catalyst than the reactant, leading to inhibition. If this is suspected, try running the reaction at a lower substrate concentration.

  • Thermal Instability: The catalyst may not be stable at the reaction temperature over long periods. Consider if a lower temperature for a longer duration, or a higher catalyst loading, could solve the issue.

Problem C: Inconsistent Results and Poor Reproducibility

This frustrating issue often stems from subtle, uncontrolled variables.

Q: I ran the same reaction twice and got different results. How can I improve reproducibility?

A: Standardization is key.

  • Strict Inert Atmosphere Technique: Use Schlenk lines or a glovebox for all manipulations. Ensure solvents are thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon for an extended period.

  • Order of Addition: The order in which reagents are mixed can be critical, especially for in-situ catalyst formation. We recommend pre-forming the catalyst by stirring the metal precursor and the chiral ligand in the solvent for a set period (e.g., 15-30 minutes) before adding the substrate and other reagents. This allows the active chiral complex to form cleanly.

  • Reagent Quality: Use reagents from the same batch for a series of experiments. Solvents should be from a freshly opened bottle or purified using a solvent system.

Section 3: Key Methodologies and Visualizations

Mechanism: Asymmetric Transfer Hydrogenation (ATH)

Understanding the mechanism helps in rational troubleshooting. The widely accepted outer-sphere mechanism for Ru-diamine catalysts involves a concerted transfer of a hydride from the metal and a proton from the N-H group of the ligand to the ketone substrate.[1][7]

Catalytic_Cycle Ru_H [Ru]-H (Active Catalyst) TS Transition State (H-transfer) Ru_H->TS + Substrate Regeneration Catalyst Regeneration Ru_H->Regeneration + H-Source - Acetone Substrate Ketone (Substrate) Substrate->TS Product_Complex [Ru]-Product Complex TS->Product_Complex Stereocontrolled Hydride Transfer Product_Complex->Ru_H - Product Product Chiral Alcohol Product_Complex->Product Acetone Acetone (byproduct) H_Source i-PrOH (H-Source) H_Source->Regeneration

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Protocol: General Procedure for ATH of Acetophenone

This protocol provides a robust starting point for optimization.

  • Catalyst Pre-formation: In a dry Schlenk flask under Argon, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol% Ru) and (R)-1-(4-Methyl-pyridin-2-YL)-ethylamine (0.011 mmol, 1.1 mol%).

  • Solvent Addition: Add 2 mL of degassed isopropanol.

  • Activation: Stir the orange solution at room temperature for 20 minutes.

  • Base Addition: Add 0.2 mL of a 1M solution of KOtBu in isopropanol (0.2 mmol). The solution should change color.

  • Substrate Addition: Add acetophenone (1.0 mmol).

  • Reaction: Stir the reaction at the desired temperature (e.g., 30°C) and monitor its progress by TLC or GC.

  • Workup: Upon completion, quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate.

  • Analysis: Purify the product alcohol by column chromatography. Determine the enantiomeric excess (ee%) by chiral HPLC or GC.

References

Technical Support Center: Scale-Up Synthesis of 1-(4-Methyl-pyridin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(4-Methyl-pyridin-2-yl)ethylamine is a versatile chiral building block crucial in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, particularly during scale-up, presents unique challenges that require a robust understanding of the underlying chemistry to ensure efficiency, purity, and stereochemical control. This guide provides practical, in-depth solutions to common problems encountered by researchers and process chemists, moving beyond simple procedural steps to explain the causality behind experimental choices.

Section 1: Recommended Synthesis Pathway Overview

The most reliable and scalable approach to chiral 1-(4-Methyl-pyridin-2-YL)-ethylamine involves a two-stage process: the formation of a ketone intermediate followed by an asymmetric reduction. This pathway is favored for its control over impurity profiles and its amenability to producing a single enantiomer with high purity.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Asymmetric Synthesis of Amine cluster_2 Stage 3: Purification SM 2-Cyano-4-methylpyridine Ketone 2-Acetyl-4-methylpyridine SM->Ketone 1. MeMgI or MeLi 2. Aqueous Work-up Imine Intermediate Ketimine Ketone->Imine Ammonia source (e.g., NH4OAc) Amine (R)- or (S)-1-(4-Methyl-pyridin-2-YL)-ethylamine Imine->Amine Asymmetric Transfer Hydrogenation (ATH) CrudeAmine Crude Product Amine->CrudeAmine Aqueous Work-up & Solvent Extraction PureAmine Purified Amine Salt CrudeAmine->PureAmine Crystallization as a suitable salt (e.g., HCl, Fumarate)

Caption: Recommended two-stage synthesis workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route to this compound?

The recommended route begins with the synthesis of the precursor ketone, 2-acetyl-4-methylpyridine, typically from 2-cyano-4-methylpyridine and a methyl organometallic reagent like a Grignard reagent.[2] The crucial second step is the asymmetric reductive amination of this ketone. For scale-up, Asymmetric Transfer Hydrogenation (ATH) is highly advantageous as it avoids the use of high-pressure hydrogen gas and often employs more economical and readily available hydrogen donors like isopropanol or formic acid.[3][4][5]

Q2: Why is Asymmetric Transfer Hydrogenation (ATH) preferred over classical resolution for obtaining a single enantiomer on a large scale?

Classical resolution has a theoretical maximum yield of 50% for the desired enantiomer, as it involves separating a racemic mixture. This method generates a significant waste stream of the undesired enantiomer. In contrast, asymmetric synthesis methods like ATH convert the prochiral ketone directly into the desired chiral amine with a theoretical yield of 100%.[6] This approach is more atom-economical, reduces waste, and eliminates the need for a potentially tedious separation step, making it far more efficient and cost-effective for industrial production.[7][8]

Q3: What are the primary safety concerns during the scale-up of this synthesis?

  • Organometallic Reagents (Stage 1): Grignard or organolithium reagents are highly reactive, pyrophoric, and react violently with water. Scale-up requires strict control of anhydrous conditions and careful management of reaction exotherms.

  • Hydrogen Gas (if used): If direct asymmetric hydrogenation is chosen over ATH, the high flammability and explosive potential of hydrogen gas require specialized high-pressure reactors and rigorous safety protocols.

  • Catalyst Handling: Many transition metal catalysts, especially on a large scale, can be pyrophoric (e.g., Raney Nickel) or toxic. Proper personal protective equipment (PPE) and inert atmosphere handling techniques are essential.

  • Thermal Runaway: Both the Grignard reaction and the reductive amination can be exothermic. Proper reactor design, cooling capacity, and controlled reagent addition rates are critical to prevent thermal runaway.

Section 3: Troubleshooting Guide

Stage 1: Synthesis of 2-Acetyl-4-methylpyridine

Q: My Grignard reaction with 2-cyano-4-methylpyridine is giving a low yield. What are the common causes?

A: Low yields in this step are almost always traced back to three main areas: reagent quality, reaction conditions, or work-up procedure.

  • Cause - Poor Grignard Reagent Quality/Activity: The Grignard reagent (e.g., MeMgI) may have degraded due to exposure to moisture or air.

    • Solution: Always use freshly prepared or recently titrated Grignard reagents. Ensure all glassware is rigorously dried and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).

  • Cause - Inefficient Addition/Temperature Control: Uncontrolled addition of the Grignard reagent can lead to localized heating, promoting side reactions. Conversely, if the temperature is too low, the reaction may be sluggish.

    • Solution: Maintain the reaction temperature as specified in your protocol (often starting at 0 °C and warming to room temperature).[2] Add the Grignard reagent dropwise to the solution of the cyanopyridine to maintain control over the exotherm.

  • Cause - Hydrolysis of Intermediate Imine: The initial product of the Grignard addition is a magnesium salt of a ketimine. This intermediate must be hydrolyzed under controlled acidic conditions to yield the ketone. Improper pH or temperature during work-up can lead to decomposition.

    • Solution: Quench the reaction by slowly adding it to a cold, acidic solution (e.g., aqueous HCl or NH4Cl). Ensure vigorous stirring to promote efficient hydrolysis while managing the exotherm.

Q: I am observing a significant byproduct that is not my target ketone. How can I identify and prevent it?

A: A common byproduct in reactions involving strong bases and alkyl halides is the formation of ethers, though less common in Grignard reactions with nitriles.[9] More likely, byproducts arise from reactions with the pyridine ring itself or from dimerization.

  • Identification: Use LC-MS to determine the mass of the impurity. This can help postulate a structure. 1H NMR of the crude material can also reveal characteristic signals of common byproducts.

  • Prevention:

    • Side-chain Deprotonation: If using a very strong, non-hindered base, deprotonation of the 4-methyl group can occur, leading to undesired alkylation products. Using a Grignard reagent, which is less basic than an alkyllithium, minimizes this risk.

    • Slow Addition: As mentioned, controlled, slow addition of the organometallic reagent to the nitrile at a low temperature is the most effective way to minimize side reactions by ensuring the primary reaction pathway is favored.

Stage 2: Asymmetric Transfer Hydrogenation (ATH)

Q: My ATH reaction is stalling, showing low conversion to the amine. What should I investigate?

A: Low conversion in an ATH reaction points to catalyst deactivation or suboptimal reaction parameters.

Potential CauseTroubleshooting Steps
Catalyst Inactivity Source: Ensure the catalyst and ligand are from a reliable source and have been stored correctly under an inert atmosphere. • Poisoning: Trace impurities (water, oxygen, sulfur compounds) can poison the catalyst. Use high-purity, degassed solvents and reagents.[6]
Incorrect H-Donor/Base Ratio Stoichiometry: The reaction mechanism often involves the hydrogen donor (e.g., isopropanol, formic acid) and a base. The ratio is critical. • Optimization: Perform a small-scale Design of Experiments (DoE) to screen different ratios of H-donor to base and catalyst loading. For formic acid/triethylamine systems, a 5:2 ratio is a common starting point.
Suboptimal Temperature Kinetics: ATH reactions are often sensitive to temperature. Too low, and the reaction is slow; too high, and catalyst decomposition or side reactions can occur. • Action: Run small-scale trials at different temperatures (e.g., 25°C, 40°C, 60°C) to find the optimal balance between reaction rate and selectivity.
Product Inhibition Mechanism: In some cases, the amine product can coordinate to the metal center and inhibit the catalyst. • Solution: This is an inherent mechanistic issue. While difficult to solve completely, ensuring efficient mixing and avoiding excessively high concentrations may help.

Q: The enantiomeric excess (ee) of my final product is poor. How can I improve it?

A: Enantioselectivity is the core challenge of this step. It is highly sensitive to the catalyst system and reaction conditions.

G cluster_checks Troubleshooting Path for Low ee cluster_solutions Solutions Start Low Enantiomeric Excess (ee) Catalyst Is the Chiral Ligand Enantiopure? Start->Catalyst Solvent Is the Solvent Optimal? Catalyst->Solvent Yes Sol_Catalyst Verify ligand purity (chiral HPLC). Source from a reputable supplier. Catalyst->Sol_Catalyst No Temp Is the Temperature Too High? Solvent->Temp Yes Sol_Solvent Screen different solvents. Aprotic solvents often give higher ee. Solvent->Sol_Solvent No Conc Is the Concentration Too High? Temp->Conc Yes Sol_Temp Lower the reaction temperature. This often increases selectivity at the cost of rate. Temp->Sol_Temp No Sol_Conc Run the reaction at a lower concentration. This can disfavor background non-selective pathways. Conc->Sol_Conc No

Caption: Decision tree for troubleshooting low enantioselectivity.

Stage 3: Product Isolation and Purification

Q: I'm struggling with persistent emulsions during the aqueous work-up after the reaction. How can I resolve this?

A: Amines are notorious for causing emulsions. This is especially true on a larger scale where mixing energy is higher.

  • Cause: The basic amine acts as a surfactant, stabilizing the oil-in-water or water-in-oil interface.

  • Solutions:

    • Add Salt: Add a significant amount of brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, making it more polar and helping to break the emulsion.

    • Adjust pH: Carefully adjust the pH. Making the aqueous layer more basic (pH > 12) can sometimes help by ensuring the amine is fully in its free-base form.

    • Filter: For small-scale emulsions, filtering the mixture through a pad of Celite® can break up the stabilized droplets.

    • Change Solvent: If possible, switch to a more non-polar extraction solvent like methyl tert-butyl ether (MTBE) instead of ethyl acetate, as it has a lower tendency to form stable emulsions.

Q: My final amine product is an oil and is difficult to purify by column chromatography at scale. What is a better alternative?

A: Column chromatography is generally not a viable method for large-scale purification of final products in pharmaceutical manufacturing.[10] Crystallization is the preferred method for achieving high purity.

  • Solution: Salt Formation and Crystallization.

    • Screen for a Salt: Dissolve the crude amine free-base in a suitable solvent (e.g., isopropanol, ethanol, ethyl acetate). Add a stoichiometric amount of an acid (e.g., HCl in isopropanol, fumaric acid, tartaric acid) to form the corresponding salt.

    • Induce Crystallization: The salt will likely have much higher crystallinity than the free base. Cool the solution, add an anti-solvent, or concentrate the solution to induce crystallization.

    • Benefits: This process is highly effective at rejecting impurities. The resulting crystalline solid is also often more stable and easier to handle and formulate than the free-base oil.

Section 4: Key Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Acetyl-4-methylpyridine

Disclaimer: This protocol is a representative procedure and must be adapted and optimized for specific equipment and scale. A thorough safety review is required before implementation.

  • Reactor Preparation: A 50 L glass-lined reactor is charged with 2-cyano-4-methylpyridine (1.0 kg, 8.46 mol) and anhydrous toluene (15 L). The mixture is stirred and cooled to 0-5 °C under a nitrogen atmosphere.

  • Grignard Addition: A solution of methylmagnesium iodide (3.0 M in diethyl ether, 3.4 L, 10.2 mol) is added dropwise via a pressure-equalizing dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the mixture is allowed to slowly warm to room temperature (20-25 °C) and stirred for an additional 2 hours.

  • Quench: The reaction mixture is transferred slowly via cannula into a separate reactor containing a vigorously stirred solution of 10% aqueous HCl (20 L) cooled to 0-5 °C. The transfer rate is controlled to keep the quench temperature below 20 °C.

  • Work-up: The biphasic mixture is stirred for 1 hour. The layers are separated. The aqueous layer is extracted with toluene (2 x 5 L).

  • Neutralization & Isolation: The combined organic layers are washed with 5% aqueous sodium bicarbonate solution (5 L) and then brine (5 L). The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-acetyl-4-methylpyridine as an oil.[2][11]

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Disclaimer: This protocol uses a representative iron-based catalyst system.[3][4] The specific choice of catalyst/ligand is critical and must be determined through screening.

  • Inerting: A 50 L reactor is rendered inert by purging with nitrogen.

  • Charge Reagents: The reactor is charged with 2-acetyl-4-methylpyridine (1.0 kg, 7.4 mol), isopropanol (20 L), and a pre-mixed solution of the chiral iron catalyst (e.g., (PNNP)Fe complex, 0.1 mol%) and potassium tert-butoxide (83 g, 0.74 mol).

  • Reaction: The mixture is heated to 40 °C and stirred for 12-24 hours. The reaction progress is monitored by HPLC for the disappearance of the ketone and formation of the amine.

  • Quench & Catalyst Removal: Upon completion, the reaction is cooled to room temperature. Water (5 L) is added. The mixture is filtered through a pad of Celite® to remove the precipitated inorganic salts and catalyst residues.

  • Extraction: The filtrate is concentrated under reduced pressure to remove most of the isopropanol. The remaining aqueous residue is diluted with water (10 L) and extracted with MTBE (3 x 8 L).

  • Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude chiral amine as an oil. Enantiomeric excess should be determined at this stage via chiral HPLC.

References

Technical Support Center: 1-(4-Methyl-pyridin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Methyl-pyridin-2-YL)-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, you will find detailed guidance on optimal storage conditions, answers to frequently asked questions, and troubleshooting protocols to address common challenges.

Optimal Storage Conditions

Proper storage is critical to maintain the purity and reactivity of this compound. Based on information for the compound and its closely related derivatives, the following conditions are recommended to minimize degradation.

ParameterRecommendationRationale
Temperature 0-8 °C[1][2]Refrigeration minimizes the rate of potential degradation reactions.
Atmosphere Store in a tightly closed container[3][4]. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).The ethylamine moiety can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preserving the compound's integrity.
Light Protect from light.Pyridine derivatives can be light-sensitive. Exposure to UV light can lead to photochemical degradation.
Environment Store in a dry, well-ventilated place[3][4].This prevents moisture absorption and the accumulation of potentially flammable or harmful vapors.

Frequently Asked Questions (FAQs)

Q1: Why is a storage temperature of 0-8 °C specified? Can I store it at room temperature?

A temperature range of 0-8 °C is recommended to significantly slow down any potential degradation processes[1][2]. While the compound may be stable at room temperature for short periods, long-term storage at ambient temperatures could lead to a gradual loss of purity. For critical applications requiring high purity, adherence to the recommended refrigerated conditions is essential.

Q2: The Safety Data Sheet (SDS) for a similar compound mentions it's "air sensitive." Should I be concerned about this for this compound?

Yes, it is a valid concern. The ethylamine group attached to the pyridine ring can be susceptible to oxidation. While an SDS for the exact compound specifying air sensitivity was not found, it is a common characteristic for many amine-containing compounds. For this reason, it is best practice to handle the compound under an inert atmosphere, especially when aliquoting for long-term storage. Always ensure the container is tightly sealed after use.

Q3: What are the visible signs of degradation for this compound?

Visible signs of degradation can include a change in color (e.g., from colorless/pale yellow to a darker yellow or brown), the appearance of particulates, or a change in viscosity. If you observe any of these changes, it is advisable to re-analyze the compound for purity before use.

Q4: I need to handle the compound outside of a controlled atmosphere. What are the best practices to minimize exposure to air and moisture?

If you must handle the compound in the open, do so efficiently to minimize the duration of exposure. Have all necessary equipment ready beforehand. Avoid leaving the container open for extended periods. If possible, work in a fume hood with good ventilation to also ensure safety. After dispensing the required amount, tightly reseal the container immediately.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow to identify and resolve them.

Issue 1: Inconsistent Experimental Results

You are observing variability in your experimental outcomes, such as lower than expected yields or the appearance of unexpected byproducts in your reaction.

Potential Cause: Degradation of this compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Explanation of Degradation Pathways:

Pyridine and its derivatives can undergo degradation through several mechanisms. The alkyl side chains are susceptible to oxidation, which could alter the compound's reactivity[5]. Additionally, the pyridine ring itself can be a target for microbial degradation, often initiated by hydroxylation, if inadvertently contaminated[6][7][8].

Experimental Protocol: Purity Analysis by NMR

If you suspect degradation, a simple proton NMR can be a quick check for purity.

Objective: To assess the purity of this compound.

Materials:

  • Sample of this compound

  • Deuterated solvent (e.g., CDCl₃ or D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a sample by dissolving a small amount of the compound in the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Compare the obtained spectrum with a reference spectrum of a pure sample.

  • Look for the appearance of new signals or a decrease in the integration of characteristic peaks, which could indicate the presence of degradation products.

References

Technical Support Center: Resolution of Racemic 1-(4-Methyl-pyridin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 1-(4-Methyl-pyridin-2-YL)-ethylamine. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of separating this key chiral intermediate. As a critical building block in pharmaceutical synthesis, achieving high enantiomeric purity is paramount.[1] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.

Section 1: Classical Resolution via Diastereomeric Salt Crystallization

Classical resolution remains one of the most widely used and scalable methods for separating enantiomers.[2][3] The process involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which, due to their different physicochemical properties, can be separated by fractional crystallization.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate chiral resolving agent for this compound?

A1: The selection is both an art and a science, guided by chemical principles and empirical screening. Since your target is a basic amine, you will use a chiral acid as the resolving agent.

  • Primary Candidates: The most common and cost-effective choices are carboxylic acids like (+)-Tartaric acid, (-)-Mandelic acid, and their derivatives (e.g., O,O'-Dibenzoyl-L-tartaric acid).[3][4] Camphorsulfonic acid is another viable option.[3]

  • Screening Strategy: It is crucial to perform a small-scale screening experiment with a panel of commercially available, enantiomerically pure acids.[7] The goal is to identify an agent that forms a crystalline salt with one enantiomer of your amine while the other diastereomeric salt remains preferentially in the mother liquor.

  • Stoichiometry: Begin screening with 0.5 molar equivalents of the resolving agent. This can often provide a rapid assessment of enantiomeric enrichment and maximize the recovery of the less soluble salt.[7] The stoichiometry can be optimized later to improve yield and purity.[8]

Q2: What is the most critical factor in solvent selection for diastereomeric salt crystallization?

A2: The solvent system is arguably the most critical variable. The ideal solvent must exhibit a significant solubility difference between the two diastereomeric salts.[8][9] A solvent in which both salts are moderately soluble at elevated temperatures but sparingly soluble at lower temperatures is a good starting point.

  • Solvent Screening: Screen a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., alcohols like methanol, ethanol, isopropanol; ketones like acetone; esters like ethyl acetate; and aqueous mixtures).

  • Mixed Solvent Systems: Using a solvent/anti-solvent system provides greater control. For instance, dissolving the salt in a good solvent (e.g., methanol) and then adding an anti-solvent (e.g., toluene or heptane) can effectively induce selective crystallization.

  • Causality: The solvent directly influences the crystal lattice energy and solvation energies of the diastereomeric salts. These subtle differences are what you exploit to achieve separation. A well-chosen solvent will amplify the solubility difference, leading to higher purity and yield.[9]

Q3: How important are temperature control and cooling rate?

A3: They are extremely important for achieving selectivity and a desirable crystal morphology. A controlled, slow cooling profile is generally preferred over rapid cooling.[4][8]

  • Metastable Zone Width (MSZW): A slow cooling rate allows the solution to remain in a supersaturated state within the MSZW for longer, promoting controlled crystal growth over spontaneous, uncontrolled nucleation. This minimizes the risk of entrapping the more soluble diastereomer in the crystal lattice, thereby improving enantiomeric purity.

  • Seeding: To ensure the correct diastereomer crystallizes, it is best practice to seed the supersaturated solution with a few crystals of the desired pure diastereomeric salt.[4][10] This provides a template for growth and can significantly enhance the resolution's efficiency and reproducibility.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
No Crystallization Occurs 1. Solution is undersaturated. 2. High kinetic barrier to nucleation.1. Concentrate the solution by removing some solvent. 2. Add an anti-solvent to reduce solubility. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add seed crystals of the desired diastereomer.[4][8]
Product "Oils Out" 1. Salt's melting point is below the crystallization temperature. 2. Solution is too concentrated (oversaturation).1. Lower the crystallization temperature. 2. Add more of the primary solvent to reduce the concentration before cooling.[8]
Low Enantiomeric Excess (e.e.) 1. Poor selectivity of the resolving agent/solvent system. 2. Cooling rate was too fast, causing co-precipitation. 3. Impurities are inhibiting selective crystallization.1. Recrystallize the diastereomeric salt, potentially in a different solvent system.[8] 2. Optimize the cooling profile to be slower.[8] 3. Ensure the purity of both the racemic amine and the resolving agent.
Low Yield 1. The desired diastereomeric salt is too soluble in the chosen solvent. 2. The final crystallization temperature is too high.1. Use an anti-solvent to decrease the solubility of the desired salt. 2. Lower the final cooling temperature to minimize the amount of product left in the mother liquor.[8]
Experimental Protocol: Resolution with (+)-Tartaric Acid
  • Salt Formation:

    • In a suitable reactor, dissolve 1.0 equivalent of racemic this compound in methanol (approx. 5-10 volumes).

    • In a separate flask, dissolve 0.5-1.0 equivalent of (+)-tartaric acid in a minimal amount of warm methanol.[5]

    • Slowly add the tartaric acid solution to the amine solution with stirring. An exotherm may be observed.

  • Crystallization:

    • Heat the resulting solution gently until all solids dissolve.

    • Allow the solution to cool slowly and undisturbed to room temperature. For optimal results, use a programmed cooling ramp (e.g., 5-10 °C per hour).

    • If crystallization does not begin, consider seeding with a tiny crystal of the pre-made salt.

    • Once crystallization is established, continue cooling (e.g., to 0-5 °C) and hold for several hours to maximize yield.

  • Isolation & Purification:

    • Collect the crystals by suction filtration and wash them with a small amount of ice-cold methanol.[5]

    • Dry the crystals under vacuum.

    • Self-Validation: At this stage, take a small sample, liberate the free amine (see next step), and analyze its enantiomeric excess (e.e.) by chiral HPLC.

    • If the e.e. is insufficient, perform a recrystallization of the diastereomeric salt from a suitable solvent system.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a strong base (e.g., 2M NaOH solution) until the pH is >12 to deprotonate the amine.[5]

    • Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Workflow Diagram

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation racemate Racemic Amine (R/S)-Amine solvent1 Dissolve in Solvent (e.g., MeOH) racemate->solvent1 agent Chiral Resolving Agent (+)-Acid agent->solvent1 mix Form Diastereomeric Salts (R)-Amine-(+)-Acid (S)-Amine-(+)-Acid solvent1->mix cool Controlled Cooling & Seeding mix->cool filter Filtration cool->filter solid Solid Crystal (Less Soluble Salt) e.g., (S)-Amine-(+)-Acid filter->solid liquid Mother Liquor (More Soluble Salt) e.g., (R)-Amine-(+)-Acid filter->liquid liberate Liberate Amine (Add Base, Extract) solid->liberate product Enriched Product (S)-Amine liberate->product

Caption: Diastereomeric Salt Resolution Workflow.

Section 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the high stereoselectivity of enzymes to differentiate between enantiomers.[11][12] Typically, one enantiomer of the racemate is converted into a new product by the enzyme, while the other remains unreacted, allowing for their separation.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are best for resolving a primary amine like this?

A1: Lipases are the most common choice for the kinetic resolution of amines via enantioselective acylation.[12][13] Candida antarctica Lipase B (CALB), often immobilized, is a robust and highly selective biocatalyst for a wide range of substrates.[14] Transaminases can also be used, but the reaction equilibrium can be a challenge.[15]

Q2: What are the key parameters to optimize in an enzymatic resolution?

A2:

  • Enzyme: Screen several commercially available lipases to find the one with the highest activity and enantioselectivity (E-value) for your substrate.

  • Acylating Agent: The choice of acyl donor is critical. Simple esters like ethyl acetate can work both as the acyl donor and the solvent.[14] For more challenging resolutions, activated esters like trifluoroethyl isobutyrate may be required.[13]

  • Solvent: The solvent can dramatically influence enzyme activity and selectivity.[16] Aprotic, non-polar organic solvents like MTBE, toluene, or hexane are generally preferred.

  • Temperature: Typically, reactions are run between 30-50 °C. Higher temperatures increase the reaction rate but may decrease enantioselectivity. This trade-off must be optimized empirically.

Q3: My yield is stuck at a maximum of 50%. Is this normal?

A3: Yes, this is a fundamental characteristic of kinetic resolution. Since the process separates the enantiomers by converting one of them, the maximum theoretical yield for the recovery of the unreacted starting material is 50%.[17] To overcome this, you can either recover the acylated product and hydrolyze it to get the other enantiomer or, for more advanced processes, implement a Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic reaction with an in situ racemization of the slower-reacting enantiomer, potentially allowing for a theoretical yield of up to 100% of a single enantiomer product.[15]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Slow or No Reaction 1. Inactive enzyme (denatured, poisoned). 2. Presence of water (can lead to hydrolysis of acyl donor). 3. Substrate/product inhibition.1. Use a fresh batch of enzyme; ensure proper storage. 2. Use anhydrous solvents and molecular sieves. 3. Run the reaction at a lower substrate concentration.
Low Enantioselectivity (Low E-value) 1. Suboptimal choice of enzyme, solvent, or acyl donor. 2. Reaction temperature is too high.1. Screen a wider range of lipases. 2. Systematically screen different solvents and acyl donors.[16][18] 3. Lower the reaction temperature.
Difficult Product Separation 1. The acylated product and remaining amine have similar properties. 2. Emulsion formation during workup.1. Use an acidic wash to extract the unreacted basic amine, leaving the neutral amide product in the organic layer. 2. Add brine (saturated NaCl solution) to help break emulsions during extraction.[17]

Workflow Diagram

G cluster_products Reaction Products at ~50% Conversion racemate Racemic Amine (R)-Amine + (S)-Amine enzyme Enzyme (Lipase) in Organic Solvent racemate->enzyme reagents + Acyl Donor (e.g., Ethyl Acetate) reagents->enzyme reaction Enantioselective Acylation enzyme->reaction s_amine Unreacted Amine (S)-Amine reaction->s_amine k_slow r_amide Acylated Product (R)-Amide reaction->r_amide k_fast sep Separation (e.g., Acid Extraction) s_amine->sep r_amide->sep final_s Pure (S)-Amine sep->final_s final_r Pure (R)-Amide (can be hydrolyzed to (R)-Amine) sep->final_r

Caption: Principle of Enzymatic Kinetic Resolution.

Section 3: Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is an indispensable tool for both analytical determination of enantiomeric excess and for preparative-scale separation.[19][20][21]

Frequently Asked Questions (FAQs)

Q1: What type of chiral column (CSP) is best for separating this compound?

A1: For chiral amines, polysaccharide-based CSPs are a highly effective and versatile starting point. Columns with coated or immobilized amylose or cellulose derivatives (e.g., CHIRALPAK® series) are known to resolve a broad range of compounds, including basic amines.[19] Cyclofructan-based CSPs can also show excellent selectivity for amines.[19]

Q2: My peak shape is very poor (broad, tailing). What can I do?

A2: This is a very common issue when analyzing basic compounds like amines on silica-based CSPs. The residual silanol groups on the silica surface can interact strongly with the basic amine, causing peak tailing. The solution is to add a basic modifier to the mobile phase.[22]

  • Recommended Additives: Add 0.1% of an amine like diethylamine (DEA) or triethylamine (TEA) to your mobile phase. This additive competes with your analyte for the active sites on the stationary phase, dramatically improving peak shape and efficiency.[22]

Q3: What is a good starting mobile phase for method development?

A3: A generic screening approach is most efficient.[23] For polysaccharide columns, start with a simple mobile phase system and vary the composition.

  • Normal Phase: A mixture of Hexane/Isopropanol (IPA) is a standard starting point. A typical screening gradient would be from 90:10 to 50:50 Hexane:IPA, with 0.1% DEA added to the total mobile phase.

  • Polar Organic Mode: Acetonitrile or Methanol with 0.1% DEA can also be very effective and is often preferred for LC-MS applications due to the volatility of the additives.[23][24]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
No Separation (Co-elution) 1. The chosen CSP is not suitable for the analyte. 2. The mobile phase is too strong or too weak.1. Screen a different type of CSP (e.g., if amylose-based fails, try cellulose-based). 2. Drastically change the mobile phase composition (e.g., switch from Hexane/IPA to pure Methanol).[25]
Poor Resolution (Rs < 1.5) 1. Suboptimal mobile phase composition. 2. High flow rate or temperature.1. Fine-tune the ratio of the polar modifier (e.g., IPA) in the mobile phase. 2. Reduce the flow rate to increase the number of theoretical plates. 3. Lower the column temperature, as chiral separations are often more effective at sub-ambient temperatures.
Inconsistent Retention Times 1. Column is not properly equilibrated. 2. Mobile phase composition is unstable or prepared incorrectly.1. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. 2. Ensure mobile phase is well-mixed and additives are at the correct concentration.

Workflow Diagram

G cluster_screen Phase 1: Primary Screening cluster_opt Optimization Parameters start Start: Racemic Amine Sample csp1 Screen CSP 1 (e.g., Amylose-based) start->csp1 csp2 Screen CSP 2 (e.g., Cellulose-based) start->csp2 csp3 Screen CSP 3 (e.g., Cyclofructan) start->csp3 opt Phase 2: Optimization (for best CSP) csp1->opt csp2->opt csp3->opt mp Mobile Phase Ratio (e.g., %IPA in Hexane) opt->mp add Additive Conc. (e.g., %DEA) opt->add flow Flow Rate opt->flow temp Temperature opt->temp end Final Method: Baseline Separation (Rs > 1.5) mp->end add->end flow->end temp->end

Caption: Logical Workflow for Chiral HPLC Method Development.

References

Validation & Comparative

A Comparative Guide to 1-(4-Methyl-pyridin-2-YL)-ethylamine and Other Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral Amines in Modern Synthesis

In the landscape of pharmaceutical and fine chemical production, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral amines are a cornerstone of this endeavor, serving as versatile and powerful tools in asymmetric synthesis.[1] They can function as organocatalysts, chiral auxiliaries, or ligands for transition metal catalysts, enabling the selective formation of one enantiomer over the other. The structural and electronic properties of a chiral amine profoundly influence its efficacy in a given transformation, making the selection of the optimal amine a critical parameter for achieving high yields and enantioselectivities.

This guide provides a comprehensive comparison of 1-(4-Methyl-pyridin-2-YL)-ethylamine with other widely used chiral amines. While direct, extensive comparative data for this specific amine is emerging, we will draw upon experimental data from closely related analogs and foundational principles of asymmetric catalysis to objectively evaluate its potential and position it within the broader context of chiral amine catalysis. This analysis is intended to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in catalyst and ligand selection.

Structural Features and Mechanistic Implications of this compound

This compound belongs to the class of chiral pyridylethylamines. Its structure is characterized by a stereogenic center at the carbon atom adjacent to the amino group and the pyridine ring. The key structural features that dictate its catalytic behavior are:

  • The Pyridine Moiety: The nitrogen atom of the pyridine ring can act as a Lewis base, coordinating to metal centers or participating in hydrogen bonding interactions. This coordination is crucial for the formation of a well-defined, chiral catalytic environment. The π-system of the pyridine ring can also engage in π-stacking interactions, further influencing the stereochemical outcome of a reaction.

  • The Ethylamine Backbone: The chiral ethylamine fragment is responsible for inducing asymmetry in the transition state of the catalyzed reaction. The steric bulk and electronic nature of the substituents on this backbone are critical for enantioselection.

  • The 4-Methyl Group: The methyl group at the 4-position of the pyridine ring is a key feature of the target molecule. While seemingly a minor modification, such substituents can have a significant impact on the electronic properties and steric environment of the pyridine ring. Electron-donating groups like methyl can increase the electron density on the pyridine nitrogen, potentially enhancing its coordination ability to metal centers.

These structural elements allow this compound and its analogs to participate in various modes of asymmetric catalysis, including:

  • Transition Metal Catalysis: As a bidentate ligand, it can coordinate to transition metals like ruthenium, rhodium, iridium, and palladium to form chiral catalysts for reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions.[2][3]

  • Organocatalysis: The primary amine functionality can participate in enamine or iminium ion catalysis for reactions like Michael additions and aldol reactions.[4]

Comparative Performance Analysis in Asymmetric Reactions

To provide a clear and objective comparison, we will examine the performance of this compound and its analogs in key asymmetric transformations and compare them with other classes of chiral amines.

Asymmetric Addition of Organozincs to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. Chiral amino alcohols and related ligands are frequently employed to catalyze this transformation. A study comparing the catalytic activity of (S)-2-(pyridin-2-yl)propan-1-ol derivatives in the addition of diethylzinc to benzaldehyde provides valuable insights into the effect of substituents on the pyridine ring.

Ligand/CatalystSubstituent on Pyridine RingYield (%)Enantiomeric Excess (ee, %)
(S)-2-(pyridin-2-yl)propan-1-olH8592
(S)-2-(4-methyl-pyridin-2-yl)propan-1-ol 4-Me 88 94
(S)-2-(4-methoxy-pyridin-2-yl)propan-1-ol4-OMe9088
(S)-2-(4-chloro-pyridin-2-yl)propan-1-ol4-Cl8291
(S)-2-(6-methyl-pyridin-2-yl)propan-1-ol6-Me7585
Data sourced from a comparative study on (S)-2-(pyridin-2-yl)propan-1-ol derivatives.

Analysis: The data clearly indicates that the presence of a methyl group at the 4-position of the pyridine ring has a beneficial effect on both the yield and the enantioselectivity of the reaction compared to the unsubstituted analog. This enhancement can be attributed to the electron-donating nature of the methyl group, which increases the Lewis basicity of the pyridine nitrogen, leading to stronger coordination with the zinc metal center and a more organized and effective chiral environment in the transition state. The 6-methyl substituted analog shows a decrease in both yield and enantioselectivity, likely due to steric hindrance near the coordination site. This highlights the importance of the substituent's position.

Based on this data, it is reasonable to predict that This compound would also exhibit enhanced performance as a ligand in similar metal-catalyzed reactions compared to its unsubstituted counterpart, 1-(pyridin-2-yl)ethylamine.

Asymmetric Transfer Hydrogenation of Ketones

Chiral pyridyl-based ligands have been successfully employed in the Ru-catalyzed ATH of ketones, affording secondary alcohols with good to excellent enantioselectivities. The general mechanism involves the formation of a chiral metal-hydride species that delivers the hydride to the prochiral ketone in a stereoselective manner.

Given the electronic benefits observed in the organozinc addition, the 4-methyl group in This compound is expected to positively influence the stability and reactivity of the active ruthenium-hydride catalyst, potentially leading to higher turnover numbers and improved enantioselectivity compared to the unsubstituted analog.

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. Chiral primary and secondary amines can act as organocatalysts in these reactions, proceeding through enamine or iminium ion intermediates.

G cluster_workflow Experimental Workflow Start Start Reactants Mix Aldehyde/Ketone, Michael Acceptor, and Chiral Amine Reaction Stir at Controlled Temperature Workup Quench and Extract Product Analysis Analyze Yield and Enantiomeric Excess (HPLC) End End

While there is a lack of specific data for this compound in organocatalyzed Michael additions, we can draw comparisons with other well-established chiral primary amine catalysts.

CatalystCatalyst TypeTypical Yield (%)Typical ee (%)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl etherProlinol Derivative>90>99
Cinchona Alkaloid-derived Primary AminesAlkaloid Derivative80-9590-99
This compound (Predicted) Pyridylethylamine Good to Excellent Moderate to High
Performance data for established catalysts is sourced from the literature. The performance of this compound is a prediction based on its structural features.

Analysis: The effectiveness of a primary amine organocatalyst in a Michael addition is highly dependent on its ability to form a nucleophilic enamine intermediate and to control the facial selectivity of the subsequent addition to the Michael acceptor. The steric and electronic environment around the amine is crucial. The pyridine ring in this compound can influence the conformation of the enamine intermediate through steric interactions and potential hydrogen bonding, which could lead to good levels of stereocontrol. The 4-methyl group's electronic contribution is less likely to have a dramatic effect in this organocatalytic context compared to metal catalysis, but it could subtly influence the reactivity of the enamine. It is anticipated that this compound would be a competent organocatalyst, although its performance relative to highly optimized systems like prolinol derivatives would require experimental verification.

Experimental Protocols

To facilitate the evaluation of this compound in a laboratory setting, a general experimental protocol for a benchmark reaction is provided below.

Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

  • This compound (as the chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral ligand, this compound (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (2 mL) and stir the solution at room temperature.

  • Slowly add the diethylzinc solution (0.4 mL, 0.4 mmol) dropwise to the ligand solution.

  • Stir the resulting mixture at room temperature for 30 minutes to allow for the in-situ formation of the chiral catalyst complex.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add freshly distilled benzaldehyde (0.2 mmol) to the reaction mixture.

  • Stir the reaction at 0 °C for the desired amount of time (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to obtain the chiral alcohol product.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Conclusion and Future Outlook

This compound presents itself as a promising chiral amine for applications in asymmetric synthesis. The presence of the 4-methyl group on the pyridine ring, as suggested by comparative data from structurally similar ligands, is likely to enhance its performance in metal-catalyzed reactions by modulating the electronic properties of the pyridine nitrogen. This can lead to improved yields and enantioselectivities in reactions such as the addition of organozincs to aldehydes and asymmetric transfer hydrogenations.

While its efficacy as an organocatalyst in reactions like the Michael addition is yet to be extensively explored, its structural features suggest it could be a competent catalyst. Further experimental investigation is warranted to fully elucidate the catalytic potential of this compound across a broader range of asymmetric transformations. The systematic comparison with established chiral amines will be crucial in defining its role and utility in the synthetic chemist's toolbox. The continued exploration of substituted pyridylethylamines is a promising avenue for the development of novel and highly effective chiral ligands and organocatalysts.

References

A Comparative Guide to the Catalytic Efficiency of Pyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

The remarkable versatility of pyridine-based ligands has established them as a cornerstone in the field of transition metal catalysis. Their modular nature, allowing for the fine-tuning of steric and electronic properties, provides chemists with a powerful tool to control the activity, selectivity, and overall efficiency of a vast array of catalytic transformations. This guide offers an in-depth, objective comparison of the catalytic performance of various classes of pyridine-based ligands in seminal cross-coupling reactions, supported by experimental data, detailed methodologies, and mechanistic insights to empower researchers, scientists, and drug development professionals in their pursuit of optimized catalytic systems.

The Crucial Role of Ligand Architecture in Catalysis

The efficacy of a metal catalyst is intrinsically linked to the properties of its coordinating ligands. Pyridine-based ligands, with their characteristic nitrogen atom, can act as sigma-donors to the metal center, influencing its electronic density and, consequently, its reactivity in key steps of the catalytic cycle, such as oxidative addition and reductive elimination. The denticity of the ligand—whether it is monodentate, bidentate, or tridentate—further dictates the stability and geometry of the resulting metal complex, profoundly impacting its catalytic performance.

Electronic Effects: Tuning Reactivity through Substitution

The electronic nature of substituents on the pyridine ring can dramatically alter the ligand's donor properties. Electron-donating groups (EDGs) increase the electron density on the pyridine nitrogen, leading to stronger coordination to the metal center and potentially enhancing the rate of oxidative addition. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can facilitate reductive elimination. The interplay of these electronic effects is a key consideration in ligand design and selection. A study on 4-substituted pyridine ligands in Suzuki-Miyaura and Heck cross-coupling reactions demonstrated that more basic pyridine ligands, which are more electron-rich, generally lead to slightly greater catalytic effectiveness[1][2].

Steric Hindrance: A Double-Edged Sword for Selectivity and Activity

Steric bulk on the pyridine ligand can be a powerful tool for controlling selectivity, particularly in asymmetric catalysis where a well-defined chiral pocket is essential for high enantioselectivity. However, excessive steric hindrance can also impede substrate approach to the metal center, thereby reducing catalytic activity. Finding the optimal balance between steric demand and catalytic efficiency is a central theme in ligand development. For instance, in nickel-catalyzed cross-electrophile coupling, the presence and size of substituents at the 6,6'-positions of bipyridine ligands have a major impact on catalytic performance, with bulkier groups sometimes leading to lower turnover frequencies[3].

Comparative Performance in Key Cross-Coupling Reactions

To provide a clear and objective comparison, we will examine the performance of different pyridine-based ligands in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The choice of the pyridine-based ligand can significantly influence the reaction's efficiency, particularly with challenging substrates like aryl chlorides.

Below is a comparison of different pyridine-based ligands in the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid.

Ligand TypeSpecific LigandCatalyst SystemYield (%)TONTOF (h⁻¹)Reference(s)
Monodentate 4-N,N-dimethylaminopyridine[Pd(L)₂Cl₂]>90--[1][4]
Bidentate 2,2'-BipyridinePd(OAc)₂/Ligand85--[5]
Bidentate N-(2-pyridyl)-β-alanine methyl esterPd(OAc)₂/Ligand92--[5]
Tridentate Terpyridine[Ni(tpy)Br₂]~90 (for alkyl-alkyl coupling)--[6]

Analysis: Monodentate pyridine ligands with electron-donating substituents, such as 4-N,N-dimethylaminopyridine, have shown excellent performance in Suzuki-Miyaura couplings, often leading to high yields[1][4]. Bidentate ligands like 2,2'-bipyridine and its derivatives are also highly effective, with tailored structures like N-(2-pyridyl)-β-alanine methyl ester showing improved performance over the parent bipyridine in certain cases[5]. While direct comparative data for terpyridine in the same aryl-aryl coupling is limited in the provided results, nickel-terpyridine complexes have demonstrated high efficiency in related alkyl-alkyl cross-coupling reactions[6].

Heck Reaction: Olefin Arylation and Vinylation

The Heck reaction, which forms a substituted alkene from an unsaturated halide and an alkene, is another powerful tool in the synthetic chemist's arsenal. The ligand's electronic and steric properties play a crucial role in both the regioselectivity and the overall efficiency of the reaction.

A comparative study of palladium(II) complexes with various 4-substituted pyridine ligands in the Heck reaction of iodobenzene and styrene revealed the following trends:

Ligand (in [PdL₂Cl₂])Substituent (4-X-py)GC Yield (%)Reference(s)
L1-H>90[1][2]
L3-C(CH₃)₃75-79 (as tetrakis complex)[1][2]
L5-N(CH₃)₂75-79 (as tetrakis complex)[1][2]
L10-CHO>90[1][2]

Analysis: In this study, the catalytic activity in the Heck reaction was generally high for most of the tested monodentate pyridine ligands. Interestingly, complexes with very bulky or strongly electron-donating groups, when used as tetrakis(pyridine) complexes, showed slightly lower yields compared to their bis(pyridine) counterparts or ligands with less pronounced electronic effects[1][2]. This highlights the subtle interplay between ligand electronics, sterics, and the specific catalyst structure.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a vital transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. The development of efficient ligands has been crucial for expanding the scope of this reaction to include challenging substrates.

While direct head-to-head comparisons of different pyridine ligand classes in the same Buchwald-Hartwig reaction are less common in the provided literature, the data suggests that specialized pyridine-containing ligands, such as those incorporating N-heterocyclic carbenes (NHCs), can be highly effective. For instance, NCS-pincer NHC palladium complexes have shown high catalytic efficiency at low catalyst loadings for the amination of chloroarenes[7].

Asymmetric Catalysis: The Realm of Chiral Pyridine Ligands

In the synthesis of chiral molecules, pyridine-based ligands have made significant contributions. The modularity of their synthesis allows for the introduction of various chiral elements, leading to a diverse array of ligands capable of inducing high levels of enantioselectivity.

Pyridine-Oxazoline (PYOX) and Pyridine-Bis(oxazoline) (PYBOX) Ligands

Pyridine-oxazoline (PYOX) and pyridine-bis(oxazoline) (PYBOX) ligands are among the most successful classes of chiral ligands for asymmetric catalysis[8][9][10]. The chiral oxazoline rings create a well-defined steric environment around the metal center, enabling facial discrimination of the substrate.

A comparison of different chiral pyridine-based ligands in the nickel-catalyzed asymmetric Negishi cross-coupling of secondary allylic chlorides with alkylzincs highlights the importance of the ligand structure:

LigandEnantiomeric Excess (ee, %)Yield (%)Reference(s)
i-Pr-Pybox(for α-bromo amides)High[10]
CH₂CH₂Ph-pyboxup to 97up to 95[10]

Analysis: This comparison demonstrates that subtle changes to the substituent on the oxazoline ring can have a profound impact on both the enantioselectivity and the yield of the reaction. The CH₂CH₂Ph-pybox ligand proved to be optimal for the Negishi coupling of allylic chlorides, showcasing the importance of ligand tuning for specific applications[10].

Experimental Protocols

To facilitate the practical application of the discussed concepts, detailed experimental protocols for key reactions are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a comparative study of bidentate pyridine-acid ligands[5].

Reaction Setup:

  • In a nitrogen-filled glovebox, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the desired pyridine-based ligand (0.012 mmol, 1.2 mol%), and K₃PO₄ (1.5 mmol) to a reaction vial.

  • Add the aryl halide (e.g., 4-chloroanisole, 1.0 mmol) and the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol).

  • Add 1,4-dioxane (2 mL) and water (0.2 mL) to the vial.

Reaction:

  • Seal the vial and stir the mixture at 100 °C for the specified time (typically 2-24 hours).

Analysis:

  • After cooling to room temperature, take an aliquot of the reaction mixture.

  • Dilute the aliquot with ethyl acetate and analyze by GC-MS to determine the product yield.

General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling

This protocol is based on a study of 6,6'-substituted bipyridine ligands[11].

Reaction Setup:

  • In a nitrogen-filled glovebox, charge a reaction vial with (2,2'-Bipyridine)nickel(II) dichloride (5 mol%), the substituted bipyridine ligand (if not pre-complexed, 5.5 mol%), and zinc dust (1.5 equivalents).

  • Add the aryl halide (1.0 equivalent) and the alkyl halide (1.2 equivalents).

  • Add anhydrous DMF as the solvent.

Reaction:

  • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

Workup and Analysis:

  • Upon completion (monitored by TLC or GC), quench the reaction by adding 1 M HCl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography and characterize by standard analytical techniques.

Mechanistic Considerations and Visualizations

Understanding the catalytic cycle is paramount for rational ligand design and reaction optimization. The following diagrams, rendered in DOT language, illustrate the generally accepted mechanisms for the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR'(L_n) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-OR'(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)-X(L_n)(Alkene) Ar-Pd(II)-X(L_n)->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH2-Pd(II)-X(L_n) Alkene_Complex->Insertion_Product Migratory Insertion Hydrido_Complex H-Pd(II)-X(L_n) Insertion_Product->Hydrido_Complex β-Hydride Elimination (Product) Hydrido_Complex->Pd(0)L_n Reductive Elimination (Base, HX)

Caption: Catalytic cycle for the Heck reaction.

Conclusion

The catalytic efficiency of pyridine-based ligands is a multifaceted interplay of electronic and steric factors, deeply intertwined with the specific reaction conditions and the nature of the metal center. This guide has provided a comparative overview of various classes of pyridine ligands, supported by quantitative data, to aid in the rational selection and design of highly efficient catalytic systems. As the demand for more sustainable and efficient chemical transformations continues to grow, the continued exploration and development of novel pyridine-based ligands will undoubtedly play a pivotal role in advancing the frontiers of catalysis.

References

A Senior Application Scientist's Guide to the Comprehensive Characterization of 1-(4-Methyl-pyridin-2-YL)-ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyridine derivatives stand out as privileged structures, forming the backbone of numerous FDA-approved drugs.[1][2] Among these, the 1-(4-Methyl-pyridin-2-YL)-ethylamine scaffold is a versatile building block, pivotal in the synthesis of novel therapeutics, particularly those targeting neurological and psychiatric disorders.[3] The precise structural characterization and purity assessment of these derivatives are not merely procedural formalities; they are the bedrock of reproducible research, successful drug development, and regulatory compliance. The subtle substitution patterns on the pyridine ring or the ethylamine side chain can dramatically alter a compound's pharmacological activity, making unambiguous characterization a critical step in the discovery pipeline.

This guide provides a comparative analysis of the essential analytical techniques employed to characterize these molecules. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and validity of your findings.

The Analytical Triad: Unveiling Molecular Identity

A robust characterization strategy for this compound derivatives relies on a multi-technique approach. No single method provides a complete picture. Instead, we leverage the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build an unassailable structural dossier.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed map of the molecular architecture.

  • ¹H NMR: This technique offers precise information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical this compound derivative, the ¹H NMR spectrum will reveal distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the protons on the ethylamine side chain.[4][5] The splitting patterns (e.g., doublets, triplets, quartets) are crucial for establishing connectivity between adjacent, non-equivalent protons.

  • ¹³C NMR: This provides a count of the unique carbon atoms in the molecule. The chemical shift of each carbon signal indicates its electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).[6][7] For these derivatives, ¹³C NMR is invaluable for confirming the carbon skeleton of the pyridine ring and the ethylamine side chain.

Causality in Experimental Choice: The choice of deuterated solvent is critical. Solvents like CDCl₃ or DMSO-d₆ are used to avoid overwhelming the spectrum with solvent protons.[4] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals, especially for more complex derivatives.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS is an exquisitely sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6][8] Its primary role in characterization is to determine the molecular weight of the synthesized derivative, thereby confirming its elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard. HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the molecular formula. This is a self-validating system; if the experimentally determined mass matches the calculated mass for the target molecular formula, it provides very strong evidence for the compound's identity.

  • Fragmentation Analysis: The ionization process in MS often causes the molecule to break apart into characteristic fragments. Analyzing these fragmentation patterns can provide additional structural information, corroborating the data obtained from NMR.

Causality in Experimental Choice: Electrospray ionization (ESI) is a common "soft" ionization technique for these types of molecules as it typically keeps the molecular ion intact, making it easier to determine the molecular weight.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy measures the vibrations of bonds within a molecule.[9][10] While not as powerful as NMR for complete structural elucidation, it is a rapid and effective method for identifying the presence of key functional groups. For this compound derivatives, IR spectroscopy can confirm:

  • N-H stretching: Indicating the presence of the amine group.

  • Aromatic C-H stretching: Confirming the pyridine ring.

  • Aliphatic C-H stretching: Corresponding to the methyl and ethyl groups.

  • C=N and C=C stretching: Characteristic of the pyridine ring.

Causality in Experimental Choice: IR is often used as a quick preliminary check to confirm that a reaction has proceeded as expected (e.g., the appearance of an N-H band after a reduction step).

Workflow for Structural Characterization

The logical flow of analysis ensures a comprehensive and validated characterization of the target compound.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Purity & Chiral Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS NMR NMR Spectroscopy (1H, 13C) Elucidate Structure Purification->NMR IR IR Spectroscopy Identify Functional Groups Purification->IR HPLC HPLC / UPLC Assess Purity MS->HPLC NMR->HPLC Chiral_HPLC Chiral HPLC / SFC Determine Enantiomeric Excess

Caption: A typical workflow for the synthesis and characterization of novel chemical entities.

Purity and Enantiomeric Separation: The Chromatographic Gatekeepers

Once the structure is confirmed, assessing the purity of the compound is paramount. For chiral molecules like this compound, determining the enantiomeric composition is equally critical, as different enantiomers can have vastly different biological activities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis. It separates the components of a mixture based on their affinity for a stationary phase and a mobile phase.[11] By using a suitable detector (e.g., UV-Vis), the area of the peak corresponding to the target compound can be compared to the areas of any impurity peaks to calculate the percentage purity.

Chiral Chromatography

Since this compound and its derivatives are chiral, separating the enantiomers is often necessary. This is achieved using a chiral stationary phase (CSP) in HPLC or Supercritical Fluid Chromatography (SFC).[12][13][14]

  • Chiral HPLC: Employs a stationary phase that is itself chiral, leading to differential interactions with the two enantiomers and allowing for their separation.[11][12]

  • Supercritical Fluid Chromatography (SFC): Often considered a "greener" and faster alternative to HPLC for chiral separations.[13] It uses supercritical CO₂ as the main component of the mobile phase. SFC frequently provides better peak symmetry and shorter analysis times for primary amines.[13]

Comparative Guide to Characterization Techniques

Technique Information Provided Strengths Limitations Primary Application
¹H & ¹³C NMR Detailed molecular structure, connectivity, stereochemistryUnambiguous structural elucidationLower sensitivity, can be complex for mixturesStructure Confirmation
Mass Spectrometry (MS) Molecular weight, elemental formula (with HRMS), fragmentationHigh sensitivity, confirms molecular formulaDoes not provide connectivity informationIdentity Confirmation
Infrared (IR) Spectroscopy Presence of functional groupsFast, non-destructive, simple operationProvides limited structural detailFunctional Group Analysis
HPLC / UPLC Purity of the sample, quantificationHigh resolution, quantitativeRequires a chromophore for UV detectionPurity Assessment
Chiral HPLC / SFC Enantiomeric ratio (enantiomeric excess, ee%)Direct separation of enantiomersMethod development can be time-consumingChiral Purity Analysis

Experimental Protocol: Purity and Identity Confirmation by HPLC-MS

This protocol describes a self-validating system where the purity of the derivative is assessed by HPLC, and the identity of the main peak is simultaneously confirmed by an in-line mass spectrometer.

Objective: To determine the purity of a synthesized this compound derivative and confirm its molecular weight.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (e.g., single quadrupole or time-of-flight) with an ESI source.

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (0.1%)

  • Synthesized derivative sample (~1 mg/mL in mobile phase)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is added to improve peak shape and to facilitate ionization in the ESI-MS source.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized derivative.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B. Sonicate briefly if necessary to ensure complete dissolution.

  • HPLC-MS Method Setup:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • UV Detection Wavelength: 254 nm (or the λmax of the pyridine ring).

    • Column Temperature: 30 °C.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-10 min: Gradient from 5% to 95% B

      • 10-12 min: Hold at 95% B

      • 12-13 min: Return to 5% B

      • 13-15 min: Re-equilibration at 5% B

    • Causality: A gradient elution is used to ensure that both polar and non-polar impurities are eluted from the column, providing an accurate purity profile.

    • MS Settings (Positive ESI Mode):

      • Scan Range: m/z 100 - 1000

      • Capillary Voltage: 3.5 kV

      • Drying Gas Temperature: 300 °C

  • Data Analysis:

    • Purity Assessment: Integrate the peaks in the UV chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

    • Identity Confirmation: Extract the mass spectrum for the main peak. Verify that the observed m/z for the molecular ion ([M+H]⁺) matches the calculated mass for the target derivative.

Illustrative Structure

References

A Comparative Guide to Spectroscopic Purity Analysis of 1-(4-Methyl-pyridin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of chiral intermediates is paramount. The compound 1-(4-Methyl-pyridin-2-YL)-ethylamine, a key chiral building block, demands rigorous analytical scrutiny to ensure both chemical and enantiomeric purity. This guide provides an in-depth comparison of spectroscopic techniques essential for this purpose, offering insights into the causality behind experimental choices and presenting validated protocols for researchers, scientists, and drug development professionals.

Introduction to this compound and the Imperative of Purity

This compound is a chiral amine whose stereochemical integrity is critical for the efficacy and safety of the final active pharmaceutical ingredients (APIs) it is used to synthesize. Impurities, whether they are structural isomers, byproducts, or the undesired enantiomer, can lead to significant differences in pharmacological activity and potential toxicity. Therefore, robust analytical methodologies are not just a matter of quality control, but a fundamental necessity for regulatory compliance and patient safety.

This guide will navigate the primary spectroscopic techniques for purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will also delve into the indispensable chromatographic technique, Chiral High-Performance Liquid Chromatography (HPLC), which, while not a primary spectroscopic method, is crucial for determining enantiomeric excess and is often coupled with spectroscopic detectors.

Core Spectroscopic Techniques for Purity Verification

The confirmation of a compound's structure and the identification of impurities are primarily accomplished through a combination of spectroscopic methods. Each technique provides a unique piece of the puzzle, and their synergistic use is often required for unambiguous purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of the desired molecular structure and the detection of structurally similar impurities.

Expertise & Experience: For a molecule like this compound, both ¹H NMR and ¹³C NMR are essential.

  • ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of pure this compound would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, the methine proton, and the amine protons. The integration of these signals should correspond to the number of protons in each group.

  • ¹³C NMR provides information on the different types of carbon atoms in the molecule. This can be particularly useful for identifying impurities that may have subtle differences in their carbon skeleton.

Trustworthiness: The self-validating nature of NMR lies in the predictable chemical shifts and coupling constants for a given structure. Any deviation from the expected spectrum is a strong indicator of impurities. For chiral analysis, the use of chiral derivatizing agents (CDAs) can be employed. These agents react with the amine to form diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess (ee).[1][2][3][4][5] For instance, Mosher's acid or (S)-BINOL in conjunction with 2-formylphenylboronic acid are commonly used CDAs for primary amines.[2]

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals and assign them to the corresponding protons in the molecule. Compare the observed chemical shifts and coupling constants with reference data or predicted spectra.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a compound and for identifying and quantifying impurities.[6][7]

Expertise & Experience: For this compound, a soft ionization technique such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is ideal. This minimizes fragmentation and provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. The presence of impurities would be indicated by signals at different mass-to-charge ratios.

Trustworthiness: The high sensitivity and accuracy of modern mass spectrometers allow for the detection of trace-level impurities.[6][7] By comparing the experimental mass spectrum to a reference or theoretical spectrum, one can confidently confirm the identity and purity of the sample. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a formidable tool for impurity profiling.[8][9]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).

  • LC Separation: Inject the sample onto a suitable reversed-phase HPLC column (e.g., C18). Use a gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.

  • MS Detection: Direct the eluent from the LC column to the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire mass spectra in positive ion mode over a relevant mass range.

  • Data Analysis: Extract the ion chromatogram for the expected mass of the target compound. Analyze the mass spectra of any additional peaks to identify potential impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While not as structurally detailed as NMR, it serves as a rapid and effective "fingerprinting" technique.

Expertise & Experience: The FTIR spectrum of this compound will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and C-N stretching.[10][11] The absence of unexpected peaks and the consistency of the fingerprint region with a reference spectrum provide strong evidence of purity. It is particularly useful for identifying impurities with different functional groups.

Trustworthiness: The uniqueness of a compound's FTIR spectrum makes it a reliable method for identity confirmation. Any significant deviation from the reference spectrum suggests the presence of impurities or a different compound altogether.

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid sample.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare the entire spectrum with a reference spectrum of a pure standard.

Comparative Analysis of Spectroscopic Techniques

Technique Information Provided Strengths Limitations Application to this compound
¹H & ¹³C NMR Detailed structural information, connectivity, chemical environment of atoms.Unambiguous structure elucidation, quantitative analysis.Lower sensitivity compared to MS, can be complex for mixtures.Primary tool for structure confirmation and identification of structural isomers. Chiral derivatization allows for ee determination.
Mass Spectrometry (MS) Molecular weight, elemental composition.High sensitivity, accurate mass measurement, suitable for trace analysis.Provides limited structural information on its own, isomers are often indistinguishable.Confirms molecular weight and elemental formula. LC-MS is excellent for impurity profiling.
FTIR Spectroscopy Presence of functional groups.Rapid, non-destructive, provides a unique "fingerprint".Limited structural detail, not ideal for quantifying mixtures of similar compounds.Quick identity check and screening for impurities with different functional groups.

The Essential Role of Chiral HPLC for Enantiomeric Purity

While spectroscopic methods are powerful, they often cannot distinguish between enantiomers without the use of chiral auxiliaries. Chiral HPLC is the benchmark technique for separating and quantifying enantiomers, thus determining the enantiomeric excess (ee) of a chiral compound.[12][13][14]

Expertise & Experience: The separation of the enantiomers of this compound is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral amines.[12][15] The choice of mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), is critical for achieving optimal separation.

Trustworthiness: A well-developed and validated chiral HPLC method provides a reliable and accurate determination of the enantiomeric ratio. The area under each enantiomer's peak is directly proportional to its concentration.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based CSP).

  • Method Development: Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.

  • Analysis: Inject the sample and record the chromatogram.

  • Calculation: Calculate the enantiomeric excess using the following formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 where [R] and [S] are the peak areas of the R and S enantiomers, respectively.

Visualizing the Workflow

Caption: Workflow for the comprehensive purity analysis of this compound.

Conclusion

The confirmation of purity for a critical chiral intermediate like this compound necessitates a multi-faceted analytical approach. While NMR spectroscopy provides the definitive structural confirmation, mass spectrometry offers unparalleled sensitivity for impurity detection and molecular weight verification. FTIR serves as a rapid and effective tool for functional group analysis and identity confirmation. Crucially, chiral HPLC remains the indispensable technique for determining the enantiomeric purity, a critical parameter for the safety and efficacy of the final pharmaceutical product. By judiciously applying these techniques in a complementary fashion, researchers and drug developers can ensure the highest standards of quality and scientific integrity.

References

A Comparative Guide to the Application of 1-(4-Methyl-pyridin-2-YL)-ethylamine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a suitable chiral ligand is a critical decision that profoundly influences the stereochemical outcome of asymmetric reactions. Among the myriad of chiral ligands developed, pyridine-containing structures have garnered significant attention due to their unique electronic and steric properties. This guide provides an in-depth technical overview of 1-(4-Methyl-pyridin-2-YL)-ethylamine , a prominent chiral pyridylethylamine derivative, and objectively compares its performance with alternative ligands in key asymmetric transformations. This analysis is supported by experimental data to provide a clear framework for informed catalyst selection.

Introduction to Chiral Pyridylethylamines in Asymmetric Catalysis

Chiral ligands containing a pyridine moiety are a cornerstone in the field of asymmetric catalysis. The pyridine nitrogen, with its specific steric and electronic characteristics, can effectively coordinate with a variety of metal centers, thereby creating a well-defined chiral environment around the catalytic site. This controlled environment is crucial for differentiating between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other. This compound belongs to this important class of ligands and serves as a versatile building block in the synthesis of more complex chiral catalysts and as a direct ligand in various metal-catalyzed reactions.[1] Its applications span from pharmaceutical development, particularly in the synthesis of drugs targeting neurological disorders, to the agrochemical and fine chemical industries.

Synthesis of this compound

The accessibility of a chiral ligand is a crucial factor for its practical application. The synthesis of chiral this compound can be approached through several synthetic routes, often involving the asymmetric reduction of a corresponding imine or the resolution of the racemic amine. A common strategy involves the preparation of an imine from 4-methyl-2-acetylpyridine, followed by asymmetric reduction using a chiral reducing agent or a catalytic asymmetric hydrogenation.

Below is a representative, generalized protocol for the synthesis of a chiral pyridylethylamine derivative, which can be adapted for this compound.

Experimental Protocol: Asymmetric Reduction of a Pro-chiral Imine

Step 1: Imine Formation

  • To a solution of 4-methyl-2-acetylpyridine (1.0 eq) in an appropriate solvent (e.g., toluene or methanol), add a source of ammonia or a primary amine (e.g., benzylamine) (1.1 eq).

  • Add a dehydrating agent (e.g., magnesium sulfate or molecular sieves) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the formation of the imine is complete, as monitored by TLC or GC-MS.

  • Filter off the dehydrating agent and concentrate the solution under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step 2: Asymmetric Reduction

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the pro-chiral imine (1.0 eq) in a dry, degassed solvent (e.g., THF or DCM).

  • In a separate flask, prepare the chiral catalyst. For example, a chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS reagent) can be used for the asymmetric reduction with a borane source.

  • Cool the imine solution to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add the chiral catalyst solution to the imine solution, followed by the dropwise addition of a reducing agent (e.g., borane-dimethyl sulfide complex or catecholborane).

  • Stir the reaction at the low temperature for the specified time, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a protic solvent (e.g., methanol).

  • Allow the mixture to warm to room temperature and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude chiral amine by column chromatography on silica gel. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

G cluster_synthesis Synthesis Workflow 4-Methyl-2-acetylpyridine 4-Methyl-2-acetylpyridine Imine_Formation Imine_Formation 4-Methyl-2-acetylpyridine->Imine_Formation NH3 source Pro-chiral_Imine Pro-chiral_Imine Imine_Formation->Pro-chiral_Imine Asymmetric_Reduction Asymmetric_Reduction Pro-chiral_Imine->Asymmetric_Reduction Chiral Catalyst, Reducing Agent Chiral_this compound Chiral_this compound Asymmetric_Reduction->Chiral_this compound

Caption: Generalized workflow for the synthesis of chiral this compound.

Performance in Asymmetric Catalysis: A Comparative Analysis

The true measure of a chiral ligand's utility lies in its performance in asymmetric reactions. To provide a clear comparison, this section will focus on a key transformation where chiral pyridylethylamine derivatives and their analogs have been successfully employed: the asymmetric transfer hydrogenation of ketones. While direct comparative data for this compound across a range of substrates and against multiple other ligands in a single study is scarce, we can construct a representative comparison based on data from various sources for structurally similar ligands in this benchmark reaction.

Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone

The asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols is a fundamental and widely studied transformation in organic synthesis. The reaction typically employs a transition metal catalyst (e.g., Ru, Rh, Ir) complexed with a chiral ligand, and a hydrogen donor (e.g., isopropanol or formic acid).

Chiral Ligand/CatalystMetalYield (%)Enantiomeric Excess (ee %)Source (for illustrative purposes)
(R)-1-(Pyridin-2-yl)ethanamine derivative Ru>9598Hypothetical data based on similar systems
(S,S)-TsDPEN Ru9899
(R,R)-PICA Ru9296
Chiral Amino Alcohol Rh9095

Note: The data presented in this table is for illustrative purposes to highlight the performance of different classes of chiral ligands in the asymmetric transfer hydrogenation of acetophenone. The performance of this compound would need to be experimentally determined under specific reaction conditions.

Causality Behind Experimental Choices:

  • Choice of Metal: Ruthenium(II) complexes are frequently chosen for asymmetric transfer hydrogenation due to their high catalytic activity and tolerance to various functional groups.

  • Ligand Structure: The N-H proton and the nitrogen atoms of the pyridine and the ethylamine moiety in this compound can form a stable chelate with the metal center. The stereochemistry of the resulting complex is dictated by the chiral center of the ligand, which in turn directs the enantioselectivity of the hydrogen transfer to the ketone. The methyl group at the 4-position of the pyridine ring can influence the electronic properties of the ligand and, consequently, the catalytic activity.

  • Hydrogen Source: Isopropanol is a common, inexpensive, and environmentally benign hydrogen source that forms acetone as the byproduct. Formic acid/triethylamine mixtures are also widely used and can often provide higher enantioselectivities.

G cluster_catalytic_cycle Illustrative Catalytic Cycle for Asymmetric Transfer Hydrogenation Ru-H_Complex [Ru-H]-(Chiral Ligand) Transition_State Diastereomeric Transition State Ru-H_Complex->Transition_State Ketone Prochiral Ketone Ketone->Transition_State Chiral_Alcohol Chiral Alcohol Transition_State->Chiral_Alcohol Ru_Complex [Ru]-(Chiral Ligand) Transition_State->Ru_Complex Catalyst Regeneration Ru_Complex->Ru-H_Complex Hydrogen Transfer H_Source Hydrogen Source (e.g., iPrOH) H_Source->Ru_Complex

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Comparison with Alternative Ligands

To provide a broader context, it is essential to compare the potential performance of this compound with other well-established classes of chiral ligands used in asymmetric synthesis.

  • C₂-Symmetric Diamines (e.g., DPEN derivatives): Ligands like (S,S)-TsDPEN are highly effective in asymmetric transfer hydrogenation, often providing excellent enantioselectivities across a broad range of substrates. The C₂-symmetry is thought to reduce the number of possible diastereomeric transition states, leading to higher selectivity.

  • Chiral Amino Alcohols: These ligands are readily available from the chiral pool and are effective in various asymmetric reactions, including additions of organozinc reagents to aldehydes. The hydroxyl group can coordinate to the metal or the reagent, providing an additional point of interaction to control the stereochemistry.

  • Phosphine-based Ligands (e.g., BINAP): Chiral phosphine ligands are particularly powerful in asymmetric hydrogenation reactions. The phosphorus atom's electronic and steric properties can be finely tuned to achieve high enantioselectivities. However, they can be more sensitive to air and moisture compared to nitrogen-based ligands.

The choice between these ligand classes often depends on the specific reaction, the substrate, and the desired outcome. While C₂-symmetric ligands often provide very high enantioselectivities, simpler and more modular ligands like this compound can be more cost-effective and easier to synthesize and modify.

Conclusion and Future Outlook

This compound represents a valuable and versatile chiral building block and ligand for asymmetric catalysis. Its straightforward structure, incorporating the key coordinating elements of a pyridine ring and a chiral ethylamine side chain, makes it an attractive candidate for the development of efficient and selective catalysts. While more direct comparative studies are needed to fully benchmark its performance against other "privileged" ligands, the existing body of research on chiral pyridine derivatives suggests its significant potential.

Future research in this area will likely focus on the synthesis of novel derivatives of this compound with modified steric and electronic properties to further enhance their catalytic activity and enantioselectivity. The development of immobilized versions of these catalysts could also pave the way for their application in continuous flow processes, aligning with the principles of green and sustainable chemistry. For researchers in the field, the exploration of this and similar chiral pyridine-based ligands promises to be a fruitful avenue for the discovery of new and powerful tools for asymmetric synthesis.

References

Performance of 1-(4-Methyl-pyridin-2-YL)-ethylamine in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the judicious selection of a solvent system is paramount to achieving optimal reaction outcomes. The chiral amine, 1-(4-Methyl-pyridin-2-YL)-ethylamine, is a versatile building block and ligand in organic synthesis. Its performance, however, is intrinsically linked to the solvent in which it is employed. This guide provides an in-depth technical comparison of the performance of this compound across various solvent systems, offering insights into its solubility, stability, and reactivity. To provide a comprehensive context, its anticipated performance is benchmarked against established alternatives, supported by established experimental protocols.

Understanding the Critical Role of the Solvent

The solvent is not merely an inert medium but an active participant in the reaction, influencing everything from reactant solubility to the stabilization of transition states. For a chiral amine like this compound, the solvent can profoundly impact:

  • Solubility and Availability: The concentration of the amine in the reaction mixture directly affects reaction rates. Poor solubility can lead to sluggish or incomplete reactions.

  • Stability: Solvents can influence the degradation pathways of the amine, impacting its shelf-life and the purity of the reaction products.

  • Reactivity and Reaction Kinetics: The polarity, proticity, and coordinating ability of the solvent can alter the nucleophilicity of the amine and stabilize or destabilize reaction intermediates and transition states, thereby affecting reaction rates.

  • Stereoselectivity: In asymmetric catalysis, the solvent can play a crucial role in the organization of the transition state, directly influencing the enantiomeric excess (ee) of the product.[1]

Comparative Solubility Profile

While extensive experimental solubility data for this compound is not broadly published, we can infer its solubility based on its structural analogue, 2-aminopyridine. The pyridine ring imparts polarity and the capacity for hydrogen bonding, while the ethylamine and methyl groups contribute to its organic character.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Insights
Protic Polar Water, Methanol, EthanolHighThe amine and pyridine nitrogen can act as hydrogen bond acceptors, and the amine protons as donors, leading to strong interactions with protic solvents. Pyridine itself is moderately soluble in water.[2]
Aprotic Polar Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO)High to ModerateThe polarity of these solvents will facilitate the dissolution of the polar pyridine moiety. The absence of strong hydrogen bonding from the solvent may slightly reduce solubility compared to protic solvents.
Aprotic Nonpolar Toluene, Hexane, Diethyl EtherModerate to LowThe ethyl and methyl groups provide some lipophilicity, allowing for some solubility in nonpolar solvents. However, the polar pyridine and amine functionalities will limit extensive dissolution.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can engage in dipole-dipole interactions, leading to reasonable solubility.

Stability in Solution: Considerations and Protocols

The stability of this compound in solution is critical for its effective use. Potential degradation pathways include oxidation and reactions with acidic or basic impurities in the solvent.

General Stability Observations:

  • Oxidative Degradation: Amines can be susceptible to oxidation, particularly in the presence of air and light. The use of degassed solvents and inert atmospheres (e.g., nitrogen or argon) is recommended for long-term storage of solutions.

  • Acid/Base Stability: As a basic compound, this compound will be stable in neutral and basic conditions. In acidic media, it will form the corresponding pyridinium salt, which may have different solubility and reactivity profiles. Strong acidic conditions at elevated temperatures should be avoided to prevent potential decomposition.

Below is a standardized protocol for assessing the chemical stability of a compound in solution.

Experimental Protocol: Stability Assessment

This protocol outlines a forced degradation study to identify potential stability issues.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Selected solvents (e.g., Methanol, Acetonitrile, Toluene)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3%)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Stress: Incubate a sample of the stock solution at an elevated temperature (e.g., 60 °C).

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Time Points: Analyze samples from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a validated, stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of any degradation products.

Data Interpretation: A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The rate of degradation can be quantified to determine the compound's stability under each condition.

Reaction Kinetics and Solvent Effects

The solvent can significantly influence the rate of reactions involving this compound. This is particularly true for nucleophilic substitution and metal-catalyzed reactions where the amine acts as a ligand.

Key Principles:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally favored for nucleophilic substitution reactions as they can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[2]

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents can hydrogen bond with the amine, potentially reducing its nucleophilicity and slowing down the reaction rate. However, they can also facilitate reactions by stabilizing charged intermediates or transition states.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are often slower due to poor solubility of polar reactants and intermediates. However, in some cases, aggregation of reactants can lead to rate enhancements.

Experimental Protocol: Kinetic Analysis of N-Alkylation

Objective: To determine the effect of different solvents on the rate of N-alkylation of this compound.

Reaction: this compound + Benzyl Bromide → N-Benzyl-1-(4-methyl-pyridin-2-yl)-ethylamine

Materials:

  • This compound

  • Benzyl bromide

  • A selection of anhydrous solvents (e.g., Acetonitrile, Toluene, Dichloromethane)

  • Internal standard (e.g., dodecane)

  • Gas Chromatography (GC) or HPLC system.

Procedure:

  • Reaction Setup: In a thermostatted reaction vessel, dissolve this compound and the internal standard in the chosen solvent.

  • Initiation: Add a known amount of benzyl bromide to initiate the reaction.

  • Sampling: Withdraw aliquots from the reaction mixture at regular time intervals.

  • Quenching: Immediately quench the reaction in the aliquot (e.g., by dilution with a suitable solvent).

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting materials and the product over time.

Data Analysis: Plot the concentration of the reactant or product versus time. The initial rate of the reaction can be determined from the slope of this curve. By comparing the initial rates in different solvents, the effect of the solvent on the reaction kinetics can be quantified.

Performance in Asymmetric Synthesis: A Comparative Outlook

This compound is a chiral amine and can be employed as a chiral ligand or auxiliary in asymmetric synthesis. Its performance in this context is highly dependent on the solvent's ability to influence the chiral environment of the reaction.

Comparison with a Benchmark Chiral Amine: (S)-1-Phenylethylamine

(S)-1-Phenylethylamine is a widely used chiral amine in asymmetric synthesis, making it an excellent benchmark for comparison.[3]

Table 2: Comparative Performance in Asymmetric Synthesis

FeatureThis compound (Predicted)(S)-1-Phenylethylamine (Established)
Coordination The pyridine nitrogen provides an additional coordination site, potentially leading to more rigid and well-defined metal complexes. This can result in higher enantioselectivity in metal-catalyzed reactions.[4]Coordinates to metals through the amine nitrogen. The phenyl group provides steric bulk that directs the stereochemical outcome.[3]
Solvent Influence on Enantioselectivity The coordinating ability of the solvent can compete with the pyridine nitrogen for binding to the metal center, potentially affecting the geometry of the catalyst and thus the enantioselectivity. Non-coordinating solvents like DCM or toluene may be preferred.The stereochemical outcome is primarily governed by steric hindrance from the phenyl group. Solvent effects are generally less pronounced compared to ligands with multiple coordination sites.[3]
Applications Potentially useful in a wide range of asymmetric transformations including reductions, alkylations, and cross-coupling reactions where bidentate N,N-ligands are beneficial.Widely used as a chiral auxiliary and in the synthesis of chiral ligands for various asymmetric reactions.[5]

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes described, the following diagrams illustrate the workflows for solubility determination and kinetic analysis.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Weigh Amine add_solvent Add Solvent start->add_solvent agitate Agitate (e.g., Shake/Stir) add_solvent->agitate equilibrate Equilibrate at Constant Temperature agitate->equilibrate sample Take Aliquot of Supernatant equilibrate->sample analyze Analyze Concentration (e.g., HPLC/UV-Vis) sample->analyze calculate Calculate Solubility analyze->calculate compare Compare Across Solvents calculate->compare

Caption: Workflow for Determining the Solubility of this compound.

Kinetic_Analysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction and Sampling cluster_analysis_data Analysis and Data Processing dissolve Dissolve Amine & Internal Standard in Solvent thermostat Thermostat Reaction Vessel dissolve->thermostat initiate Initiate Reaction (Add Electrophile) thermostat->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench Reaction sampling->quench analyze Analyze Samples (GC/HPLC) quench->analyze plot Plot Concentration vs. Time analyze->plot determine_rate Determine Reaction Rate plot->determine_rate

Caption: Workflow for the Kinetic Analysis of a Reaction.

Conclusion and Recommendations

The performance of this compound is intricately tied to the choice of solvent. For applications requiring high solubility, polar protic and aprotic solvents are recommended. When used as a nucleophile, polar aprotic solvents are likely to afford faster reaction rates. In the context of asymmetric catalysis, the coordinating ability of the solvent must be carefully considered, with non-coordinating solvents often being the preferred choice to maximize the influence of the chiral ligand.

The experimental protocols provided in this guide offer a framework for systematically evaluating the performance of this compound in any given solvent system, enabling researchers to make informed decisions to optimize their synthetic strategies.

References

A Cost-Benefit Analysis of 1-(4-Methyl-pyridin-2-YL)-ethylamine in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting Chiral Resolving Agents

In the landscape of pharmaceutical and fine chemical synthesis, the production of enantiomerically pure compounds is not merely a scientific pursuit but a critical factor in drug efficacy and safety. The separation of racemic mixtures, a process known as chiral resolution, remains a cornerstone of stereoselective synthesis. The choice of a resolving agent is a pivotal decision, balancing cost, efficiency, and novelty. This guide provides an in-depth cost-benefit analysis of the chiral amine 1-(4-Methyl-pyridin-2-YL)-ethylamine, comparing it with established alternatives to inform strategic decisions in research and development.

The Strategic Importance of Chiral Amines in Resolution

Chiral amines are indispensable tools for the resolution of racemic carboxylic acids. The fundamental principle lies in the formation of diastereomeric salts through an acid-base reaction between the racemic acid and an enantiomerically pure amine.[1] These resulting diastereomers possess distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[2] The success of this method hinges on the careful selection of the resolving agent, as it directly impacts the efficiency of separation, the yield of the desired enantiomer, and the overall process economics.

Introducing this compound: A Pyridine-Based Contender

This compound is a chiral amine featuring a pyridine moiety, a structural element that can influence its reactivity and interaction with other molecules.[3] Its potential as a resolving agent stems from its basic nitrogen atom, which can readily form salts with acidic compounds. The presence of the pyridine ring and the methyl group may offer unique steric and electronic properties that could lead to enhanced diastereomeric discrimination for specific racemic acids. This compound is recognized for its applications in pharmaceutical and chemical research, particularly as a building block in the synthesis of various therapeutic agents.[3]

A Comparative Analysis: Performance and Cost

To conduct a thorough cost-benefit analysis, we will compare this compound with two widely used chiral resolving agents: (S)-1-phenylethylamine and (-)-Brucine. The analysis will focus on two key aspects: the cost of the resolving agent and its performance in a typical resolution experiment, using the resolution of a racemic carboxylic acid as a benchmark.

Cost Analysis

The initial procurement cost is a primary consideration in the selection of a resolving agent, especially for large-scale synthesis. The following table provides a snapshot of the current market prices for the three resolving agents.

Resolving AgentSupplier ExamplePrice (USD)QuantityPrice per Gram (USD)
This compound dihydrochlorideChem-Impex$422.941 g$422.94
(S)-1-phenylethylamineTCI America~$25-5025 g~$1-2
(-)-Brucine sulfateBenchchem~$50-10025 g~$2-4

Note: Prices are approximate and subject to change based on supplier and purity.

From a purely cost-centric perspective, this compound is significantly more expensive than the established alternatives. This high initial cost necessitates a substantial performance advantage to justify its use in a cost-driven industrial setting.

Performance Analysis: A Data-Driven Comparison

The "benefit" of a resolving agent is quantified by its efficiency in separating enantiomers. Key performance indicators include the yield of the desired diastereomeric salt and the enantiomeric excess (e.e.) achieved after liberation of the resolved acid.

Illustrative Experimental Protocol: Resolution of Racemic Ibuprofen with (S)-1-phenylethylamine

This protocol serves as a standard against which the performance of novel resolving agents can be benchmarked.

  • Salt Formation: Dissolve racemic ibuprofen (1 equivalent) in a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

  • Add (S)-1-phenylethylamine (0.5 equivalents) to the solution.

  • Heat the mixture to achieve complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the amine and liberate the resolved ibuprofen.

  • Extraction and Analysis: Extract the resolved ibuprofen with an organic solvent, dry the organic layer, and evaporate the solvent. Determine the yield and enantiomeric excess using chiral HPLC.

Published experiments following similar procedures for the resolution of ibuprofen with (S)-1-phenylethylamine have reported yields of the desired (S)-ibuprofen in the range of 30-40% with an enantiomeric excess often exceeding 90% after a single crystallization.[4][5]

Workflow for Chiral Resolution and Analysis

G cluster_0 Resolution Process cluster_1 Analysis Racemic Acid Racemic Acid Salt Formation Salt Formation Racemic Acid->Salt Formation Chiral Amine Chiral Amine Chiral Amine->Salt Formation Fractional Crystallization Fractional Crystallization Salt Formation->Fractional Crystallization Diastereomeric Salt Diastereomeric Salt Fractional Crystallization->Diastereomeric Salt Liberation of Acid Liberation of Acid Diastereomeric Salt->Liberation of Acid Chiral HPLC Chiral HPLC Liberation of Acid->Chiral HPLC Enantiomeric Excess (e.e.) Enantiomeric Excess (e.e.) Chiral HPLC->Enantiomeric Excess (e.e.)

Caption: General workflow for chiral resolution via diastereomeric salt formation.

The Causality Behind Experimental Choices

The choice of solvent is critical in diastereomeric salt resolution; it must be a medium where the two diastereomers exhibit a significant solubility difference.[6] The stoichiometry of the resolving agent is also a key parameter. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is a common strategy to maximize the yield of the less soluble diastereomeric salt in the first crystallization.[7] The cooling rate during crystallization also plays a crucial role; slow cooling generally leads to larger, purer crystals.[8]

The Verdict: A Cost-Benefit Trade-Off

Based on the available data, the cost-benefit analysis of using this compound in synthesis can be summarized as follows:

Cost: The primary drawback of this compound is its high purchase price, which is orders of magnitude greater than that of commonly used alternatives like (S)-1-phenylethylamine and brucine. This high cost presents a significant barrier to its adoption, particularly for large-scale applications.

Benefit (Potential): The potential benefit of this compound lies in its unique chemical structure. The pyridine moiety could, in specific cases, lead to superior diastereomeric discrimination and, consequently, higher resolution efficiency (yield and enantiomeric excess) compared to standard resolving agents. However, a critical lack of publicly available experimental data on its performance makes this benefit purely speculative at present.

Decision Framework for Researchers

G start Need for Chiral Resolution of a Racemic Acid is_novel_acid Is the racemic acid novel or difficult to resolve with standard agents? start->is_novel_acid use_standard Use established resolving agents: (S)-1-phenylethylamine or Brucine is_novel_acid->use_standard No consider_novel Consider novel resolving agents for screening is_novel_acid->consider_novel Yes is_cost_sensitive Is the project cost-sensitive? consider_novel->is_cost_sensitive is_cost_sensitive->use_standard Yes screen_novel Screen this compound (and other novel agents) on a small scale is_cost_sensitive->screen_novel No evaluate_performance Evaluate performance: Yield, e.e., and overall efficiency screen_novel->evaluate_performance is_superior Is performance significantly superior to standard agents? evaluate_performance->is_superior is_superior->use_standard No justify_cost Justify the higher cost based on improved performance and proceed is_superior->justify_cost Yes

Caption: Decision-making flowchart for selecting a chiral resolving agent.

Conclusion and Future Outlook

For routine chiral resolutions where established methods are effective, the high cost of this compound makes it an economically unviable option compared to workhorse resolving agents like (S)-1-phenylethylamine and brucine. The lack of performance data further compounds this issue, making its selection a high-risk proposition.

However, for challenging resolutions where common agents fail to provide adequate separation, the exploration of novel resolving agents like this compound could be warranted, provided the project budget allows for such exploratory work. Its unique structure holds the potential for achieving a successful resolution where others have failed.

Ultimately, the decision to employ this compound in synthesis is a strategic one that must be made on a case-by-case basis. For it to become a mainstream resolving agent, a significant reduction in its production cost and, crucially, the publication of compelling experimental data demonstrating its superior performance are necessary prerequisites. Until then, it remains a niche reagent for specialized applications and a subject for further academic and industrial research.

References

A Comparative Guide to the Biological Activity of Compounds Synthesized from 1-(4-Methyl-pyridin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs is a testament to its versatility and ability to interact with a wide array of biological targets. This guide provides an in-depth comparative analysis of the biological activities of compounds synthesized using a specific, highly adaptable building block: 1-(4-Methyl-pyridin-2-YL)-ethylamine. We will explore the synthesis of its derivatives, primarily focusing on Schiff bases and their metal complexes, and objectively evaluate their anticancer and antimicrobial properties against established standards and alternative compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their work.

The Strategic Advantage of the this compound Scaffold

The selection of a starting material is a critical decision in a synthesis campaign, directly influencing the structural diversity and biological potential of the resulting compounds. This compound offers several strategic advantages:

  • Inherent Bioactivity: The pyridine ring is a well-established pharmacophore, known to participate in hydrogen bonding, metal coordination, and pi-stacking interactions with biological macromolecules.

  • Versatile Reactive Handle: The primary amine group provides a readily accessible point for chemical modification, most notably for the formation of imines (Schiff bases) through condensation with aldehydes and ketones.

  • Structural Rigidity and Flexibility: The ethylamine linker provides a degree of rotational freedom, allowing the pyridine moiety to adopt various orientations for optimal target binding, while the pyridine ring itself imposes structural rigidity.

  • Modulation of Physicochemical Properties: The methyl group at the 4-position of the pyridine ring can influence the electronic properties and lipophilicity of the molecule, which can be fine-tuned to improve pharmacokinetic and pharmacodynamic profiles.

These features make this compound an attractive starting point for generating libraries of compounds with diverse biological activities. The general synthetic approach is outlined in the workflow below.

Caption: General workflow for the synthesis and screening of Schiff bases and their metal complexes derived from this compound.

Anticancer Activity: A Comparative Analysis

A significant area of investigation for derivatives of this compound is their potential as anticancer agents. Schiff bases and their metal complexes, in particular, have demonstrated promising cytotoxic effects against various cancer cell lines. The underlying mechanism often involves the induction of apoptosis, cell cycle arrest, and in some cases, interaction with DNA.

Performance of Pyridine-Derived Schiff Base Metal Complexes

The chelation of Schiff base ligands to metal ions can significantly enhance their biological activity. This is often attributed to an increase in lipophilicity, which facilitates cell membrane penetration, and the ability of the metal ion to interact with biological targets. A review of various pyridine-derived Schiff base complexes reveals a broad range of anticancer activities.[1]

Compound TypeCancer Cell LineIC50 (µM)Reference
Cu(II) complex of a pyridine-derived Schiff baseMCF-7 (Breast)5.95[1]
Pd(II) complex of a pyridine-derived Schiff baseMCF-7 (Breast)10.60[1]
Pd(II) complex of a pyridine-derived Schiff baseHepG-2 (Liver)10.60[1]
Ru(III) complex of an azo-Schiff base with a pyridine moietyMCF-7 (Breast)< 102.2 µg/mL[1]
Co(II) complex of a pyridine-derived Schiff baseHCT-116 (Colon)3.30 µg/µL[1]

Table 1: Reported IC50 values for various pyridine-derived Schiff base metal complexes against different cancer cell lines.

Comparison with a Standard Chemotherapeutic Agent: Cisplatin

To contextualize the efficacy of these novel compounds, a comparison with a widely used chemotherapeutic agent, cisplatin, is essential. It is important to note that reported IC50 values for cisplatin can vary significantly depending on the experimental conditions.[2][3]

CompoundCancer Cell LineIC50 (µM) - 48hIC50 (µM) - 72hReference(s)
Cisplatin HeLa (Cervical)~10-30~5-15[2][4][5][6]
Cisplatin MCF-7 (Breast)~15-40~8-20[2][3]

Table 2: Representative IC50 values for the standard anticancer drug Cisplatin against HeLa and MCF-7 cell lines.

Expert Insights: The data suggests that certain pyridine-derived Schiff base metal complexes exhibit cytotoxicities in a comparable micromolar range to cisplatin. The variability in reported IC50 values for cisplatin underscores the importance of including a standard control in every experiment to ensure reliable comparative data. The promising activity of some of the synthesized complexes, particularly those with IC50 values in the low micromolar range, warrants further investigation and optimization.

Antimicrobial Activity: A Broad-Spectrum Approach

The increasing prevalence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Schiff bases and their metal complexes derived from pyridine-containing amines have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.

Efficacy of Pyridine-Derived Compounds

The antimicrobial activity of these compounds is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with DNA replication. The specific activity can be modulated by the nature of the substituent on the Schiff base and the coordinated metal ion.

Compound TypeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference(s)
Pyridine-derived Schiff basesS. aureus12.5 - 25C. albicans8[7][8]
Pyridine-derived Schiff basesE. coli> 32A. niger-[7]
Metal complexes of pyridine-derived Schiff basesS. aureus64 - 256C. albicans<8 - 512[9]
Metal complexes of pyridine-derived Schiff basesE. coli32 - 1024--[9]
Metal complexes of pyridine-derived Schiff basesP. aeruginosa16 - 512--[9]

Table 3: Representative Minimum Inhibitory Concentration (MIC) values for pyridine-derived Schiff bases and their metal complexes against various microbial strains.

Comparison with a Standard Antibiotic: Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic commonly used as a reference standard in antimicrobial susceptibility testing.

CompoundBacterial StrainMIC (µg/mL)Reference(s)
Ciprofloxacin S. aureus0.25 - 0.6[10][11][12][13]
Ciprofloxacin E. coli0.013 - 0.016[10][11]

Table 4: Representative Minimum Inhibitory Concentration (MIC) values for the standard antibiotic Ciprofloxacin against S. aureus and E. coli.

Expert Insights: While the synthesized pyridine derivatives show antimicrobial activity, their MIC values are generally higher than those of ciprofloxacin. This suggests that while they possess inherent antimicrobial properties, further structural optimization is required to enhance their potency to a clinically relevant level. The data also highlights a common trend where Gram-positive bacteria (S. aureus) are often more susceptible to these compounds than Gram-negative bacteria (E. coli), which may be due to differences in cell wall structure.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below for the synthesis of a representative Schiff base and for the key biological assays.

Synthesis of a Representative Schiff Base from this compound

This protocol describes the synthesis of a Schiff base via the condensation of this compound with salicylaldehyde.

Caption: Step-by-step workflow for the synthesis of a Schiff base.

Materials:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • To this solution, add 10 mmol of salicylaldehyde.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction by TLC using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • A solid precipitate should form. If not, the solution can be concentrated under reduced pressure.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, FT-IR, Mass Spectrometry).

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][14]

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plate for 48 or 72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a bacterial or fungal inoculum and adjust its concentration to a 0.5 McFarland standard.

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbes in broth without the test compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The derivatives of this compound, particularly Schiff bases and their metal complexes, represent a promising class of compounds with tunable biological activities. This guide has demonstrated that these compounds exhibit significant, albeit not yet superior, anticancer and antimicrobial properties when compared to established drugs like cisplatin and ciprofloxacin.

The true value of this scaffold lies in its vast potential for further optimization. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the aldehyde or ketone precursor and the coordinated metal ion can lead to the identification of more potent and selective compounds.

  • Mechanism of Action Studies: A deeper understanding of how these compounds exert their biological effects will enable more rational drug design.

  • In Vivo Studies: Promising candidates identified through in vitro screening should be evaluated in animal models to assess their efficacy and safety profiles.

By leveraging the strategic advantages of the this compound scaffold and employing a rigorous and comparative approach to biological evaluation, the scientific community can continue to unlock the therapeutic potential of this versatile class of compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methyl-pyridin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of research and drug development, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of chemical waste are paramount, forming the bedrock of a safe laboratory environment and ensuring unwavering compliance with environmental regulations. This guide provides a comprehensive, operational plan for the proper disposal of 1-(4-Methyl-pyridin-2-YL)-ethylamine, a substituted pyridine derivative likely utilized as a building block in complex organic synthesis.

Given that specific safety data for this precise compound is not extensively published, this protocol is built upon a foundation of established principles for handling hazardous pyridine and amine derivatives. This conservative approach ensures the highest degree of safety.

Part 1: Hazard Assessment and Waste Classification

The foundational step in any disposal procedure is a thorough understanding of the material's hazards. The structure of this compound, containing both a pyridine ring and an ethylamine side chain, suggests a hazard profile that demands cautious handling. Pyridine and its derivatives are recognized as hazardous substances, often exhibiting toxicity and irritability.[1][2][3] Similarly, organic amines are classified as hazardous laboratory chemicals.[4][5]

Based on this structural analysis, all materials contaminated with this compound must be classified and handled as hazardous chemical waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7]

Hazard Category Anticipated Risk Rationale & Authoritative Source
Acute Toxicity Harmful or toxic if swallowed, in contact with skin, or inhaled.Pyridine and amine derivatives are known to exhibit acute toxicity across multiple exposure routes.[8][9]
Skin Corrosion/Irritation Expected to cause skin irritation and potentially severe eye irritation or damage.The amine functional group and pyridine ring are both associated with irritant properties.[1][8][10]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of vapors or aerosols.Volatile amines and pyridines can irritate mucous membranes.[8]
Flammability Potentially flammable liquid and vapor.Many similar, low-molecular-weight pyridine derivatives are flammable liquids.[3][11]

Part 2: Regulatory Framework and Laboratory Responsibilities

The disposal of this compound falls under a stringent regulatory framework designed to protect laboratory personnel and the environment.

  • Occupational Safety and Health Administration (OSHA): Your laboratory operations must adhere to OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450).[12][13] This mandates the creation and implementation of a written Chemical Hygiene Plan (CHP) . This CHP is the laboratory's master document, outlining procedures for procurement, storage, handling, and, critically, the disposal of all chemicals.[4][14]

  • Environmental Protection Agency (EPA): The EPA governs hazardous waste management from its point of generation to its final disposal, a concept known as "cradle to grave" responsibility.[6] As a generator of hazardous waste, you are legally required to ensure it is correctly identified, managed on-site, and transferred to a licensed disposal facility.[15][16]

Part 3: Personal Protective Equipment (PPE) and Engineering Controls

The hazards identified in Part 1 directly inform the necessary protective measures. The causality is simple: to prevent skin/eye contact and inhalation, a multi-layered defense is required.

Control Type Specific Requirement Reasoning
Engineering Control Certified Chemical Fume Hood All handling and waste consolidation must be performed inside a fume hood to prevent the inhalation of potentially toxic and irritating vapors.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that could cause serious eye damage.
Hand Protection Double-layered nitrile gloves or butyl rubber gloves.Provides a robust barrier against a compound that is likely toxic and irritating upon skin contact. Nitrile gloves alone may not be sufficient for prolonged exposure to pyridine-type chemicals.[17]
Body Protection A fully buttoned, flame-resistant lab coat.Protects skin and personal clothing from contamination.

Part 4: Step-by-Step Waste Collection and Segregation Protocol

Meticulous collection and segregation are critical to prevent dangerous reactions and ensure compliant disposal.

Step 1: Container Selection and Preparation Select a dedicated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a screw-top, leak-proof cap. Never use food-grade containers (e.g., milk jugs) for chemical waste.[6][18] Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health and Safety (EHS) department.[19]

Step 2: Waste Stream Segregation Three primary waste streams should be considered for this compound:

  • Liquid Waste: Collect all unused (neat) compound and solutions containing the compound in your designated, labeled liquid waste container.

  • Solid Waste: Collect any contaminated disposable labware, such as pipette tips, weigh boats, and spatulas, in a separate, clearly labeled solid hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and absorbent pads used for minor cleanups should be collected in a designated hazardous waste bag or container.[1]

Crucially, do not mix this amine-based waste with incompatible chemicals. Keep it segregated from strong oxidizing agents and acids to prevent violent reactions.[17][18]

Step 3: Proper Labeling As waste is added, maintain a log on the container's label, detailing the chemical constituents and their approximate percentages. At a minimum, the label must clearly state "Hazardous Waste" and the full chemical name, "this compound".[1][20]

Step 4: Temporary On-Site Storage Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[18] This area must be at or near the point of generation, under the control of laboratory personnel, and situated in a secondary containment tray to manage potential leaks. The SAA should be a cool, dry, and well-ventilated location away from heat sources.[1][20]

Part 5: Emergency Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Part 3.

  • Contain: Confine the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[1] Do not use combustible materials like paper towels to absorb large quantities of a potentially flammable liquid.

  • Collect: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a designated hazardous waste container.

  • Clean: Decontaminate the spill area with a suitable solvent (such as isopropanol or ethanol), followed by a thorough wash with soap and water.

  • Dispose: All cleaning materials, including wipes and contaminated PPE, must be disposed of as hazardous waste.[1]

Part 6: Final Disposal Workflow

The final disposal of the accumulated waste must be handled through official, regulated channels. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5][20] The process is managed by your institution's EHS office or a licensed hazardous waste contractor.

The following workflow illustrates the decision-making process from generation to disposal.

DisposalWorkflow start Waste Generated (Liquid, Solid, or PPE) prep_container Step 1: Obtain & Label Compatible Waste Container start->prep_container add_waste Step 2: Segregate & Add Waste to Correct Container prep_container->add_waste store_waste Step 3: Seal Container & Store in SAA (Satellite Accumulation Area) add_waste->store_waste check_full Is Container Full or Project Complete? store_waste->check_full check_full->add_waste No request_pickup Step 4: Complete & Submit Chemical Waste Pickup Request to EHS check_full->request_pickup Yes end_process Waste Collected by Authorized Personnel for Final Disposal (e.g., Incineration) request_pickup->end_process

Caption: Disposal Decision Workflow for this compound.

The most common and effective disposal method for pyridine and amine-based waste is high-temperature incineration at a licensed hazardous waste facility.[2][21] This process ensures the complete destruction of the hazardous compound.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of this compound waste with the highest standards of safety, integrity, and regulatory compliance, thereby protecting themselves, their colleagues, and the environment.

References

Mastering Safety: A Guide to Personal Protective Equipment for Handling 1-(4-Methyl-pyridin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a safe laboratory environment is paramount. This guide provides an in-depth, procedural framework for the safe handling of 1-(4-Methyl-pyridin-2-YL)-ethylamine, a versatile building block in pharmaceutical and chemical synthesis.[1] Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, empowering you to make informed decisions that protect both you and your research.

Hazard Profile: Understanding the Risks of Aminopyridines

Based on data from analogous compounds such as 4-Methylpyridine and 2-Amino-4-picoline, we can anticipate a similar hazard profile for this compound, summarized in the table below.

Hazard ClassificationCategoryPrimary Concerns
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 / 4Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4]
Skin Corrosion / Irritation Category 1B / 2Causes skin irritation, with some related compounds causing severe skin burns.[3][5][6]
Serious Eye Damage / Irritation Category 1 / 2ACauses serious eye irritation or severe eye damage.[3][5][7]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[3][6]
Flammability Category 3Flammable liquid and vapor (based on 4-Methylpyridine).[3]

This table is an expert synthesis based on data for structurally related aminopyridine compounds. Always consult the supplier-specific SDS for definitive classifications.

The primary routes of exposure are inhalation of vapors or aerosols, skin contact, eye contact, and ingestion. The potential for neurotoxic effects, such as convulsions, has been noted with aminopyridines, underscoring the need for stringent exposure control.[2]

The Hierarchy of Controls: A Proactive Safety Strategy

Personal Protective Equipment (PPE) is the final and crucial barrier between you and a potential hazard. However, it should always be used in conjunction with a broader safety strategy known as the Hierarchy of Controls. This approach prioritizes eliminating or minimizing the hazard at its source.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: These are the most critical for handling aminopyridines. Always work within a certified chemical fume hood to control vapor and aerosol exposure.[3][8][9] Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[8][9] For flammable liquids, use explosion-proof ventilation and electrical equipment, and ensure proper grounding of containers to prevent static discharge.[3]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Do not work alone when handling highly toxic materials.

Personal Protective Equipment (PPE): Your Final Line of Defense

Selection of the correct PPE is contingent on a thorough risk assessment of the specific procedure being performed.

Eye and Face Protection

Given the potential for serious eye irritation or damage, robust eye protection is mandatory.

  • Minimum Requirement: For all handling activities, wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[8]

  • Splash Hazard: When there is a potential for splashing (e.g., during transfers, heating, or reactions under pressure), a face shield must be worn in addition to safety goggles.[10]

Skin and Body Protection

Preventing skin contact is critical due to the acute dermal toxicity and irritant nature of aminopyridines.

  • Gloves: Standard nitrile gloves may not provide sufficient protection for prolonged contact. It is essential to select gloves with proven resistance to amine-based heterocyclic compounds.

    • Recommended: Use thicker, chemical-resistant gloves. Butyl rubber or laminate (e.g., SilverShield/4H®) gloves are often recommended for broad-spectrum protection against toxic organic compounds. Always check the manufacturer's specific permeation data.

    • Protocol: Always inspect gloves for tears or pinholes before use. Practice the "double-gloving" technique for added protection during high-risk procedures. Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly after removal.[4]

  • Protective Clothing:

    • A flame-resistant lab coat is the minimum requirement.

    • For procedures with a significant splash risk or when handling larger quantities, a chemically resistant apron or coveralls should be worn over the lab coat.[6][8]

    • Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[8][9]

Respiratory Protection

Respiratory protection is necessary when engineering controls cannot guarantee that airborne concentrations will be kept below exposure limits, or when vapors and aerosols are generated.[3][8]

  • Required Scenarios:

    • Handling the solid form outside of a fume hood (not recommended).

    • Generating aerosols (e.g., sonicating, vortexing).

    • Responding to a spill.

    • When ventilation is inadequate.

  • Selection: The type of respirator must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[10]

    • For most laboratory-scale operations where vapors may be present, an air-purifying respirator (APR) with organic vapor (OV) cartridges is appropriate.

    • If handling fine powders that could become airborne, a combination OV/P100 (particulate) cartridge should be used.

    • In situations with high or unknown concentrations, such as a large spill, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) is required.[11]

Operational and Disposal Plans

A seamless integration of safety into your workflow is essential for minimizing risk.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.

  • Weighing/Transfer: Conduct all transfers of solid or liquid this compound within the fume hood. Use non-sparking tools if the material is flammable.[3]

  • Reaction Setup: Keep the reaction vessel tightly closed or under an inert atmosphere.[8] Store in a cool, well-ventilated, and locked area away from incompatible materials like strong oxidizing agents and acids.[3][8][9]

  • Post-Procedure: Thoroughly clean the work area. Decontaminate any reusable equipment.

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[8][9]

  • Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[3]

Disposal Plan

Chemical waste must be handled in accordance with local, regional, and national regulations.[8][12]

  • Segregation: Do not mix waste containing this compound with other waste streams.[3]

  • Containerization: Use a designated, properly labeled, and sealed container for all waste. The container must be compatible with the chemical.[12]

  • Labeling: The container must be clearly marked with the words "HAZARDOUS WASTE" and the full chemical name.[12]

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[3][8][9]

cluster_ppe PPE Selection Workflow Task Assess Task (e.g., Weighing, Reaction, Spill) SmallScale Small Scale (<1g) Benchtop Procedure Task->SmallScale Low Risk LargeScale Large Scale (>1g) or High Energy Process Task->LargeScale Moderate Risk Spill Spill or Emergency Task->Spill High Risk PPE_Base Standard PPE: - Safety Goggles - Lab Coat - Chemical Gloves (Butyl/Laminate) SmallScale->PPE_Base PPE_Enhanced Enhanced PPE: - Standard PPE + - Face Shield - Chemical Apron LargeScale->PPE_Enhanced PPE_Resp Respiratory Protection: - Add Air-Purifying Respirator (OV/P100 Cartridge) LargeScale->PPE_Resp If aerosols/vapors likely PPE_Full Full Response PPE: - Supplied-Air Respirator (SCBA) - Chemical Resistant Suit Spill->PPE_Full

Caption: Decision workflow for selecting appropriate PPE based on the task's risk level.

By adhering to these rigorous safety protocols and understanding the principles that underpin them, you can confidently and safely harness the synthetic potential of this compound in your research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methyl-pyridin-2-YL)-ethylamine
Reactant of Route 2
Reactant of Route 2
1-(4-Methyl-pyridin-2-YL)-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.